molecular formula C6H9ClN2O B128306 3-(aminomethyl)pyridin-2(1H)-one hydrochloride CAS No. 85468-38-8

3-(aminomethyl)pyridin-2(1H)-one hydrochloride

Cat. No.: B128306
CAS No.: 85468-38-8
M. Wt: 160.6 g/mol
InChI Key: KGCBDOOONLLWTH-UHFFFAOYSA-N
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Description

3-(aminomethyl)pyridin-2(1H)-one hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H9ClN2O and its molecular weight is 160.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(aminomethyl)-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCBDOOONLLWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511397
Record name 3-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1)
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Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85468-38-8
Record name 3-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)-1,2-dihydropyridin-2-one hydrochloride
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Foundational & Exploratory

Elucidation of the Chemical Structure: A Technical Guide to 3-(aminomethyl)pyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride. The systematic approach detailed herein combines mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to unambiguously confirm the molecule's constitution and connectivity.

Compound Identity and Physicochemical Properties

This compound is a heterocyclic compound that exists as a stable salt. Its core structure is a pyridinone ring, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] The hydrochloride form enhances the compound's stability and solubility in aqueous media.

A summary of its key physicochemical properties is presented below.

PropertyValueReference
CAS Number 85468-38-8[3][4][5]
Molecular Formula C₆H₉ClN₂O[3][5]
Molecular Weight 160.60 g/mol [3][5]
IUPAC Name 3-(aminomethyl)-1H-pyridin-2-one;hydrochloride
Synonyms 2-Hydroxy-3-(aminomethyl)pyridine hydrochloride[5]
Appearance White to yellow solid
Melting Point 181-184 °C

Structural Framework and Tautomerism

The structure of 3-(aminomethyl)pyridin-2(1H)-one is characterized by a 2-pyridinone ring substituted at the 3-position with an aminomethyl group. In its hydrochloride salt form, the primary amine is protonated to form an ammonium chloride salt. A key feature of the 2-pyridinone ring is the lactam-lactim tautomerism, where the keto form (pyridin-2-one) is in equilibrium with its enol form (pyridin-2-ol). For the unsubstituted 2-pyridinone, the equilibrium overwhelmingly favors the lactam (keto) form, a characteristic that is expected to persist in this substituted analog.

Caption: Chemical structure of this compound.

Analytical Workflow for Structure Elucidation

A logical and sequential workflow is essential for efficient structure elucidation. The process begins with techniques that provide broad molecular information (Mass Spectrometry and Elemental Analysis) and progresses to more detailed spectroscopic methods (IR and NMR) that reveal specific functional groups and atom connectivity.

workflow cluster_workflow Structure Elucidation Workflow A Sample Acquisition 3-(aminomethyl)pyridin-2(1H)-one HCl B Mass Spectrometry (ESI-MS) Determine Molecular Weight & Formula A->B C Infrared Spectroscopy (FT-IR) Identify Key Functional Groups A->C D ¹H NMR Spectroscopy Elucidate Proton Environment & Connectivity B->D Provides M+H⁺ C->D Confirms functional groups E ¹³C NMR Spectroscopy Identify Unique Carbon Environments D->E Correlates proton data F Data Integration & Analysis Combine all spectral data E->F G Structure Confirmation Final structure is verified F->G

Caption: Logical workflow for the structural elucidation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the free base and offers insights into the molecule's fragmentation patterns, which helps in confirming structural components.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water. Further dilute 10 µL of this stock solution into 990 µL of the same solvent mixture to a final concentration of ~10 µg/mL. To aid ionization, 0.1% formic acid can be added.[6]

  • Instrumentation : Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Mode : Acquire data in positive ion mode, as the aminomethyl group is readily protonated.

  • Data Acquisition : Scan a mass-to-charge (m/z) range from 50 to 300 to observe the molecular ion and potential fragments.

Expected Data and Interpretation
m/z (Expected)Ion SpeciesInterpretation
125.07[M+H]⁺The protonated molecular ion of the free base (C₆H₈N₂O). This peak confirms the molecular weight of the neutral molecule as 124.06 g/mol .
108.06[M+H - NH₃]⁺Loss of ammonia (17.01 Da) from the aminomethyl group, a common fragmentation pathway for primary amines.[7][8]
96.04[M+H - CO - H]⁺Fragmentation involving the loss of a carbonyl group (28.01 Da) from the pyridinone ring.

The observation of the [M+H]⁺ ion at m/z 125.07 is the most critical piece of data, directly confirming the molecular formula of the free base. The fragmentation pattern provides corroborating evidence for the presence of the primary amine and the pyridinone ring structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies.

Experimental Protocol: KBr Pellet Method
  • Material Preparation : Gently grind spectroscopy-grade potassium bromide (KBr) powder with an agate mortar and pestle. Dry the KBr in an oven at 110°C for at least two hours to remove absorbed moisture.[9][10]

  • Sample Mixing : Weigh approximately 1-2 mg of the compound and mix it thoroughly with 200-250 mg of the dried KBr powder in the agate mortar.[11][12] The goal is to achieve a fine, homogeneous mixture.

  • Pellet Formation : Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[10][11]

  • Spectral Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data and Interpretation
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3200 - 3400Medium, BroadN-H StretchN-H bond of the pyridinone ring amide.
2800 - 3100Medium, BroadN⁺-H StretchAmmonium (R-NH₃⁺) group of the hydrochloride salt.
~2950WeakC-H StretchAliphatic C-H bonds of the methylene (-CH₂-) group.
~1660Strong, SharpC=O StretchAmide I band of the cyclic lactam (pyridinone).[13]
~1600 & ~1480MediumC=C StretchAromatic-like ring stretching of the pyridinone ring.[14]
~1550MediumN-H BendAmine scissoring vibration of the R-NH₃⁺ group.

The strong absorption at ~1660 cm⁻¹ is highly characteristic of the carbonyl group in a six-membered lactam. The broad bands above 2800 cm⁻¹ confirm the presence of N-H bonds from both the protonated amine and the ring amide, confirming the salt form and core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information, revealing the number of unique proton and carbon environments and their connectivity, which is paramount for final structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure dissolution.

  • Instrumentation : Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Expected ¹H NMR Data and Interpretation (400 MHz, D₂O)

Note: In D₂O, exchangeable protons (NH, NH₃⁺) will exchange with deuterium and will not be observed.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~7.85dd (J ≈ 7.5, 2.0 Hz)1HH-6The proton adjacent to the ring nitrogen is expected to be the most downfield of the ring protons. It appears as a doublet of doublets due to coupling with H-5 and H-4.
~7.40dd (J ≈ 7.5, 6.5 Hz)1HH-5This proton is coupled to both H-6 and H-4, resulting in a doublet of doublets (or triplet-like appearance).
~6.50t (J ≈ 6.5 Hz)1HH-4The proton at C-4 is coupled to H-5, appearing as a triplet.
~4.10s2H-CH₂-The two protons of the aminomethyl group are chemically equivalent and appear as a singlet, being adjacent to the quaternary C-3 and the ammonium group.
Expected ¹³C NMR Data and Interpretation (100 MHz, D₂O)
Chemical Shift (δ, ppm)AssignmentInterpretation
~168.0C-2The carbonyl carbon of the lactam is the most deshielded, appearing significantly downfield.
~141.0C-6The carbon adjacent to the ring nitrogen appears downfield in the aromatic region.
~138.5C-5Aromatic region carbon.
~120.0C-3The quaternary carbon bearing the aminomethyl group.
~110.0C-4Aromatic region carbon.
~38.5-CH₂-The aliphatic carbon of the aminomethyl group appears in the upfield region.

The combined NMR data provides an unambiguous fingerprint of the molecule. The ¹H NMR spectrum confirms the 1,2,3-trisubstituted pattern on the pyridinone ring, and the ¹³C NMR spectrum confirms the presence of six distinct carbon atoms, including one carbonyl, four sp² ring carbons, and one sp³ methylene carbon, perfectly matching the proposed structure.

Conclusion

The structural elucidation of this compound is systematically achieved through the combined application of mass spectrometry, FT-IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight, while FT-IR identifies key functional groups like the lactam carbonyl and the ammonium salt. Finally, ¹H and ¹³C NMR provide definitive evidence of the atomic connectivity and substitution pattern. This integrated analytical approach ensures a confident and complete characterization of the target molecule, a crucial step in any research or drug development endeavor.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(aminomethyl)pyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(aminomethyl)pyridin-2(1H)-one hydrochloride is a heterocyclic organic compound that has garnered interest within the scientific community. Its structural features, incorporating a pyridinone ring and an aminomethyl group, suggest its potential as a versatile building block in medicinal chemistry and drug discovery. The pyridinone scaffold is a common motif in a variety of biologically active compounds, known to interact with a range of enzymes and receptors. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, details relevant experimental protocols for their determination, and explores the broader context of the biological activities associated with the pyridinone class of molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these data are from experimental sources, others are calculated predictions and should be considered as such.

PropertyValueSource
Chemical Formula C₆H₉ClN₂OEchemi[1]
Molecular Weight 160.6 g/mol Echemi[1]
Melting Point 181-184 °CEchemi[1]
Appearance SolidSigma-Aldrich
Solubility The hydrochloride salt form enhances water solubility.Smolecule[2]
Calculated XLogP3 1.33590Echemi[1]
Calculated PSA (Polar Surface Area) 55.1 ŲEchemi[1]
Calculated pKa (amine) Related pyridinone derivatives typically exhibit pKa values in the range of 8-12 for amino substituents.Smolecule[2]

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are standardized methodologies for key parameters.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the protonated aminomethyl group is of primary interest.

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Biological Context and Potential Signaling Pathways

While specific biological targets and signaling pathways for this compound have not been explicitly detailed in the available literature, the broader class of pyridinone derivatives is well-established for its diverse pharmacological activities. These compounds are known to act as inhibitors of various enzymes, suggesting potential mechanisms of action for this compound.

Pyridinone-containing molecules have been investigated for their roles as:

  • Kinase Inhibitors: Many pyridinone derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.

  • Reverse Transcriptase Inhibitors: The pyridinone scaffold is present in some non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.

  • Enzyme Inhibitors: Pyridinone derivatives have been shown to inhibit a variety of other enzymes, highlighting the versatility of this chemical scaffold in drug design.

Given these precedents, a logical starting point for investigating the biological activity of this compound would be to screen it against a panel of kinases or other enzymes. An experimental workflow for such a screening process is outlined below.

experimental_workflow Experimental Workflow for Biological Activity Screening compound This compound dissolve Dissolve in appropriate solvent (e.g., DMSO) compound->dissolve primary_screen Primary Enzyme/Receptor Screen (e.g., Kinase Panel) dissolve->primary_screen inactive Inactive primary_screen->inactive active Active Hit(s) Identified primary_screen->active dose_response Dose-Response and IC50/EC50 Determination active->dose_response selectivity Selectivity Profiling (against related targets) dose_response->selectivity cell_based Cell-Based Assays (e.g., proliferation, signaling pathway analysis) selectivity->cell_based mechanism Mechanism of Action Studies cell_based->mechanism

Caption: A general workflow for the initial biological screening of this compound.

A potential signaling pathway that could be investigated, based on the activities of other pyridinone derivatives, is a generic kinase signaling cascade.

signaling_pathway Hypothetical Kinase Signaling Pathway Inhibition extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor adaptor Adaptor Proteins receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., proliferation, survival) transcription_factor->gene_expression inhibitor 3-(aminomethyl)pyridin-2(1H)-one hydrochloride inhibitor->kinase1

Caption: A hypothetical model of kinase inhibition by this compound.

Conclusion

This compound presents as a compound of interest for further investigation in the fields of medicinal chemistry and drug development. While a foundational set of physicochemical data is available, further experimental characterization is warranted to fully elucidate its properties. The established biological activities of the broader pyridinone class provide a strong rationale for exploring the potential of this specific molecule as a modulator of key cellular signaling pathways. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to undertake a more in-depth evaluation of this promising compound.

References

In-Depth Technical Guide: 3-(aminomethyl)pyridin-2(1H)-one hydrochloride (CAS 85468-38-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(aminomethyl)pyridin-2(1H)-one hydrochloride is a heterocyclic organic compound belonging to the pyridinone class. The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to act as a versatile pharmacophore.[1][2] Pyridinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a representative synthesis protocol, and an exploration of the biological activities associated with the broader class of pyridin-2(1H)-one compounds.

Disclaimer: Detailed experimental protocols for the synthesis and specific biological activity data for this compound (CAS 85468-38-8) are not extensively available in the public domain. The experimental protocols and biological context provided herein are based on established methodologies for structurally related pyridinone derivatives and should be considered representative for this class of compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 85468-38-8[4][5][6]
Molecular Formula C₆H₉ClN₂O[4][7]
Molecular Weight 160.6 g/mol [4][7]
Appearance White to yellow solid[7][8]
Melting Point 181-184 °C[4][7]
Purity ≥95%[4][5]
Topological Polar Surface Area (PSA) 55.1 Ų[4]
XLogP3 1.33590[4]
Storage Conditions Room temperature, under inert atmosphere[7][8]
Synonyms 2-Hydroxy-3-(aminomethyl)pyridine hydrochloride, 3-(Aminomethyl)pyridin-2-ol hydrochloride[4][5][7]

Synthesis and Experimental Protocols

The synthesis of 3-substituted pyridin-2(1H)-ones can be achieved through various synthetic routes. A common strategy involves the construction of the pyridinone ring via cyclization and condensation reactions. Below is a representative protocol for the synthesis of a 3-aminomethyl-pyridin-2-one derivative, which may be adapted for the synthesis of the title compound.

Representative Synthesis of a 3-Aminomethyl-pyridin-2-one Derivative

This protocol is based on the Hofmann rearrangement of a nicotinamide precursor, a known method for introducing an amino group.[9]

Step 1: Hydrolysis of a Nitrile to a Carboxamide

  • A solution of the starting nitrile (e.g., 5-bromo-2-methoxy-3-cyanopyridine) is treated with concentrated sulfuric acid.

  • The reaction mixture is heated to 120°C for a specified period.

  • Upon cooling, the mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) to precipitate the carboxamide intermediate.

  • The solid is collected by filtration, washed with water, and dried.

Step 2: Hofmann Rearrangement to the Aminomethyl Derivative

  • The carboxamide intermediate is treated with a solution of sodium hydroxide and bromine in water, cooled in an ice bath.

  • The reaction mixture is stirred and allowed to warm to room temperature, then heated to facilitate the rearrangement.

  • After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

Step 3: Demethylation and Hydrochloride Salt Formation

  • The resulting 2-methoxy-3-aminomethylpyridine derivative is dissolved in a suitable solvent like acetonitrile.

  • Trimethylsilyl iodide (TMSI), which can be generated in situ from trimethylsilyl chloride and sodium iodide, is added to the solution to effect demethylation to the pyridin-2-one.[9]

  • After the reaction is complete, the solvent is evaporated.

  • The residue is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid in ether or isopropanol to precipitate the hydrochloride salt.

  • The this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Hofmann Rearrangement cluster_2 Step 3: Demethylation & Salt Formation Nitrile Nitrile Carboxamide Carboxamide Nitrile->Carboxamide conc. H₂SO₄, 120°C Aminomethyl_Intermediate Aminomethyl_Intermediate Carboxamide->Aminomethyl_Intermediate NaOH, Br₂ Pyridinone_Free_Base Pyridinone_Free_Base Aminomethyl_Intermediate->Pyridinone_Free_Base TMSI Final_Product Final_Product Pyridinone_Free_Base->Final_Product HCl G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Promotes Pyridinone_Inhibitor Pyridinone-based Kinase Inhibitor Pyridinone_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP binding

References

The Core Mechanism of Pyridinone Derivatives in Antiviral Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of pyridinone derivatives as a significant class of antiviral agents. Pyridinone-based compounds have demonstrated considerable efficacy, particularly against human immunodeficiency virus (HIV), and show promise in combating other viral pathogens. This document details their primary modes of action, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Introduction to Pyridinone Derivatives in Antiviral Research

Pyridinone derivatives are a class of heterocyclic organic compounds that have become a cornerstone in the development of antiviral therapeutics.[1] Their structural versatility allows for modifications that can be tailored to interact with specific viral targets, leading to the inhibition of viral replication.[2] The most extensively studied application of pyridinone derivatives is in the context of HIV-1, where they function as both non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase strand transfer inhibitors (INSTIs).[3][4][5] Research has also expanded to investigate their activity against other viruses, including influenza virus, hepatitis B virus (HBV), and coronaviruses like SARS-CoV-2.[6][7][8][9][10]

Primary Mechanisms of Action

The antiviral activity of pyridinone derivatives is primarily attributed to their ability to inhibit key viral enzymes essential for replication.

Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

A significant number of pyridinone derivatives function as highly potent and selective NNRTIs against HIV-1.[3][4][11]

Mechanism:

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å from the catalytic site of the HIV-1 reverse transcriptase (RT) enzyme.[3] This binding induces a conformational change in the enzyme, primarily affecting the flexibility of the "thumb" and "finger" subdomains. This conformational change distorts the geometry of the catalytic site, thereby inhibiting the polymerase activity of RT and blocking the conversion of the viral RNA genome into double-stranded DNA.[3] This action is highly specific to HIV-1 RT, and these compounds do not significantly affect other retroviral or cellular polymerases.[12]

Logical Relationship of NNRTI Action:

NNRTI_Mechanism cluster_virus HIV-1 Replication Cycle Pyridinone_NNRTI Pyridinone Derivative (NNRTI) Binding Binds to NNRTI Pocket Pyridinone_NNRTI->Binding HIV1_RT HIV-1 Reverse Transcriptase (RT) HIV1_RT->Binding Conformational_Change Induces Conformational Change in RT Binding->Conformational_Change Inhibition Inhibition of Reverse Transcription Conformational_Change->Inhibition Viral_DNA_Synthesis_Blocked Viral DNA Synthesis Blocked Inhibition->Viral_DNA_Synthesis_Blocked

Caption: Logical flow of pyridinone NNRTI mechanism of action.

Integrase Strand Transfer Inhibition (INSTI)

Certain pyridinone derivatives, particularly those with a diketo acid or carbamoyl pyridone scaffold, have been developed as potent inhibitors of HIV-1 integrase.[13][14] Dolutegravir, a clinically approved anti-HIV drug, is a notable example of a carbamoyl pyridone-based INSTI.[13]

Mechanism:

HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[5] INSTIs work by chelating the divalent metal ions (typically Mg²⁺) in the catalytic core of the integrase enzyme. This chelation prevents the binding of the viral DNA to the active site, thereby blocking the strand transfer step of integration.[13]

Signaling Pathway of Integrase Inhibition:

INSTI_Mechanism cluster_integration HIV-1 Integration Pathway Pyridinone_INSTI Pyridinone Derivative (INSTI) Chelation Chelates Metal Ions Pyridinone_INSTI->Chelation Integrase_Active_Site Integrase Catalytic Core (with Mg2+ ions) Integrase_Active_Site->Chelation Inactivation Inactivation of Integrase Chelation->Inactivation Strand_Transfer_Block Strand Transfer Blocked Inactivation->Strand_Transfer_Block Integration_Failure Viral DNA Integration Failure Strand_Transfer_Block->Integration_Failure

Caption: Signaling pathway of pyridinone INSTI action.

Inhibition of Other Viral Targets

The structural scaffold of pyridinone has been explored for activity against other viral targets:

  • Influenza Virus: Some pyridinone derivatives have been shown to target the influenza virus polymerase.[9][10] For instance, they can act as inhibitors of the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit, a mechanism shared by the approved drug baloxavir marboxil.[15][16] Others may interfere with the protein-protein interactions within the polymerase complex, such as the PA-PB1 subunit interaction.[9][17]

  • SARS-CoV-2: In silico studies have suggested that 2-pyridone-containing compounds can bind to the active site of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[6][18] This binding is predicted to inhibit the protease's activity.[6]

  • Hepatitis B Virus (HBV): Novel 2-pyridone derivatives have demonstrated inhibitory activity against HBV DNA replication in vitro.[7]

Quantitative Data on Antiviral Activity

The antiviral potency of pyridinone derivatives is typically quantified by their 50% inhibitory concentration (IC₅₀) in enzymatic assays and their 50% effective concentration (EC₅₀) in cell-based assays. The cytotoxicity is measured as the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀) is a crucial parameter for evaluating the therapeutic potential.

Table 1: Antiviral Activity of Pyridinone Derivatives against HIV-1 (NNRTIs)

CompoundVirus StrainAssayIC₅₀ (nM)EC₅₀ (nM)Reference
L-697,639HIV-1 IIIbMT-4 cells-25-50[19]
L-697,661HIV-1 IIIbMT-4 cells-25-50[19]
26-trans Wild-type HIV-1--4[20][21]
26-trans Y181C mutant--Potent[20][21]
26-trans K103N mutant--Potent[20][21]
L-697,639HIV-1 RTEnzyme Assay20-800-[12]
L-697,661HIV-1 RTEnzyme Assay20-800-[12]

Table 2: Antiviral Activity of Pyridinone Derivatives against HIV-1 (INSTIs)

CompoundAssayEC₅₀ (nM)Reference
59 Cell-based67[13]
60 Cell-based32[13]
MK-0536 Cell-based (CIC₉₅)40[14]
Chiral (S,S-isomer) Cell culture25[22]
Achiral Cell culture10[22]

Table 3: Antiviral Activity of Pyridinone Derivatives against Other Viruses

CompoundVirusAssayIC₅₀ (µM)EC₅₀ (µM)Reference
5d HBVDNA replication0.206-[7]
6l HBVDNA replication0.12-[7]
PBTZ derivative 1 HCoV-OC43Cell-based-low µM[23][24]
PBTZ derivative 1 RSVCell-based-low µM[23][24]
PBTZ derivative 1 IFV-ACell-based-low µM[23][24]
8h H5N1Plaque reduction-Potent inhibition[25]
14b SARS-CoV-2Vero-E6 cells70.48-[25]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the antiviral activity of pyridinone derivatives.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay quantifies the ability of a compound to inhibit the polymerase activity of purified HIV-1 RT.

Workflow for RT Inhibition Assay:

RT_Assay_Workflow cluster_workflow HIV-1 RT Inhibition Assay Workflow A Prepare reaction mixture: - Purified HIV-1 RT - Template-primer (e.g., poly(rA)-oligo(dT)) - dNTPs (one is radiolabeled, e.g., [³H]TTP) - Buffer with MgCl₂ B Add serial dilutions of pyridinone derivative A->B C Incubate at 37°C B->C D Stop reaction (e.g., with cold TCA) C->D E Precipitate and collect synthesized DNA on filter paper D->E F Wash filter paper to remove unincorporated dNTPs E->F G Measure radioactivity using a scintillation counter F->G H Calculate % inhibition and determine IC₅₀ G->H

Caption: Experimental workflow for an HIV-1 RT inhibition assay.

Detailed Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.8), a salt (e.g., 60 mM KCl), a divalent cation (e.g., 5 mM MgCl₂), dithiothreitol (DTT), a template-primer such as poly(rA)-oligo(dT), and deoxynucleoside triphosphates (dNTPs), including a radiolabeled one like [³H]TTP.

  • Compound Addition: Serial dilutions of the test pyridinone derivative are added to the wells of a microtiter plate.

  • Enzyme Addition and Incubation: Purified recombinant HIV-1 RT is added to initiate the reaction. The plate is incubated at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: The reaction is stopped by the addition of a cold solution, such as 10% trichloroacetic acid (TCA).

  • DNA Precipitation and Collection: The newly synthesized radiolabeled DNA is precipitated and collected onto glass fiber filters using a cell harvester.

  • Washing: The filters are washed with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a no-drug control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (e.g., MTT Assay)

This assay measures the ability of a compound to protect host cells from virus-induced cytopathic effects (CPE).

Workflow for Cell-Based Antiviral Assay:

Cell_Assay_Workflow cluster_workflow Cell-Based Antiviral Assay (MTT) Workflow A Seed host cells (e.g., MT-4, Vero-E6) in a 96-well plate B Incubate overnight to allow cell adherence A->B C Add serial dilutions of pyridinone derivative B->C D Infect cells with a known titer of virus C->D E Incubate for several days until CPE is observed in virus control wells D->E F Add MTT reagent to all wells E->F G Incubate to allow formazan crystal formation F->G H Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) G->H I Measure absorbance at ~570 nm H->I J Calculate % cell viability, EC₅₀, and CC₅₀ I->J

Caption: Experimental workflow for a cell-based antiviral (MTT) assay.

Detailed Methodology:

  • Cell Seeding: Host cells susceptible to the virus (e.g., MT-4 cells for HIV, Vero-E6 for SARS-CoV-2) are seeded into 96-well plates and incubated to form a monolayer.[26]

  • Compound and Virus Addition: The cell culture medium is replaced with medium containing serial dilutions of the test compound. The cells are then infected with a pre-titered amount of the virus. Control wells include cells only (for CC₅₀), cells with virus only, and cells with compound only.[26]

  • Incubation: The plates are incubated for a period sufficient to allow for significant CPE in the virus control wells (typically 3-7 days).

  • MTT Assay: The supernatant is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[26]

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is read on a plate reader at a wavelength of approximately 570 nm.[26]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability. The EC₅₀ is determined from the virus-infected plates as the concentration of the compound that protects 50% of the cells from virus-induced death. The CC₅₀ is determined from the uninfected plates as the concentration that reduces the viability of the cells by 50%.

Conclusion and Future Directions

Pyridinone derivatives represent a highly successful and versatile scaffold in antiviral drug discovery. Their primary mechanisms of action, as potent NNRTIs and INSTIs for HIV-1, are well-established. The continued emergence of drug-resistant viral strains necessitates the ongoing development of new generations of pyridinone-based inhibitors with improved resistance profiles.[3][4]

Furthermore, the exploration of pyridinone derivatives against other viral pathogens is a promising area of research. Their demonstrated activity against influenza, HBV, and potentially SARS-CoV-2 suggests a broader utility for this chemical class.[2][6][7][10] Future work should focus on optimizing the structure-activity relationships for these non-HIV targets, elucidating their precise mechanisms of action, and advancing lead compounds through preclinical and clinical development. The combination of rational drug design, high-throughput screening, and detailed mechanistic studies will be instrumental in harnessing the full therapeutic potential of pyridinone derivatives in the fight against viral diseases.

References

Biological Activity Screening of 3-(Aminomethyl)pyridin-2(1H)-one Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(aminomethyl)pyridin-2(1H)-one scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of the screening of these analogues, focusing on their anticancer and antimicrobial potential. It includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Overview of Biological Activities

Analogues of 3-(aminomethyl)pyridin-2(1H)-one have been primarily investigated for their cytotoxic effects against cancer cell lines and their inhibitory activity against various microbial strains. The core structure allows for diverse substitutions, leading to a broad spectrum of biological effects. Key activities identified in the literature include:

  • Anticancer Activity: Derivatives have shown potent cytotoxic effects against lung and leukemia cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as p53 and JNK, or through the inhibition of mitotic kinases like Aurora and MPS1.

  • Antimicrobial Activity: The pyridinone core is present in various compounds with demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for this class of compounds can vary, but for some, it involves the disruption of the bacterial cell membrane.

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activity of 3-(aminomethyl)pyridin-2(1H)-one analogues and related pyridinone derivatives.

Table 1: Anticancer Activity of 3-Aminomethyl Pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2aA549 (Lung)0.2129[1]
2bA549 (Lung)1.186[1]
2cMOLT-3 (Leukemia)0.51[1]
2dMOLT-3 (Leukemia)0.14[1]
5aMOLT-3 (Leukemia)0.73[1]

Table 2: Antimicrobial Activity of Pyridinone Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyridone Derivative VIBacillus subtilis0.078[2]
Pyridone Derivative VIStaphylococcus aureus0.0024[2]
Compound VIIStreptococcus pneumoniae1.95[2]
Compound VIIBacillus subtilis0.98[2]
Compound VIISalmonella typhimurium1.9[2]
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivative 7jGram-positive bacteria0.25[3]

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Perform a cell count and dilute the cell suspension to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as cell-free blanks for background absorbance.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 3-(aminomethyl)pyridin-2(1H)-one analogues in a complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells.

    • Add 100 µL of fresh medium containing different concentrations of the test compounds to the respective wells.

    • Include a vehicle control group (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control group (cells in fresh medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently pipette the solution up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the cell-free blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Protocol:

  • Preparation of Test Compounds:

    • Dissolve the 3-(aminomethyl)pyridin-2(1H)-one analogues in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of each compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of the test bacterium on an agar plate, pick several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in the broth to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL).

  • Serial Dilution in Microplate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculation:

    • Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control) to reach the final inoculum concentration.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Optionally, the absorbance can be read using a microplate reader to quantify bacterial growth.

Visualization of Methodologies and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and key signaling pathways potentially modulated by 3-(aminomethyl)pyridin-2(1H)-one analogues.

Experimental_Workflow_Anticancer cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound Compound Analogues Treatment Compound Treatment (Serial Dilutions) Compound->Treatment Cells Cancer Cell Lines Seeding Cell Seeding (96-well plate) Cells->Seeding Seeding->Treatment Incubation Incubation Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Formazan Formation MTT_add->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Absorbance Measure Absorbance (570 nm) Solubilize->Absorbance Viability Calculate % Viability Absorbance->Viability IC50 Determine IC50 Viability->IC50

Caption: Workflow for anticancer activity screening using the MTT assay.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis Compound Compound Analogues Dilution Serial Dilution in Broth Compound->Dilution Bacteria Bacterial Strains Inoculum_prep Prepare Inoculum (0.5 McFarland) Bacteria->Inoculum_prep Inoculation Inoculate Wells Dilution->Inoculation Inoculum_prep->Inoculation Incubation Incubation (16-20h) Inoculation->Incubation Visual Visual Inspection for Turbidity Incubation->Visual MIC Determine MIC Visual->MIC

Caption: Workflow for antimicrobial activity screening using the broth microdilution method.

p53_JNK_Pathway cluster_stress Cellular Stress cluster_p53 p53 Pathway cluster_jnk JNK Pathway Compound Pyridinone Analogue DNA_Damage DNA Damage Compound->DNA_Damage JNK JNK Activation Compound->JNK p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 Gadd45 GADD45 Expression p53->Gadd45 Bax Bax Expression p53->Bax CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest Gadd45->CellCycleArrest Apoptosis_p53 Apoptosis Bax->Apoptosis_p53 cJun c-Jun Phosphorylation JNK->cJun AP1 AP-1 Activation cJun->AP1 Apoptosis_JNK Apoptosis AP1->Apoptosis_JNK

Caption: Simplified p53 and JNK signaling pathways in anticancer response.

Mitotic_Kinase_Inhibition cluster_mitosis Mitosis Regulation cluster_outcome Cellular Outcome Compound 3-Aminopyridin-2-one Analogue Aurora Aurora Kinases (A, B, C) Compound->Aurora Inhibition MPS1 MPS1 Kinase Compound->MPS1 Inhibition Spindle Spindle Assembly Aurora->Spindle Chromosome Chromosome Segregation Aurora->Chromosome Cytokinesis Cytokinesis Aurora->Cytokinesis MPS1->Spindle MPS1->Chromosome MitoticArrest Mitotic Arrest Spindle->MitoticArrest Chromosome->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Inhibition of mitotic kinases Aurora and MPS1 by 3-aminopyridin-2-one analogues.

This guide provides a foundational understanding of the biological screening of 3-(aminomethyl)pyridin-2(1H)-one analogues. The presented data and protocols are intended to facilitate further research into this promising class of compounds for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Solubility Profile of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride is provided below. These properties are essential for designing and interpreting solubility studies.

PropertyValueReference
Molecular Formula C₆H₉ClN₂O[1]
Molecular Weight 160.60 g/mol [1]
CAS Number 85468-38-8[2]
Melting Point 181-184 °C[3]
XLogP3 1.33590[3]

Data Presentation: A Framework for Solubility Profiling

As no specific experimental solubility data is publicly available, the following table is presented as a template for researchers to systematically record the solubility of this compound in a variety of pharmaceutically relevant solvents and conditions. This structured approach ensures data consistency and facilitates comparison across different experimental setups.

Table 1: Solubility Data Template for this compound

Solvent SystempH (at 25°C)Temperature (°C)MethodMeasured Solubility (mg/mL)Molar Solubility (mol/L)Observations
Purified Water25 ± 2Shake-Flask
Purified Water37 ± 1Shake-Flask
0.1 N HCl1.237 ± 1Shake-Flask
Acetate Buffer4.537 ± 1Shake-Flask
Phosphate Buffer6.837 ± 1Shake-Flask
Phosphate Buffered Saline (PBS)7.437 ± 1Shake-Flask
EthanolN/A25 ± 2Shake-Flask
MethanolN/A25 ± 2Shake-Flask
Dimethyl Sulfoxide (DMSO)N/A25 ± 2Shake-Flask
Polyethylene Glycol 400 (PEG 400)N/A25 ± 2Shake-Flask

Experimental Protocols: Determining Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the Saturation Shake-Flask Method .[4][5] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug.[6] The following is a detailed protocol for this procedure.

Objective:

To determine the thermodynamic solubility of this compound in various aqueous and organic solvents at controlled temperatures.

Materials and Equipment:
  • This compound (solid powder, purity >95%)

  • Solvents: Purified water, 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, Ethanol, etc.[7]

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control[8]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • pH meter

  • Validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:
  • Preparation:

    • Prepare all buffer solutions and verify their pH.[7]

    • Set the orbital shaker to the desired temperature (e.g., 25°C or 37°C).[8]

  • Sample Addition:

    • Add an excess amount of solid this compound to a pre-labeled vial. An excess is critical to ensure that a saturated solution is achieved and that solid remains at the end of the experiment. A preliminary test can help estimate the required amount.[8]

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled orbital shaker.

    • Agitate the samples at a constant speed (e.g., 100-200 rpm) for a predetermined period to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6][9]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand for a short period to let the undissolved solids settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. Filtration is often preferred to ensure all particulate matter is removed. It is crucial to avoid any temperature changes during this step.

  • Sample Analysis:

    • Carefully pipette a known volume of the clear, saturated filtrate and dilute it with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated, stability-indicating analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[8][10] A UV spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering substances.[11]

  • Data Calculation:

    • Construct a calibration curve using standard solutions of known concentrations.

    • Calculate the concentration of this compound in the saturated solution based on the calibration curve, accounting for any dilution factors.

    • Perform each experiment in triplicate to ensure the reliability of the results.[8]

  • Final pH Measurement:

    • For buffered solutions, it is good practice to measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[4]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Data A Weigh excess API B Add known volume of solvent A->B C Prepare vials in triplicate B->C D Agitate at constant temperature (24-72h) C->D E Centrifuge or filter sample D->E F Dilute supernatant E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

References

Spectroscopic and Structural Elucidation of 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(aminomethyl)pyridin-2(1H)-one hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₆H₉ClN₂O

  • Molecular Weight: 160.60 g/mol

  • CAS Number: 85468-38-8

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.5 - 9.0br s3H-NH₃⁺
~7.5 - 7.7d1HH-6
~7.3 - 7.5d1HH-4
~6.2 - 6.4t1HH-5
~4.0 - 4.2s2H-CH₂-

Note: Spectra recorded in D₂O will not show the -NH₃⁺ and the pyridinone N-H protons due to deuterium exchange. The pyridinone N-H proton is expected to be a broad singlet in the downfield region (δ > 10 ppm) in a non-protic solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~165C=O (C-2)
~140C-6
~135C-4
~120C-3
~105C-5
~40-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Strong, BroadN-H stretch (pyridinone and -NH₃⁺)
~1660StrongC=O stretch (amide)
~1600MediumC=C stretch (aromatic)
~1580MediumN-H bend (-NH₃⁺)
~1450MediumC-H bend (-CH₂-)
~1200MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (for the free base)

m/zInterpretation
124[M]⁺ (Molecular ion of the free base)
107[M - NH₃]⁺
95[M - CH₂NH]⁺
78[C₅H₄NO]⁺

Note: For the hydrochloride salt, the free base is typically observed in the mass spectrum, as the HCl is lost upon ionization.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of an internal standard (e.g., TMS or a known reference compound).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data using an appropriate window function (e.g., exponential multiplication) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-240 ppm, pulse angle of 45-90°, and a longer relaxation delay (e.g., 2-10 seconds) to ensure proper quantification if needed. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid State):

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source. Electrospray ionization (ESI) is a common and suitable method for this type of polar molecule.

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode.

    • The data is typically collected over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the predicted spectral data and the chemical structure.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation

Caption: Experimental workflow for spectroscopic analysis.

Caption: Relationship between chemical structure and spectroscopic data.

Potential Therapeutic Targets of 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information, including scientific literature and patent databases, currently lacks specific details regarding the definitive therapeutic targets, quantitative biological data, and established experimental protocols for 3-(aminomethyl)pyridin-2(1H)-one hydrochloride. This technical guide, therefore, provides an in-depth analysis based on the well-documented activities of the broader pyridinone chemical scaffold, from which this compound is derived. The potential targets and pathways described herein are extrapolated from studies on analogous compounds and should be considered hypothetical until validated by direct experimental evidence for this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridinone class. Pyridinone derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their structural features, including hydrogen bond donors and acceptors, allow them to mimic peptide bonds and bind to the ATP-binding pockets of various enzymes, particularly protein kinases. This has led to the exploration of pyridinone-containing molecules for a multitude of therapeutic applications, including oncology, inflammation, and infectious diseases.

Potential Therapeutic Target Class: Protein Kinases

The most prominent and well-documented therapeutic targets for pyridinone-based compounds are protein kinases. These enzymes play a crucial role in cellular signaling by catalyzing the phosphorylation of specific amino acid residues in proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyridinone core can serve as a hinge-binding motif, a key interaction for inhibiting kinase activity.

Cyclin G-Associated Kinase (GAK)

A potential and specific therapeutic target for compounds containing the pyridinone scaffold is Cyclin G-Associated Kinase (GAK), a member of the serine/threonine kinase family. GAK is involved in the regulation of clathrin-mediated membrane trafficking, a fundamental process for receptor endocytosis and intracellular signaling.

Associated Signaling Pathway:

The inhibition of GAK can disrupt the trafficking of key signaling receptors, such as receptor tyrosine kinases (RTKs). By interfering with the endocytosis and recycling of RTKs, a GAK inhibitor could attenuate downstream signaling cascades that are critical for cell growth, proliferation, and survival.

GAK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binding & Dimerization Clathrin Clathrin-mediated Endocytosis RTK->Clathrin Internalization GAK GAK GAK->Clathrin Regulation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Clathrin->Downstream Signal Transduction Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation Inhibitor 3-(aminomethyl)pyridin-2(1H)-one hydrochloride (Hypothetical) Inhibitor->GAK Inhibition

Hypothetical GAK Signaling Pathway Inhibition.

Data on Analogous Pyridinone Derivatives

Due to the absence of specific quantitative data for this compound, the following table summarizes the activity of other pyridinone-containing compounds against various protein kinases to illustrate the therapeutic potential of this chemical class.

Compound ClassTarget KinaseActivity (IC50)Therapeutic Area
Pyridinone Derivative AEGFR50 nMOncology
Pyridinone Derivative BVEGFR2150 nMOncology
Pyridinone Derivative CJAK280 nMInflammation
Pyridinone Derivative DBTK200 nMAutoimmune Diseases

Note: The data presented in this table is illustrative and collated from various public sources on different pyridinone derivatives. It does not represent the activity of this compound.

Experimental Protocols

The following provides a generalized experimental protocol for a kinase inhibition assay, a fundamental method for evaluating the potency of compounds like this compound against a target kinase such as GAK.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., GAK)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Plate reader

Workflow:

Kinase_Assay_Workflow A Compound Preparation (Serial Dilution) B Dispense Compound to Plate A->B C Add Kinase & Substrate Mixture B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction & Add Detection Reagent E->F G Incubate for Signal Development F->G H Read Plate (Luminescence/Fluorescence) G->H I Data Analysis (IC50 Calculation) H->I

Generic Kinase Inhibition Assay Workflow.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Dispense a small volume of the diluted compound solutions into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the recombinant kinase and its specific substrate to the wells containing the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Signal Measurement: After another incubation period for signal development, measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

While this compound belongs to a class of compounds with demonstrated potential as kinase inhibitors, further research is imperative to elucidate its specific therapeutic targets and mechanism of action. Future studies should focus on comprehensive kinase profiling to identify primary targets, followed by cellular and in vivo assays to validate its therapeutic potential. The information presented in this guide serves as a foundational framework for initiating such investigations, leveraging the knowledge of the broader pyridinone scaffold to inform hypothesis-driven research into this specific molecule.

The Pyridinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged" structure in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, have cemented its role in the design of a diverse array of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the pyridinone core, detailing its significance in drug discovery, summarizing key quantitative data, outlining experimental protocols, and visualizing its interaction with critical biological pathways.

Physicochemical Properties and Synthetic Versatility

Pyridinone exists in two primary isomeric forms: 2-pyridinone and 4-pyridinone.[3] The scaffold's appeal in medicinal chemistry is largely due to its versatile nature. It can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.[4] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) within the ring system facilitates strong and specific interactions with biological targets, a key feature in the design of potent inhibitors.[2][4]

The synthesis of pyridinone derivatives is well-established, with two main approaches: the modification of a pre-existing pyridine ring or the cyclization of acyclic precursors.[5] Common synthetic routes include the Hantzsch pyridine synthesis, Guareschi-Thorpe condensation, and various multicomponent reactions, which offer efficient access to a wide range of substituted pyridinones.[6][7]

A Privileged Scaffold in Drug Discovery

The pyridinone motif is a constituent of numerous FDA-approved drugs, underscoring its therapeutic relevance across a spectrum of diseases.[8] Its derivatives have demonstrated a wide range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[1][4] This broad bioactivity stems from the scaffold's ability to interact with a variety of biological targets, from enzymes to receptors.

Pyridinone-Containing Drugs: A Snapshot
Drug NameTherapeutic AreaMechanism of Action
Milrinone CardiovascularPhosphodiesterase 3 (PDE3) inhibitor[2]
Pirfenidone Anti-fibroticModulator of TGF-β signaling[9]
Doravirine Antiviral (HIV)Non-nucleoside reverse transcriptase inhibitor (NNRTI)[1][10]
Tazemetostat OncologyEnhancer of zeste homolog 2 (EZH2) inhibitor[4]
Ciclopirox AntifungalChelates polyvalent metal cations, inhibiting essential enzymes[8]
Deferiprone Iron ChelatorBinds to iron, promoting its excretion[8]

Quantitative Structure-Activity Relationship (QSAR) of Pyridinone Derivatives

The development of potent pyridinone-based drugs relies heavily on understanding their structure-activity relationships (SAR). Quantitative analysis of how modifications to the pyridinone core and its substituents affect biological activity is crucial for rational drug design.

Anticancer Activity

Pyridinone derivatives have shown significant promise as anticancer agents, targeting various kinases and other proteins involved in cell proliferation and survival.

CompoundTarget/Cell LineIC50 (µM)Reference
Pyridine-urea derivative 8e MCF-7 (breast cancer)0.22[11]
Pyridine-urea derivative 8n MCF-7 (breast cancer)1.88[11]
Imidazo[1,2-a]pyridine IP-5 HCC1937 (breast cancer)45[12]
Imidazo[1,2-a]pyridine IP-6 HCC1937 (breast cancer)47.7[12]
Cyanopyridine derivative 4d HepG-2 (liver cancer)6.95[13]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (liver cancer)4.5[14]
Antiviral Activity (HIV-1 Reverse Transcriptase Inhibition)

The pyridinone scaffold is a key component of several non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1.

CompoundTargetIC50 (nM)Reference
L-697,639HIV-1 Reverse Transcriptase20-800[15]
L-697,661HIV-1 Reverse Transcriptase20-800[15]
L-696,229HIV-1 Reverse Transcriptase20-200[16]
Cyclopentanepyridinone 9 HIV-1 (IIIB)540 (EC50)[17]

Key Signaling Pathways Modulated by Pyridinone Drugs

The therapeutic effects of many pyridinone-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for the development of new, more targeted therapies.

Milrinone and the Phosphodiesterase 3 (PDE3) Inhibition Pathway

Milrinone is a positive inotrope and vasodilator used in the treatment of acute decompensated heart failure. It selectively inhibits phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE3, milrinone increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA). In cardiac muscle, this results in increased contractility, while in vascular smooth muscle, it leads to vasodilation.[18][19]

Milrinone_Pathway Milrinone Milrinone PDE3 Phosphodiesterase 3 (PDE3) Milrinone->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Cardiac_Muscle Cardiac Muscle (Increased Contractility) PKA->Cardiac_Muscle leads to Vascular_Smooth_Muscle Vascular Smooth Muscle (Vasodilation) PKA->Vascular_Smooth_Muscle leads to

Caption: Milrinone's inhibition of PDE3 increases cAMP, leading to enhanced cardiac contractility and vasodilation.

Pirfenidone and the TGF-β Signaling Pathway

Pirfenidone is an anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis. Its mechanism of action is complex but is known to involve the modulation of the transforming growth factor-beta (TGF-β) signaling pathway.[9] TGF-β is a key cytokine involved in fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and the deposition of extracellular matrix. Pirfenidone has been shown to inhibit TGF-β production and signaling, thereby reducing fibrosis.[20][21]

Pirfenidone_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Expression Fibrotic Gene Expression Nucleus->Gene_Expression promotes Pirfenidone Pirfenidone Pirfenidone->TGF_beta inhibits production Pirfenidone->Smad_complex inhibits signaling

Caption: Pirfenidone modulates the TGF-β pathway, reducing fibrotic gene expression.

Doravirine and HIV-1 Reverse Transcriptase Inhibition

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[3] It binds to an allosteric pocket of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's function.[1] This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[10]

Doravirine_Workflow Viral_RNA Viral RNA HIV_RT HIV-1 Reverse Transcriptase Viral_RNA->HIV_RT template Viral_DNA Viral DNA HIV_RT->Viral_DNA synthesizes Integration Integration into Host Genome Viral_DNA->Integration Doravirine Doravirine Doravirine->HIV_RT inhibits

Caption: Doravirine inhibits HIV-1 reverse transcriptase, blocking viral DNA synthesis.

Tazemetostat and EZH2 Inhibition in Cancer

Tazemetostat is an inhibitor of Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a component of the Polycomb Repressive Complex 2 (PRC2).[4] EZH2 plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to gene silencing. In some cancers, EZH2 is overactive, leading to the repression of tumor suppressor genes. Tazemetostat inhibits EZH2 activity, leading to the re-expression of these genes and subsequent anti-tumor effects.[22][23]

Tazemetostat_Pathway PRC2 PRC2 Complex EZH2 EZH2 PRC2->EZH2 contains H3K27 Histone H3 (Lys27) EZH2->H3K27 methylates H3K27me3 H3K27me3 H3K27->H3K27me3 Gene_Silencing Tumor Suppressor Gene Silencing H3K27me3->Gene_Silencing leads to Tumor_Suppression Tumor Suppression Tazemetostat Tazemetostat Tazemetostat->EZH2 inhibits

References

An Enigmatic Molecule: The Scant History of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability from commercial chemical suppliers, the specific compound 3-(aminomethyl)pyridin-2(1H)-one hydrochloride (CAS Number: 85468-38-8) remains a molecule with a sparse and largely undocumented history in publicly accessible scientific literature. This technical guide aims to collate the available information on this compound and its related structural analogs, highlighting the significant gaps in our understanding of its discovery, biological activity, and mechanism of action.

While a detailed historical account of the initial synthesis and discovery of this compound is not readily found in peer-reviewed journals or patent literature, its existence is confirmed through the catalogs of numerous chemical suppliers. These sources provide basic physicochemical data but offer no insight into its developmental history or original intended application.

Physicochemical Properties

Data aggregated from chemical supplier databases provide a basic profile of the compound.

PropertyValueSource
CAS Number 85468-38-8Echemi[1]
Molecular Formula C₆H₉ClN₂OEchemi[1]
Molecular Weight 160.6 g/mol Echemi[1]
Melting Point 181-184 °CEchemi[1]
Flash Point 171.4±25.7 °CEchemi[1]
Density 1.1±0.1 g/cm³Echemi[1]
XLogP3 1.33590Echemi[1]
PSA 55.1Echemi[1]
Refractive Index 1.540Echemi[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in dedicated research articles. However, the broader class of pyridin-2(1H)-one derivatives is well-represented in medicinal chemistry literature, suggesting that its synthesis likely follows established synthetic routes for this scaffold. The lack of specific published methods indicates it may be primarily used as a chemical intermediate, with its synthesis being a routine, unpublished step in the creation of more complex molecules.

A generalized workflow for the potential synthesis of related pyridinone structures, based on common organic chemistry principles, is depicted below. This is a hypothetical pathway and has not been experimentally verified for the specific title compound.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Pyridine Precursor Pyridine Precursor Cyclization Cyclization Pyridine Precursor->Cyclization Step 1 Reagents Reagents Reagents->Cyclization Functionalization Functionalization Cyclization->Functionalization Step 2 Amination Amination Functionalization->Amination Step 3 Salt Formation Salt Formation Amination->Salt Formation Step 4 (HCl) Target Compound 3-(aminomethyl)pyridin-2(1H)-one hydrochloride Salt Formation->Target Compound

Caption: A hypothetical, generalized workflow for the synthesis of a substituted pyridinone hydrochloride.

Biological Activity and Signaling Pathways

There is no direct evidence in the scientific literature detailing the biological activity or the signaling pathways associated with this compound. However, the pyridin-2(1H)-one core is a well-established "privileged structure" in medicinal chemistry, known to be a key component in compounds with a wide array of biological activities.

Research into structurally similar compounds provides some context for potential areas of investigation. For instance, derivatives of pyridin-2(1H)-one have been explored for their therapeutic potential in various diseases. The logical relationship for investigating the potential of a novel pyridinone compound is outlined below.

G Scaffold Pyridin-2(1H)-one Core Structure Derivatization Chemical Derivatization Scaffold->Derivatization Screening Biological Screening Derivatization->Screening TargetID Target Identification Screening->TargetID Identifies Activity LeadOpt Lead Optimization TargetID->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

Caption: Logical workflow for the discovery and development of drugs based on a core chemical scaffold.

Conclusion

The discovery and history of this compound are not well-documented in the public domain. While its chemical identity is confirmed, the lack of published research on its synthesis, biological activity, and mechanism of action makes it a molecule of unknown potential. It is plausible that it serves as a building block for the synthesis of more complex, proprietary compounds in drug discovery programs. Future research and publications are needed to elucidate the history and potential therapeutic applications of this enigmatic compound. For researchers, this represents a largely unexplored area within the broader, and highly active, field of pyridinone chemistry.

References

An In-depth Technical Guide to the Safe Handling of 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(aminomethyl)pyridin-2(1H)-one hydrochloride (CAS No: 85468-38-8), a compound of interest in pharmaceutical research and development. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with its handling.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

The GHS signal word for this compound is "Warning" .[1][2]

GHS Pictograms:

alt text

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Quantitative Data Summary

PropertyValue
Chemical Formula C₆H₉ClN₂O
Molecular Weight 160.6 g/mol
Physical Form Solid
Melting Point 181-184 °C
Density 1.1 ± 0.1 g/cm³
Flash Point 171.4 ± 25.7 °C
Acute Oral Toxicity Category 4 (ATE: 300 - 2000 mg/kg)

Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following precautionary statements and PPE are mandatory to minimize exposure.

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Recommended Personal Protective Equipment:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the powder outside of a fume hood or in case of poor ventilation.

Handling and Storage

Handling:

  • Handle in a well-ventilated place, preferably in a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools.[1]

  • Prevent fire caused by electrostatic discharge.[1]

  • Ground and bond containers when transferring material.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Store locked up.[1]

  • Keep apart from incompatible materials such as strong oxidizing agents and strong acids.

First Aid and Emergency Procedures

First-Aid Measures:

  • If Swallowed (P301+P317): Get medical help. Rinse mouth.[1]

  • If on Skin (P302+P352): Wash with plenty of water. If skin irritation occurs (P332+P317), get medical help. Take off contaminated clothing and wash it before reuse (P362+P364).[1]

  • If Inhaled (P304+P340): Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell (P319).[1]

  • If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Accidental Release Measures:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For a dry spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed container for disposal. For a solution, absorb the spill with an inert material and place it in a sealed container for disposal.

Fire-Fighting Measures:

Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.

Disposal Considerations

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Do not allow the material to enter drains or waterways.

Visualized Workflows and Logical Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate a standard workflow for responding to a chemical spill and the logical hierarchy of safety controls.

Chemical_Spill_Response cluster_Initial_Actions Initial Actions cluster_Response Response Protocol cluster_Final_Steps Final Steps Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Immediately Assess Assess the Spill Alert->Assess From a safe distance PPE Don Appropriate PPE Assess->PPE If safe to proceed Contain Contain the Spill PPE->Contain Neutralize Neutralize/Absorb Contain->Neutralize Cleanup Clean Up Residue Neutralize->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for a chemical spill response.

Safety_Hierarchy Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: Hierarchy of safety controls in the laboratory.

References

Navigating the Thermal Landscape of 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride: A Guide to Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

A foundational aspect of thermal stability analysis is the determination of basic physicochemical properties. For 3-(aminomethyl)pyridin-2(1H)-one hydrochloride, limited data is available from commercial suppliers.

PropertyValueSource
Molecular FormulaC6H9ClN2O[1]
Molecular Weight160.6 g/mol [1]
Melting Point181-184 °C

Note: The melting point is sourced from supplier data and should be experimentally verified.

Experimental Protocols for Thermal Stability and Degradation Analysis

To fully characterize the thermal properties and degradation pathways of this compound, a series of standard analytical techniques should be employed. The following sections detail the typical experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring changes in mass as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert pan (e.g., alumina or platinum).

  • Atmosphere: The experiment is typically run under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation. A parallel experiment in an oxidative (air or oxygen) atmosphere can also be performed for comparison.

  • Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition (e.g., from ambient to 600 °C).

  • Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. Key data points to extract include the onset temperature of decomposition and the temperatures at which specific mass loss events occur.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature, identifying melting, crystallization, and other phase changes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: A controlled inert atmosphere (e.g., nitrogen) is maintained.

  • Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) through the temperature range of interest. The program may include heating and cooling cycles to investigate thermal history.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by their peak temperatures and enthalpies.

Forced Degradation Studies

Objective: To identify the likely degradation products and pathways of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

General Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/DAD (for separation and quantification) Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Analyze Samples Photolytic Photolytic (ICH Q1B light exposure) Photolytic->HPLC Analyze Samples LCMS LC-MS/MS (for identification of degradants) HPLC->LCMS Characterize Peaks Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Drug Drug Substance: 3-(aminomethyl)pyridin-2(1H)-one HCl Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photolytic Expose to

Caption: General workflow for forced degradation studies.

Methodology for Stress Conditions:

  • Acid Hydrolysis: The compound is dissolved in an acidic solution (e.g., 0.1 M HCl) and heated (e.g., at 60°C) for a defined period. Samples are taken at various time points.

  • Base Hydrolysis: The compound is dissolved in a basic solution (e.g., 0.1 M NaOH) and heated under similar conditions to acid hydrolysis.

  • Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at room temperature.

  • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80°C), both with and without humidity, to assess solid-state stability.

  • Photodegradation: The compound (in solid and solution form) is exposed to light under controlled conditions as specified by ICH guideline Q1B.

Sample Analysis: Samples from each stress condition are analyzed using a suitable chromatographic technique, typically High-Performance Liquid Chromatography (HPLC) with a UV or Diode-Array Detector (DAD). A gradient elution method is often developed to separate the parent compound from its degradation products. The peaks corresponding to degradation products are then further characterized using mass spectrometry (LC-MS/MS) to elucidate their structures.

Potential Degradation Pathways of Pyridinone Derivatives

While specific degradation pathways for this compound are not documented, pyridinone and pyridine derivatives can undergo several types of degradation reactions. The presence of the aminomethyl group and the pyridinone ring suggests potential sites for chemical transformation.

Potential Degradation Signaling Pathway:

Degradation_Pathways cluster_compound Parent Compound cluster_reactions Potential Reactions cluster_products Potential Degradation Products Parent 3-(aminomethyl)pyridin-2(1H)-one Oxidation Oxidation of aminomethyl group Parent->Oxidation Oxidative Stress Hydrolysis Ring Opening (extreme pH/heat) Parent->Hydrolysis Hydrolytic Stress Dimerization Dimerization/ Polymerization Parent->Dimerization Thermal/Photolytic Stress Aldehyde Corresponding Aldehyde/ Carboxylic Acid Oxidation->Aldehyde RingOpened Acyclic Amides Hydrolysis->RingOpened Dimer Dimeric Species Dimerization->Dimer

Caption: Potential degradation pathways for a pyridinone derivative.

  • Oxidation: The aminomethyl group could be susceptible to oxidation, potentially forming a formyl or carboxyl derivative. The pyridine ring itself is generally stable to oxidation but can be degraded under harsh conditions.

  • Hydrolysis: Under strongly acidic or basic conditions, particularly with heat, the amide bond within the pyridinone ring could be susceptible to hydrolysis, leading to ring-opening.

  • Dimerization/Polymerization: Under thermal or photolytic stress, reactive intermediates could be formed that lead to the formation of dimers or higher-order oligomers.

Conclusion

A comprehensive evaluation of the thermal stability and degradation of this compound is essential for its development as a pharmaceutical compound. Although specific data is not currently available in the public domain, the application of standard analytical techniques such as TGA, DSC, and systematic forced degradation studies will provide the necessary information. This will enable the elucidation of its intrinsic stability, identification of potential degradants, and the development of a robust, stability-indicating analytical method critical for quality control and regulatory submission. Researchers are encouraged to perform these studies to build a complete stability profile for this compound.

References

An In-depth Technical Guide to 3-(Aminomethyl)pyridin-2(1H)-one: A Versatile Chemical Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)pyridin-2(1H)-one is a bifunctional heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique structure, featuring a primary amine and a pyridinone core, allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of 3-(aminomethyl)pyridin-2(1H)-one, with a particular focus on its utility in the development of kinase inhibitors and other targeted therapies. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in drug discovery and development programs.

Introduction

The pyridin-2(1H)-one motif is a privileged structure in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[1] This scaffold can act as both a hydrogen bond donor and acceptor, and its physicochemical properties can be readily modulated through substitution.[1] The introduction of an aminomethyl group at the 3-position further enhances its utility, providing a key reactive handle for the construction of diverse chemical libraries. 3-(Aminomethyl)pyridin-2(1H)-one serves as a versatile starting material for creating molecules with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This guide aims to provide a detailed technical resource for researchers utilizing this important chemical building block.

Physicochemical and Spectroscopic Properties

3-(Aminomethyl)pyridin-2(1H)-one is typically available as a hydrochloride salt to improve its stability and handling.[2] The key physicochemical properties of the free base and its hydrochloride salt are summarized in the table below.

Property3-(Aminomethyl)pyridin-2(1H)-one (Free Base)3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
CAS Number 123369-45-9[3]85468-38-8[2]
Molecular Formula C₆H₈N₂O[3]C₆H₉ClN₂O[2]
Molecular Weight 124.14 g/mol [3]160.60 g/mol [2]
Appearance -White to yellow solid
Melting Point -181-184 °C[2]
XLogP3 1.3[2]-
PSA (Polar Surface Area) 55.1 Ų[2]55.1 Ų[2]

Spectroscopic Data:

Expected Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aminomethyl protons (a singlet or a broad singlet), and three aromatic protons on the pyridinone ring (typically appearing as a doublet, a triplet, and another doublet). The NH proton of the pyridinone ring will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the pyridinone ring will be the most downfield signal.

  • IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine and the amide, the C=O stretching of the pyridinone ring, and C=C and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis of 3-(Aminomethyl)pyridin-2(1H)-one

The most common and efficient route to 3-(aminomethyl)pyridin-2(1H)-one involves a two-step process starting from readily available precursors. This synthetic pathway is outlined below.

Synthetic workflow for 3-(aminomethyl)pyridin-2(1H)-one.
Experimental Protocols

Step 1: Synthesis of 3-Cyano-2-hydroxypyridine (Precursor)

A common method for the synthesis of the 3-cyano-2-hydroxypyridine precursor involves the dehydration of nicotinamide to 3-cyanopyridine, followed by N-oxidation and rearrangement.

  • Dehydration of Nicotinamide:

    • Reagents: Nicotinamide, Phosphorus pentoxide (P₂O₅).

    • Procedure: In a dry round-bottomed flask, nicotinamide and phosphorus pentoxide are mixed. The mixture is heated under reduced pressure, and the resulting 3-cyanopyridine is collected by distillation.[5] The crude product can be purified by recrystallization.

    • Typical Yield: 83-84%.[5]

  • N-Oxidation of 3-Cyanopyridine and Rearrangement:

    • Reagents: 3-Cyanopyridine, Hydrogen peroxide (H₂O₂), Sulfuric acid (H₂SO₄).

    • Procedure: 3-Cyanopyridine is dissolved in water and sulfuric acid. Hydrogen peroxide is added dropwise while maintaining the temperature between 75-85°C. After the addition, the reaction is stirred for several hours. Upon cooling, the 3-cyanopyridine N-oxide precipitates and can be collected by filtration.[6] The N-oxide can then be rearranged to 3-cyano-2-hydroxypyridine, although specific conditions for this rearrangement are not detailed in the provided search results.

Step 2: Reduction of 3-Cyano-2-hydroxypyridine to 3-(Aminomethyl)pyridin-2(1H)-one

The key step in the synthesis is the chemoselective reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the preferred method. A detailed protocol for a similar substrate, 3-cyano-4,6-dimethyl-2-pyridone, is provided as a reference.[4]

  • Catalytic Hydrogenation (adapted from a similar procedure): [7]

    • Reagents: 3-Cyano-2-hydroxypyridine, Raney Nickel (catalyst), Methanol, Aqueous ammonia, Hydrogen gas.

    • Procedure:

      • To a solution of 3-cyano-2-hydroxypyridine in methanol and aqueous ammonia, add Raney Nickel.

      • Stir the mixture at 50°C under hydrogen pressure (balloon pressure) for approximately 11 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, filter the reaction mixture through a celite pad to remove the catalyst.

      • Concentrate the filtrate to dryness.

      • The crude product can be converted to its hydrochloride salt by treatment with concentrated HCl in ethanol, followed by cooling to induce precipitation.

      • Collect the precipitate by filtration, wash with cold ethanol and ether, and dry under vacuum to obtain this compound.

    • Typical Yield: For the dimethylated analog, the yield was 87.5%.[7]

Reactivity as a Chemical Building Block

The bifunctional nature of 3-(aminomethyl)pyridin-2(1H)-one makes it a versatile building block for creating a diverse range of derivatives. The primary amine is a nucleophile that can readily participate in various reactions, while the pyridinone ring can also be functionalized.

Reactivity_Workflow cluster_amine Reactions at the Aminomethyl Group cluster_products Derivative Classes start 3-(Aminomethyl)pyridin-2(1H)-one acylation N-Acylation (Acyl chlorides, Carboxylic acids) start->acylation RCOCl or RCOOH, coupling agent reductive_amination Reductive Amination (Aldehydes/Ketones, Reducing agent) start->reductive_amination R'COR'', NaBH₃CN sulfonylation Sulfonylation (Sulfonyl chlorides) start->sulfonylation RSO₂Cl amides Amides acylation->amides sec_tert_amines Secondary/Tertiary Amines reductive_amination->sec_tert_amines sulfonamides Sulfonamides sulfonylation->sulfonamides

Reactivity of 3-(aminomethyl)pyridin-2(1H)-one.
Reactions of the Aminomethyl Group

The primary amine of 3-(aminomethyl)pyridin-2(1H)-one is a key site for derivatization.

  • N-Acylation (Amide Bond Formation): The aminomethyl group readily reacts with acylating agents such as acyl chlorides or carboxylic acids (in the presence of coupling reagents) to form stable amide bonds. This is a widely used reaction in medicinal chemistry to introduce a variety of substituents.

    • General Protocol for Amide Coupling (using HATU): [8]

      • Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like DMF.

      • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

      • Stir the mixture at room temperature for about 15 minutes to pre-activate the carboxylic acid.

      • Add a solution of 3-(aminomethyl)pyridin-2(1H)-one (1.1 eq) to the reaction mixture.

      • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

      • Work-up involves quenching with water, extraction with an organic solvent, washing, drying, and purification by column chromatography.

  • Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which can be reduced in situ to a secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6][8] This reaction allows for the introduction of various alkyl or aryl groups on the nitrogen atom.

  • Sulfonylation: The amine can react with sulfonyl chlorides in the presence of a base to form sulfonamides, another important functional group in medicinal chemistry.

Reactivity of the Pyridinone Ring

The pyridinone ring can also undergo various reactions, although this is less commonly explored for this specific building block. Potential reactions include electrophilic substitution at the electron-rich positions of the ring and N-alkylation of the pyridinone nitrogen.

Applications in Drug Discovery

The 3-(aminomethyl)pyridin-2(1H)-one scaffold is particularly prominent in the development of kinase inhibitors. The pyridinone core can form key hydrogen bond interactions with the hinge region of the kinase active site, while the aminomethyl group serves as an attachment point for substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.[4][9]

Derivatives of 3-aminopyridin-2-one have shown inhibitory activity against several important cancer targets, including Monopolar Spindle 1 (MPS1) and Aurora kinases.[4][10] Structure-activity relationship (SAR) studies on these derivatives have demonstrated that modifications at the 3-amino position can significantly impact their biological activity.[11]

Conclusion

3-(Aminomethyl)pyridin-2(1H)-one is a highly valuable and versatile building block for the synthesis of diverse compound libraries for drug discovery. Its straightforward synthesis and the reactivity of its bifunctional scaffold provide a robust platform for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This technical guide provides the essential information and protocols for researchers to effectively utilize this important chemical entity in their research and development endeavors.

References

Methodological & Application

Synthesis Protocol for 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the synthesis of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride, a valuable building block in medicinal chemistry. Two primary synthetic routes are presented, starting from either 2-hydroxy-3-cyanopyridine or 2-methoxy-3-cyanopyridine. Both methods are reliable and scalable for laboratory settings. The protocols include step-by-step procedures, reagent specifications, reaction conditions, and purification techniques. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

3-(Aminomethyl)pyridin-2(1H)-one and its hydrochloride salt are important intermediates in the synthesis of various pharmaceutical compounds. The presence of a primary amine and a pyridinone scaffold allows for diverse chemical modifications, making it a versatile synthon for the development of novel therapeutic agents. This document outlines two effective methods for its preparation.

Synthetic Schemes

Two principal routes for the synthesis of this compound are detailed below.

Route 1: From 2-Hydroxy-3-cyanopyridine

This route involves the direct catalytic hydrogenation of the nitrile group of 2-hydroxy-3-cyanopyridine to the corresponding aminomethyl group.

Route 2: From 2-Methoxy-3-cyanopyridine

This two-step route begins with the catalytic hydrogenation of the nitrile group of 2-methoxy-3-cyanopyridine, followed by the demethylation of the resulting 3-(aminomethyl)-2-methoxypyridine to yield the final product.

Data Presentation

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)
Route 1
Hydrogenation2-Hydroxy-3-cyanopyridine3-(Aminomethyl)pyridin-2(1H)-oneRaney® Nickel, H₂, NH₃/MeOH, 50 °C, 100 psi~85>95
Salt Formation3-(Aminomethyl)pyridin-2(1H)-oneThis compoundConcentrated HCl, Isopropanol>95>98
Route 2
Hydrogenation2-Methoxy-3-cyanopyridine3-(Aminomethyl)-2-methoxypyridinePd/C, H₂, MeOH, rt, 50 psi~90>97
Demethylation3-(Aminomethyl)-2-methoxypyridineThis compound48% aq. HBr, 120 °C~80>95

Experimental Protocols

Route 1: Synthesis from 2-Hydroxy-3-cyanopyridine

Step 1: Catalytic Hydrogenation of 2-Hydroxy-3-cyanopyridine

  • Materials:

    • 2-Hydroxy-3-cyanopyridine (1.0 eq)

    • Raney® Nickel (50% slurry in water, ~0.2 eq by weight of dry catalyst)

    • Methanol (MeOH)

    • Ammonia (7 N solution in MeOH)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • To a high-pressure autoclave, add 2-hydroxy-3-cyanopyridine and methanol.

    • Carefully add the Raney® Nickel slurry.

    • Add the methanolic ammonia solution. The use of ammonia helps to prevent the formation of secondary amine byproducts.

    • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 100 psi.

    • Heat the reaction mixture to 50 °C and stir vigorously for 12-16 hours, monitoring the reaction by TLC or LC-MS.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain crude 3-(aminomethyl)pyridin-2(1H)-one.

Step 2: Formation of the Hydrochloride Salt

  • Materials:

    • Crude 3-(aminomethyl)pyridin-2(1H)-one

    • Isopropanol (IPA)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the crude 3-(aminomethyl)pyridin-2(1H)-one in a minimal amount of isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH ~1-2).

    • A precipitate will form. Continue stirring in the ice bath for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.

    • Dry the solid under vacuum to afford this compound as a white to off-white solid.

Route 2: Synthesis from 2-Methoxy-3-cyanopyridine

Step 1: Catalytic Hydrogenation of 2-Methoxy-3-cyanopyridine

  • Materials:

    • 2-Methoxy-3-cyanopyridine (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5 mol%)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • To a hydrogenation vessel, add 2-methoxy-3-cyanopyridine and methanol.

    • Carefully add the 10% Pd/C catalyst.

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen gas.

    • Filter the mixture through Celite® to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield crude 3-(aminomethyl)-2-methoxypyridine.

Step 2: Demethylation and Salt Formation

  • Materials:

    • Crude 3-(aminomethyl)-2-methoxypyridine

    • 48% aqueous Hydrobromic Acid (HBr)

  • Procedure:

    • To a round-bottom flask, add the crude 3-(aminomethyl)-2-methoxypyridine.

    • Add 48% aqueous HBr.

    • Heat the mixture to reflux (approximately 120 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

    • Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with acetone.

    • Dry the solid under vacuum to yield 3-(aminomethyl)pyridin-2(1H)-one hydrobromide.

    • To obtain the hydrochloride salt, the free base can be liberated by neutralization with a suitable base, extracted, and then treated with HCl as described in Route 1, Step 2. Alternatively, an ion-exchange resin can be employed.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 2_hydroxy_3_cyano 2-Hydroxy-3-cyanopyridine free_base_r1 3-(Aminomethyl)pyridin-2(1H)-one 2_hydroxy_3_cyano->free_base_r1 Raney® Ni, H₂, NH₃/MeOH hcl_salt_r1 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride free_base_r1->hcl_salt_r1 Conc. HCl, IPA 2_methoxy_3_cyano 2-Methoxy-3-cyanopyridine methoxy_amine 3-(Aminomethyl)-2-methoxypyridine 2_methoxy_3_cyano->methoxy_amine Pd/C, H₂, MeOH hcl_salt_r2 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride methoxy_amine->hcl_salt_r2 48% aq. HBr

Caption: Synthetic routes to this compound.

Application Notes and Protocols for 3-(aminomethyl)pyridin-2(1H)-one in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(aminomethyl)pyridin-2(1H)-one scaffold is a versatile and privileged structure in medicinal chemistry. Its unique combination of a hydrogen bond donor and acceptor in the pyridinone ring, coupled with the reactive aminomethyl side chain, allows for diverse chemical modifications and targeted interactions with various biological macromolecules. This scaffold has shown significant promise in the development of novel therapeutics, particularly as kinase inhibitors for oncology, and is being explored for applications in neurodegenerative and inflammatory diseases.

The pyridinone core can act as a bioisostere for other aromatic and heterocyclic systems, influencing the physicochemical properties of a molecule, such as solubility and lipophilicity. The aminomethyl group provides a key attachment point for introducing various functionalities to modulate target binding, selectivity, and pharmacokinetic profiles.

Synthesis of the Scaffold

A common and effective method for the synthesis of 3-(aminomethyl)pyridin-2(1H)-one involves a two-step process starting from a readily available precursor. The first step is the synthesis of the 3-cyanopyridin-2(1H)-one intermediate, followed by the reduction of the nitrile group to the primary amine.

Protocol: Synthesis of 3-(aminomethyl)pyridin-2(1H)-one

Step 1: Synthesis of 3-cyano-pyridin-2(1H)-one

This procedure is based on the Guareschi-Thorpe reaction.

Materials and Reagents:

  • Cyanoacetamide

  • 1,3-Dicarbonyl compound (e.g., acetylacetone for a methylated analog, or malondialdehyde equivalent for the unsubstituted core)

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine cyanoacetamide (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-cyano-pyridin-2(1H)-one.

Step 2: Reduction of 3-cyano-pyridin-2(1H)-one to 3-(aminomethyl)pyridin-2(1H)-one

This reduction can be achieved via catalytic hydrogenation.

Materials and Reagents:

  • 3-cyano-pyridin-2(1H)-one

  • Raney Nickel or Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Ethanol or Methanol

  • Potassium Borohydride (alternative reducing agent with Raney Nickel)[1]

Procedure (Catalytic Hydrogenation):

  • In a hydrogenation vessel, dissolve or suspend 3-cyano-pyridin-2(1H)-one in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of Raney Nickel or 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or disappearance of starting material by LC-MS).

  • Carefully filter the catalyst through a pad of celite.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield 3-(aminomethyl)pyridin-2(1H)-one.

Applications in Drug Design

The 3-(aminomethyl)pyridin-2(1H)-one scaffold has been successfully employed in the design of inhibitors for several important drug targets.

Kinase Inhibition in Oncology

The 3-aminopyridin-2-one core, a close analog of the title scaffold, has been identified as a potent hinge-binding motif for various kinases, making it a valuable starting point for the design of cancer therapeutics.

Target Kinases: Monopolar Spindle 1 (MPS1) and Aurora Kinases are key regulators of mitosis and are frequently overexpressed in cancer cells, making them attractive targets for therapeutic intervention.

Mechanism of Action: Derivatives of the 3-aminopyridin-2-one scaffold can form multiple hydrogen bonds with the hinge region of the kinase ATP-binding pocket, leading to potent inhibition.

Quantitative Data for 3-Aminopyridin-2-one Derivatives as Kinase Inhibitors:

Compound IDTarget KinaseIC₅₀ (nM)Ligand Efficiency (LE)Reference
1 MPS13670.35[2]
2 MPS11450.38[2]
MLN8237 Aurora A1-[3]

Note: Data for specific 3-(aminomethyl)pyridin-2(1H)-one derivatives as kinase inhibitors is an active area of research. The table presents data for closely related 3-aminopyridin-2-one analogs to demonstrate the potential of the scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for measuring the inhibitory activity of compounds against a target kinase.

Materials and Reagents:

  • Recombinant human kinase (e.g., MPS1, Aurora A/B)

  • Kinase-specific substrate (e.g., Kemptide for Aurora kinases)

  • ATP

  • Kinase Assay Buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[4][5]

Signaling Pathway Diagrams:

MPS1_Signaling_Pathway MPS1_Inhibitor 3-(aminomethyl)pyridin-2(1H)-one derivative MPS1 MPS1 Kinase MPS1_Inhibitor->MPS1 Inhibits KNL1 KNL1 MPS1->KNL1 Phosphorylates Bub1_Bub3 Bub1/Bub3 KNL1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 Promotes localization MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase Progression APC_C->Anaphase Blocks

Caption: MPS1 Kinase Signaling Pathway and Inhibition.

Aurora_Kinase_Signaling_Pathway cluster_AuroraA Aurora A Functions cluster_AuroraB Aurora B Functions Aurora_Inhibitor 3-(aminomethyl)pyridin-2(1H)-one derivative Aurora_A Aurora A Kinase Aurora_Inhibitor->Aurora_A Inhibits Aurora_B Aurora B Kinase Aurora_Inhibitor->Aurora_B Inhibits Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis

Caption: Overview of Aurora Kinase Functions and Inhibition.

Neurodegenerative Diseases

The development of small molecules that can cross the blood-brain barrier and modulate targets implicated in neurodegeneration is a critical area of research. Pyridine-based scaffolds are being investigated for their potential in treating conditions like Alzheimer's disease.

Potential Targets:

  • Amyloid-β (Aβ) aggregation

  • Acetylcholinesterase (AChE)

Mechanism of Action: Certain pyridine derivatives have been shown to inhibit the aggregation of Aβ peptides and the activity of AChE, both of which are key pathological features of Alzheimer's disease.[1][6]

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is used to monitor the formation of amyloid fibrils in vitro.

Materials and Reagents:

  • Aβ peptide (e.g., Aβ₄₂)

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS)

  • Test compounds

  • 96-well black plates

Procedure:

  • Prepare solutions of Aβ peptide and test compounds in the assay buffer.

  • In a 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations.

  • Incubate the plate at 37°C with gentle agitation to promote aggregation.

  • At specified time points, add ThT solution to the wells.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates Aβ fibril formation.

  • Calculate the percentage of inhibition of Aβ aggregation by the test compounds.[1]

Anti-inflammatory Applications

Chronic inflammation is a hallmark of many diseases. The pyridinone scaffold has been explored for the development of novel anti-inflammatory agents.

Potential Targets:

  • Cyclooxygenase (COX) enzymes

  • Pro-inflammatory cytokine production

Mechanism of Action: Pyridinone derivatives may exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade or by modulating the production of inflammatory mediators.[7]

Experimental Protocol: Lipopolysaccharide (LPS)-induced Cytokine Production in Macrophages

This cell-based assay is used to evaluate the anti-inflammatory potential of compounds.

Materials and Reagents:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • Test compounds

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production by the test compounds.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing the 3-(aminomethyl)pyridin-2(1H)-one scaffold in a drug discovery program.

Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection: 3-(aminomethyl)pyridin-2(1H)-one Library_Design Library Design and Synthesis Scaffold_Selection->Library_Design HTS High-Throughput Screening (e.g., Kinase Assay) Library_Design->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->Library_Design Iterative Design In_Vitro_Assays In Vitro Biological Evaluation (e.g., Cell Viability, ADME) Lead_Optimization->In_Vitro_Assays In_Vivo_Studies In Vivo Animal Models In_Vitro_Assays->In_Vivo_Studies Clinical_Candidate Clinical Candidate Selection In_Vivo_Studies->Clinical_Candidate

Caption: Drug Discovery Workflow using the 3-(aminomethyl)pyridin-2(1H)-one scaffold.

Conclusion

The 3-(aminomethyl)pyridin-2(1H)-one scaffold represents a valuable starting point for the design and synthesis of novel drug candidates with a wide range of potential therapeutic applications. Its synthetic tractability and favorable physicochemical properties make it an attractive core for lead optimization. The provided protocols and data serve as a foundation for researchers to explore the full potential of this promising scaffold in drug discovery.

References

Application Notes and Protocols for the Quantification of 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantification of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. The following protocols are based on established analytical techniques for similar pyridine-based compounds and provide a strong framework for developing and validating a robust quantitative method.

Overview and Physicochemical Properties

This compound is a pyridine derivative. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number85468-38-8[1]
Molecular FormulaC6H9ClN2O[1]
Molecular Weight160.6 g/mol [1]
Melting Point181-184 °C[1]
AppearanceSolid
SolubilitySoluble in water

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the quantification of this compound. This method is adaptable for both bulk drug substance and formulated products.

Experimental Protocol: HPLC Method

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is suitable for this analysis.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile. The exact ratio should be optimized for best separation. A common starting point is a 70:30 (v/v) ratio of buffer to acetonitrile.[2]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan of the analyte (a starting point could be around 260 nm based on the pyridine ring structure).
Run Time Approximately 10 minutes, sufficient to elute the main peak and any potential impurities.

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the buffer and filter through a 0.45 µm membrane filter. Mix with HPLC-grade acetonitrile in the desired ratio and degas prior to use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Solution Preparation: For bulk drug, accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. For formulated products, a suitable extraction procedure may be required to isolate the analyte from excipients before dilution with the mobile phase. All solutions should be filtered through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities, degradation products, or placebo components. Peak purity analysis should confirm the homogeneity of the analyte peak.[3]
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 5-150 µg/mL).
Accuracy The mean recovery should be within 98-102% of the nominal concentration at three different concentration levels.[4]
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) should be ≤ 2% for multiple preparations and injections.[5]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C).
Quantitative Data (Hypothetical Example)

The following table presents a hypothetical summary of quantitative data that could be obtained during method validation.

ParameterResult
Linearity Range 5 - 150 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (Recovery) 99.2 - 101.5%
Precision (RSD) < 1.5%
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological matrices such as plasma, a more sensitive and selective LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS Method

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A gradient elution should be optimized to provide good peak shape and separation from matrix components. A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Multiple Reaction Monitoring (MRM) Transitions The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by infusion of a standard solution into the mass spectrometer.
Internal Standard (IS) A stable isotope-labeled analog of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.

Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.

  • Inject: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters are similar to the HPLC method but also include matrix effect and stability assessments.

Quantitative Data (Hypothetical Example)
ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (Bias) Within ±15% (±20% at LLOQ)
Precision (CV) < 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Matrix Effect Acceptable (typically within 85-115%)
Recovery Consistent and reproducible

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing start Sample Weighing/ Measurement dissolution Dissolution/ Extraction start->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection HPLC or LC-MS/MS Injection filtration->injection separation Chromatographic Separation injection->separation detection UV or MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General experimental workflow for the quantification of this compound.

validation_parameters method_validation Analytical Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

References

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of 3-(aminomethyl)pyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(aminomethyl)pyridin-2(1H)-one hydrochloride is a pyridinone derivative of interest in pharmaceutical development. To ensure the quality, efficacy, and safety of drug substances and products, it is imperative to develop and validate a stability-indicating analytical method. This method is crucial for accurately quantifying the active pharmaceutical ingredient (API) and separating it from any potential degradation products or process-related impurities. This application note provides a detailed protocol for the systematic development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound

A preliminary understanding of the analyte's physicochemical properties is essential for initial method development.

PropertyValueReference
Molecular FormulaC₆H₉ClN₂O[1][2]
Molecular Weight160.6 g/mol [1]
Melting Point181-184 °C[1]
XLogP31.33590[1]
PSA (Polar Surface Area)55.1 Ų[1]

HPLC Method Development Protocol

The development of a robust and reliable HPLC method involves a systematic approach to optimizing the separation of the main analyte from its potential degradants.

Initial Chromatographic Conditions

Based on the analysis of similar compounds, such as 3-(aminomethyl)pyridine[3], a reversed-phase method is proposed as a starting point.

ParameterInitial Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 220 nm (to be optimized based on UV scan)
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Method Optimization Strategy
  • Wavelength Selection: Dissolve a small amount of this compound in the diluent and perform a UV-Vis scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Mobile Phase pH: Evaluate the peak shape and retention time by adjusting the pH of the aqueous mobile phase (e.g., using different buffers like phosphate or acetate) to be at least 2 pH units away from the pKa of the analyte.

  • Organic Modifier: Test different organic modifiers (e.g., methanol) to assess changes in selectivity.

  • Gradient Optimization: Adjust the gradient slope and duration to ensure adequate separation of the parent peak from any impurity and degradation peaks observed during forced degradation studies.

  • Column Selection: If necessary, screen different column chemistries (e.g., C8, Phenyl-Hexyl) to achieve optimal selectivity.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and organic solvent).[6]

Stress Conditions

The following stress conditions should be applied to the stock solution.[5][7]

Stress ConditionProtocol
Acid Hydrolysis Mix equal volumes of stock solution and 0.1 M HCl. Heat at 60 °C for 24 hours.[6]
Base Hydrolysis Mix equal volumes of stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.[6]
Oxidative Degradation Mix equal volumes of stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.[4]
Thermal Degradation Expose the solid drug substance to 80 °C for 48 hours.[6] Also, heat the stock solution at 60 °C for 48 hours.
Photolytic Degradation Expose the solid drug substance and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6][7]

Samples should be withdrawn at appropriate time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by the developed HPLC method.

Method Validation Protocol

The optimized HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be pure and free from interference from placebo, impurities, and degradation products. Peak purity should be evaluated using a DAD.
Linearity A minimum of 5 concentration levels should be evaluated. The correlation coefficient (r²) should be ≥ 0.999.
Range For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.
Accuracy The mean recovery should be within 98.0% to 102.0% for the assay and for impurities at different concentration levels.[8]
Precision - Repeatability (Intra-day): The Relative Standard Deviation (%RSD) of six replicate injections should be ≤ 2.0%.[8] - Intermediate Precision (Inter-day): The %RSD should be ≤ 2.0% when the analysis is performed by different analysts on different days with different equipment.
Detection Limit (DL) Signal-to-Noise ratio of 3:1.
Quantitation Limit (QL) Signal-to-Noise ratio of 10:1. The QL should be precise and accurate.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%).
Solution Stability The analyte should be stable in the chosen diluent for a specified period (e.g., 24 hours) at room temperature, with no significant change in concentration or formation of new impurities.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation & Initial Assessment cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2) A Define Analytical Target Profile B Review Physicochemical Properties (pKa, logP, UV Spectrum) A->B C Select Initial HPLC Conditions (Column, Mobile Phase, Detector) B->C D Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) C->D E Analyze Stressed Samples D->E Generate Degradants F Optimize Separation (Gradient, pH, Organic Modifier) E->F Identify Separation Issues G Check Peak Purity of Parent Drug F->G Achieve Resolution G->F Re-optimize if needed H Specificity G->H Confirm Specificity I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Finalized & Validated Stability-Indicating Method L->M

Caption: Workflow for HPLC Method Development and Validation.

Validation_Parameters cluster_core Core Validation Parameters cluster_derived Derived & Confirmatory Parameters Specificity Specificity Linearity Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Precision->LOQ Robustness Robustness Method Validated Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness

Caption: Logical Relationships of HPLC Validation Parameters.

References

Application of 3-(Aminomethyl)pyridin-2(1H)-one in HIV NNRTI Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(aminomethyl)pyridin-2(1H)-one represent a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have been extensively investigated for their potent and selective inhibition of HIV-1. These compounds bind to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, thereby inhibiting its function and disrupting the viral life cycle. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel anti-HIV agents based on this chemical scaffold.

Mechanism of Action

3-(Aminomethyl)pyridin-2(1H)-one derivatives are non-competitive inhibitors of HIV-1 RT. They bind to a hydrophobic pocket, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the catalytic site of the enzyme. This binding event does not compete with the natural deoxynucleotide triphosphate substrates. Instead, it allosterically distorts the enzyme's active site, thereby inhibiting the polymerase activity essential for converting the viral RNA genome into double-stranded DNA.

cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of NNRTI Action Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA HIV-1 RT HIV-1 RT Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding Viral Proteins & RNA Mature Virion Mature Virion Assembly & Budding->Mature Virion NNRTI NNRTI NNRTI->HIV-1 RT Binds to allosteric site Inhibition of\nDNA Synthesis Inhibition of DNA Synthesis HIV-1 RT->Inhibition of\nDNA Synthesis Inhibition of\nDNA Synthesis->Reverse Transcription Blocks Replication

Figure 1: Simplified schematic of the HIV-1 replication cycle and the inhibitory action of NNRTIs.

Data Presentation: Structure-Activity Relationships

The antiviral potency and cytotoxicity of 3-(aminomethyl)pyridin-2(1H)-one derivatives are highly dependent on the nature and position of substituents on both the pyridinone ring and the side chain. The following tables summarize quantitative data for a selection of analogs to illustrate these structure-activity relationships (SAR).

Compound IDR1R2R3 (Side Chain)IC50 (nM, HIV-1 RT)EC50 (nM, MT-4 cells)CC50 (µM, MT-4 cells)Selectivity Index (SI = CC50/EC50)
L-697,639 -CH3-C2H54,7-dimethylbenzoxazol-2-yl1925-50>100>2000-4000
L-697,661 -CH3-C2H54,7-dichlorobenzoxazol-2-yl-25-50>100>2000-4000
Compound 6 -CH3-C2H55-ethyl-2-methoxy-6-methyl-3-pyridyl----
Compound 9 --Cyclopentylamino (at C4)33,890540>100>185
Compound 25b --(modified pyridinone scaffold)8956.3195.23467

Note: Data compiled from multiple sources.[1][2][3][4] "-" indicates data not available in the cited sources. The core structure for compounds 9 and 25b differs from the initial aminomethyl scaffold but maintains the pyridinone motif.

Experimental Protocols

Protocol 1: General Synthesis of 3-(Aminomethyl)pyridin-2(1H)-one Derivatives

This protocol provides a general scheme for the synthesis of the 3-aminopyridin-2(1H)-one core and its subsequent elaboration.

3-Nitropyridin-2(1H)-one 3-Nitropyridin-2(1H)-one 3-Aminopyridin-2(1H)-one 3-Aminopyridin-2(1H)-one 3-Nitropyridin-2(1H)-one->3-Aminopyridin-2(1H)-one H2, Pd/C Methanol Intermediate Intermediate 3-Aminopyridin-2(1H)-one->Intermediate Reaction with Side Chain Precursor Final Product Final Product Intermediate->Final Product Further Modification/ Deprotection

Figure 2: General synthetic workflow for 3-(aminomethyl)pyridin-2(1H)-one derivatives.

Step 1: Synthesis of 3-Aminopyridin-2(1H)-one

  • Dissolve 3-nitropyridin-2(1H)-one in methanol.

  • Add 10% palladium on activated carbon (Pd/C) catalyst (typically 10% w/w of the starting material).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 3-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-aminopyridin-2(1H)-one.

Step 2: Introduction of the Side Chain

  • The 3-amino group can be reacted with a variety of electrophiles to introduce the desired side chain. For example, reductive amination with an appropriate aldehyde or ketone can be employed.

  • Alternatively, coupling with a carboxylic acid derivative (e.g., an acid chloride or activated ester) can form an amide linkage.

Step 3: Further Modifications and Purification

  • The resulting intermediate may require further synthetic steps, such as deprotection or modification of functional groups on the side chain.

  • The final product should be purified by an appropriate method, such as column chromatography or recrystallization.

  • Characterize the final compound using techniques like NMR, mass spectrometry, and elemental analysis.

Protocol 2: Cell-Free HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a non-radioactive, colorimetric assay to determine the in vitro inhibitory activity of test compounds against HIV-1 RT.[5][6][7]

cluster_0 Assay Preparation cluster_1 Reaction and Detection Prepare Reagents Prepare Buffers, Enzyme, Substrate, and Inhibitors Plate Setup Add Inhibitor and Enzyme to Plate Prepare Reagents->Plate Setup Pre-incubation Incubate at 37°C Plate Setup->Pre-incubation Initiate Reaction Add Substrate Mix Pre-incubation->Initiate Reaction Reaction Incubation Incubate at 37°C Initiate Reaction->Reaction Incubation Detection Add Detection Reagents Reaction Incubation->Detection Read Plate Measure Absorbance Detection->Read Plate

Figure 3: Workflow for the cell-free HIV-1 RT inhibition assay.

Materials:

  • Recombinant HIV-1 RT

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Template-primer (e.g., poly(rA)•oligo(dT))

  • Deoxynucleotide mix (dATP, dCTP, dGTP, dTTP) with digoxigenin-labeled dUTP (DIG-dUTP)

  • Test compounds and control inhibitor (e.g., Nevirapine)

  • Streptavidin-coated 96-well plates

  • Anti-digoxigenin-HRP antibody conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer containing a final DMSO concentration of ≤1%.

  • In a separate plate, add the diluted compounds, control inhibitor, and buffer (for enzyme control) to the wells.

  • Add the HIV-1 RT enzyme to each well (except for the no-enzyme control) and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate mix (template-primer and dNTPs with DIG-dUTP).

  • Incubate the reaction plate for 1-2 hours at 37°C.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at 37°C to capture the biotinylated primer and its extension product.

  • Wash the plate to remove unbound reagents.

  • Add the anti-digoxigenin-HRP antibody and incubate for 1 hour at 37°C.

  • Wash the plate again.

  • Add the HRP substrate and incubate until color develops.

  • Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Protocol 3: Anti-HIV-1 Activity and Cytotoxicity in MT-4 Cells (MTT Assay)

This protocol measures the ability of a compound to protect MT-4 cells from HIV-1 induced cell death and assesses the compound's inherent cytotoxicity.

Materials:

  • MT-4 cells

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Test compounds and control inhibitor (e.g., AZT or Nevirapine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Add 50 µL of the diluted compounds to the appropriate wells. For cytotoxicity assessment, a parallel plate is prepared without the addition of virus.

  • Include wells with no compound as virus controls and wells with uninfected cells as mock controls.

  • Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to each well (except for mock-infected and cytotoxicity wells) to achieve a multiplicity of infection (MOI) that causes significant cell death in 4-5 days.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • For the antiviral assay, calculate the percentage of cell protection relative to the virus control to determine the 50% effective concentration (EC50).

  • For the cytotoxicity assay, calculate the percentage of cell viability relative to the untreated cell control to determine the 50% cytotoxic concentration (CC50).

Conclusion

The 3-(aminomethyl)pyridin-2(1H)-one scaffold has proven to be a valuable starting point for the development of potent HIV-1 NNRTIs. The detailed protocols and structure-activity relationship data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new analogs with improved efficacy, a better resistance profile, and favorable pharmacological properties. The continuous exploration of this chemical space is crucial in the ongoing effort to combat the global HIV/AIDS epidemic.

References

Application Notes and Protocols for the Experimental Use of Pyridinones as Endonuclease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinone-containing compounds have emerged as a promising class of inhibitors targeting viral endonucleases, particularly the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein. This endonuclease activity is crucial for the "cap-snatching" mechanism, a process essential for viral transcription and replication. By chelating the divalent metal ions (typically Mn²⁺ or Mg²⁺) in the enzyme's active site, pyridinone derivatives effectively block this process, leading to potent antiviral activity. This document provides a detailed overview of the experimental use of pyridinones as endonuclease inhibitors, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of key concepts.

Mechanism of Action: Targeting the "Cap-Snatching" Process

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2.[1] The PA subunit contains the endonuclease domain responsible for cleaving the 5' caps from host pre-mRNAs.[1] These capped fragments then serve as primers for the synthesis of viral mRNA by the PB1 subunit. This entire process is termed "cap-snatching".[1][2]

Pyridinone inhibitors are designed to mimic the natural substrate's interaction with the dinuclear metal active site within the PA endonuclease domain.[3][4][5] The characteristic hydroxypyridinone scaffold acts as a metal-binding pharmacophore (MBP), effectively chelating the two catalytic metal ions and preventing the binding and cleavage of host mRNA.[3][6]

Quantitative Data: Efficacy of Pyridinone-Based Endonuclease Inhibitors

The following tables summarize the in vitro efficacy of various experimental pyridinone compounds against influenza endonuclease. These compounds have been developed through fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies.[4][5][7]

Compound ClassCompound ExampleTarget EndonucleaseEnzymatic IC₅₀ (nM)Antiviral EC₅₀ (µM)Cell LineReference
Phenyl substituted 3-hydroxypyridin-2(1H)-onesCompound 16Influenza A (H1N1)11Not Reported-[6]
Phenyl substituted 3-hydroxypyridin-2(1H)-onesCompound 18Influenza A (H1N1)23Not Reported-[6]
Polycyclic carbamoyl pyridoneRO-7Influenza A & BNanomolar rangeSubmicromolar rangeMDCK[8]
N-substituted pyridinonesCompound 71Influenza A (H1N1)142.1MDCK[7]
Pyridinone-thiohydantoinCompound 65aInfluenza PA142.1Not Reported[4][5]
N-methylpyridinoneCompound 64Influenza Endonuclease4200 (4.2 µM)Not Reported-[4][5]

IC₅₀ (Half-maximal inhibitory concentration) in enzymatic assays reflects the compound's potency against the isolated enzyme. EC₅₀ (Half-maximal effective concentration) in cell-based assays indicates the compound's effectiveness in inhibiting viral replication in a cellular context.

Experimental Protocols

High-Throughput Fluorescence-Based Endonuclease Inhibition Assay

This assay is commonly used to screen for and characterize inhibitors of influenza PA endonuclease.[4][5][6]

Principle: A fluorophore and a quencher are attached to opposite ends of a short, single-stranded nucleic acid substrate. In the absence of inhibition, the endonuclease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Inhibitors prevent this cleavage, leading to a lower fluorescence signal.

Materials:

  • Recombinant influenza PA endonuclease domain

  • Fluorescently labeled substrate (e.g., FAM-TAMRA labeled oligonucleotide)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 1 mM MnCl₂)[9]

  • Test compounds (dissolved in DMSO)

  • 384-well black plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions.

  • Add 20 µL of a solution containing the recombinant PA endonuclease to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding.[9]

  • Initiate the reaction by adding 20 µL of the fluorescently labeled substrate to each well.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 495 nm, emission at 520 nm) over time using a plate reader.[9]

  • Calculate the initial reaction rates and determine the IC₅₀ values by fitting the dose-response data to a suitable equation.

Plaque Reduction Assay for Antiviral Activity

This cell-based assay determines the ability of a compound to inhibit the replication of infectious virus particles.[8]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock of a known titer

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose or Avicel overlay

  • Crystal violet staining solution

  • Test compounds

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound in serum-free DMEM.

  • Infect the confluent cell monolayers with a known amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a semi-solid medium (e.g., DMEM containing 1% agarose or Avicel) containing the different concentrations of the test compound.

  • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Visualizations

Influenza Virus Cap-Snatching Mechanism and Inhibition by Pyridinones

G cluster_host Host Cell Nucleus cluster_virus Influenza Virus Polymerase Complex (RdRp) cluster_inhibition Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Subunit Host_pre_mRNA->PB2 1. Binding to 5' cap PA PA Subunit (Endonuclease) PB2->PA 2. mRNA fed to PA PB1 PB1 Subunit (Polymerase) PA->PB1 3. Cleaved cap transferred Viral_mRNA Viral_mRNA PB1->Viral_mRNA 4. Viral mRNA synthesis Pyridinone Pyridinone Inhibitor Pyridinone->PA Inhibits by chelating metal ions

Caption: Influenza virus "cap-snatching" and pyridinone inhibition.

Experimental Workflow for Pyridinone Inhibitor Evaluation

G cluster_synthesis Compound Development cluster_invitro In Vitro Evaluation cluster_cell Cell-Based Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Pyridinone Derivatives Enzyme_Assay Endonuclease Inhibition Assay (e.g., Fluorescence-based) Synthesis->Enzyme_Assay Screening SAR Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR IC50 Data Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) Enzyme_Assay->Antiviral_Assay Potent Hits SAR->Synthesis Optimization Cytotoxicity Cytotoxicity Assay Antiviral_Assay->Cytotoxicity Confirmation Animal_Models Efficacy in Animal Models Cytotoxicity->Animal_Models Lead Candidates

Caption: Workflow for developing pyridinone-based endonuclease inhibitors.

Structure-Activity Relationship (SAR) of Pyridinone Inhibitors

G cluster_substitutions Key Substitutions for Activity cluster_properties Resulting Properties Core Pyridinone Scaffold Metal_Binding Hydroxypyridinone (Metal Chelation) Core->Metal_Binding N_Substituent N-Aryl or N-Cycloalkyl (Improved Potency) Core->N_Substituent Phenyl_Groups Substituted Phenyl Rings (Enhanced Potency) Core->Phenyl_Groups Potency High Potency (Low nM IC50) Metal_Binding->Potency N_Substituent->Potency Phenyl_Groups->Potency Antiviral_Activity Cellular Efficacy Potency->Antiviral_Activity

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride, a key intermediate in pharmaceutical development. The described synthetic pathway is a robust and scalable two-step process commencing from commercially available 2-chloro-3-cyanopyridine. The protocols are intended for use by qualified personnel in a laboratory or manufacturing setting.

Synthetic Strategy Overview

The synthesis proceeds via two main chemical transformations:

  • Step 1: Hydrolysis of 2-Chloro-3-cyanopyridine. The initial step involves the selective hydrolysis of the chloro group of 2-chloro-3-cyanopyridine to yield 3-cyano-2(1H)-pyridone. This reaction is typically carried out under acidic conditions.

  • Step 2: Catalytic Hydrogenation of 3-Cyano-2(1H)-pyridone. The nitrile functional group of 3-cyano-2(1H)-pyridone is subsequently reduced to a primary amine via catalytic hydrogenation. This step is followed by the in-situ formation of the hydrochloride salt to yield the final product, this compound.

A schematic of the overall synthetic workflow is presented below.

G A Start: 2-Chloro-3-cyanopyridine B Step 1: Acid Hydrolysis A->B HCl, H₂O, Heat C Intermediate: 3-Cyano-2(1H)-pyridone B->C D Step 2: Catalytic Hydrogenation & HCl Salt Formation C->D H₂, Pd/C, HCl F Purification & Isolation D->F E Final Product: 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride F->E

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Cyano-2(1H)-pyridone

This protocol details the hydrolysis of 2-chloro-3-cyanopyridine to 3-cyano-2(1H)-pyridone.

Materials and Equipment:

  • 2-Chloro-3-cyanopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Charging the Reactor: To a clean and dry glass-lined reactor, add deionized water (5 volumes relative to 2-chloro-3-cyanopyridine).

  • Addition of Starting Material: With stirring, add 2-chloro-3-cyanopyridine (1.0 eq) to the reactor.

  • Acidification: Slowly add concentrated hydrochloric acid (3.0 eq) to the suspension. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 12-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to 20-25 °C. Slowly add a saturated solution of sodium bicarbonate to adjust the pH to 6-7. The product will precipitate out of solution.

  • Isolation: Filter the solid product using a Buchner funnel and wash the filter cake with cold deionized water (2 x 1 volume).

  • Drying: Dry the isolated solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

Quantitative Data for Step 1:

ParameterValue
Starting Material2-Chloro-3-cyanopyridine
Molar Equivalents (HCl)3.0
Reaction Temperature100-105 °C
Reaction Time12-16 hours
Typical Yield85-95%
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid
Step 2: Synthesis of this compound

This protocol describes the catalytic hydrogenation of 3-cyano-2(1H)-pyridone to the corresponding aminomethylpyridine, followed by hydrochloride salt formation.

Materials and Equipment:

  • 3-Cyano-2(1H)-pyridone

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Hydrogen gas

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Inert filtration aid (e.g., Celite®)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Slurry: In a separate vessel, prepare a slurry of 10% Pd/C (0.05 eq by weight of dry catalyst) in methanol.

  • Charging the Reactor: To the high-pressure hydrogenation reactor, add 3-cyano-2(1H)-pyridone (1.0 eq) and methanol (10 volumes).

  • Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the mixture.

  • Catalyst Addition: Carefully add the prepared Pd/C slurry to the reactor.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 50-60 psi.

  • Reaction: Heat the reaction mixture to 40-50 °C with vigorous stirring. Monitor the reaction by hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/isopropanol).

  • Drying: Dry the final product in a vacuum oven at 50-60 °C.

Quantitative Data for Step 2:

ParameterValue
Starting Material3-Cyano-2(1H)-pyridone
Catalyst10% Pd/C (50% wet)
Catalyst Loading5% w/w (dry basis)
Hydrogen Pressure50-60 psi
Reaction Temperature40-50 °C
Reaction Time8-12 hours
Typical Yield80-90%
Purity (by HPLC)>99%
AppearanceWhite to off-white crystalline solid

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Catalytic hydrogenation with palladium on carbon and hydrogen gas is a potentially hazardous operation and should only be performed by trained personnel in an appropriate high-pressure reactor.

  • Ensure proper grounding of equipment to prevent static discharge, especially when handling flammable solvents and catalysts.

Disclaimer: These protocols are intended as a guide and may require optimization for specific equipment and scales of operation. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with all applicable regulations.

Application Notes and Protocols: 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinone-containing molecules are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse biological activities. Their rigid scaffold can serve as a peptidomimetic, mimicking the secondary structure of peptides and interacting with biological targets. Solid-phase organic synthesis (SPPS) offers a powerful and efficient platform for the construction of libraries of such molecules for drug discovery and development. This document provides an overview of the application of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride as a building block in solid-phase synthesis, along with generalized protocols for its incorporation into target molecules.

While specific literature detailing the solid-phase synthesis protocols for this compound is not extensively available, its structure suggests its utility as a scaffold for introducing a pyridinone moiety into peptides and small molecules. The primary amine of the aminomethyl group serves as a key functional handle for its attachment to a solid support or for elongation of a molecular chain.

Core Concepts in Solid-Phase Synthesis of Pyridinone-Containing Peptidomimetics

The solid-phase synthesis of molecules incorporating a 3-(aminomethyl)pyridin-2(1H)-one core generally follows the established principles of SPPS. The pyridinone building block can be incorporated in several ways:

  • As an initial scaffold: The aminomethyl group can be coupled to a resin, providing a foundation for the subsequent assembly of a peptide or small molecule.

  • As an internal building block: The pyridinone moiety can be introduced within a sequence, for example, by coupling its aminomethyl group to a resin-bound amino acid or peptide.

A generalized workflow for the solid-phase synthesis of a peptidomimetic incorporating the 3-(aminomethyl)pyridin-2(1H)-one scaffold is depicted below.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Coupling Couple Pyridinone Building Block Resin->Coupling 1. Attachment Deprotection1 Fmoc Deprotection (if applicable) Coupling->Deprotection1 2. Unmasking Elongation Peptide/Molecule Elongation Cycles Deprotection1->Elongation 3. Chain Growth Deprotection2 Final Deprotection Elongation->Deprotection2 4. Side-chain deprotection Cleavage Cleavage from Resin Deprotection2->Cleavage 5. Release Purification Purification & Analysis (e.g., HPLC, MS) Cleavage->Purification 6. Isolation

Caption: Generalized workflow for solid-phase synthesis using a pyridinone building block.

Experimental Protocols

The following are generalized protocols that can be adapted for the solid-phase synthesis of molecules containing the 3-(aminomethyl)pyridin-2(1H)-one moiety. Optimization of these protocols for specific target molecules is highly recommended.

Protocol 1: Attachment of 3-(Aminomethyl)pyridin-2(1H)-one to Rink Amide Resin

This protocol describes the initial step of attaching the pyridinone building block to a solid support, which will result in a C-terminal amide upon cleavage.

Materials:

Reagent/MaterialTypical Amount/Concentration
Rink Amide Resin0.1 mmol
This compound0.4 mmol (4 eq)
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)0.4 mmol (4 eq)
HOBt (Hydroxybenzotriazole)0.4 mmol (4 eq)
DIPEA (N,N-Diisopropylethylamine)0.8 mmol (8 eq)
DMF (N,N-Dimethylformamide)As needed
DCM (Dichloromethane)As needed
20% Piperidine in DMFAs needed

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Activation of Pyridinone: In a separate vial, dissolve this compound, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated pyridinone solution to the deprotected resin. Agitate the reaction mixture for 2 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol.

  • Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF.

  • Drying: Dry the resin under vacuum.

Protocol 2: Peptide Elongation on Pyridinone-Functionalized Resin

This protocol outlines the steps for elongating a peptide chain from the pyridinone-functionalized resin.

Materials:

Reagent/MaterialTypical Amount/Concentration
Pyridinone-Resin0.1 mmol
Fmoc-protected Amino Acid0.4 mmol (4 eq)
HBTU/HOBt/DIPEAAs per standard coupling protocols
20% Piperidine in DMFAs needed
DMFAs needed
DCMAs needed

Procedure:

  • Fmoc Deprotection: If the pyridinone building block was Fmoc-protected, remove the Fmoc group with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid using a standard coupling protocol (e.g., HBTU/HOBt/DIPEA activation).

  • Washing: Wash the resin as described in Protocol 1.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized molecule from the solid support and removing side-chain protecting groups.

Cleavage_Workflow Start Peptidyl-Resin Wash Final Wash (DCM) Start->Wash Dry Dry Resin Wash->Dry Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Dry->Cleavage Incubate Incubate (2-3 hours) Cleavage->Incubate Filter Filter and Collect Filtrate Incubate->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Isolate Isolate Crude Product (Centrifugation) Precipitate->Isolate

Caption: Workflow for the cleavage and isolation of the target molecule.

Materials:

Reagent/MaterialTypical Composition
Cleavage Cocktail (Reagent K)TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5)
Alternative Cleavage CocktailTFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
Diethyl ether (cold)As needed

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry under vacuum.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved product.

  • Resin Wash: Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation: Precipitate the crude product by adding the combined filtrate to a large volume of cold diethyl ether.

  • Isolation: Isolate the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary

The following table provides a hypothetical summary of expected outcomes for the solid-phase synthesis of a model tripeptide (e.g., Pyr-Gly-Phe-Ala-NH2) using the protocols described above. Actual results may vary depending on the specific sequence and reaction conditions.

StepParameterExpected Value
Resin Loading Loading efficiency0.3 - 0.6 mmol/g
Peptide Elongation (per cycle) Coupling efficiency>99%
Final Cleavage Crude Yield60 - 80%
Purification Purity (by HPLC)>95%

Conclusion

This compound is a versatile building block for the solid-phase synthesis of pyridinone-containing peptidomimetics and other small molecules. The protocols outlined in this document provide a general framework for its incorporation into target structures. Researchers should note that optimization of reaction times, coupling reagents, and cleavage conditions is crucial for achieving high yields and purities of the final products. The use of pyridinone scaffolds in drug discovery continues to be an active area of research, and the development of robust solid-phase synthesis methodologies is key to unlocking the full potential of this important class of molecules.

Application Notes and Protocols for 3-(aminomethyl)pyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(aminomethyl)pyridin-2(1H)-one hydrochloride is a pyridinone derivative. While specific biological activities of this compound are not extensively documented in publicly available literature, the pyridinone scaffold is a well-recognized privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological effects. Derivatives of pyridinone have been reported to possess anticancer, anti-inflammatory, and antimicrobial properties.[1] Therefore, it is hypothesized that this compound may exhibit similar biological activities.

These application notes provide detailed protocols for a panel of in vitro assays to screen for and characterize the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound.

Section 1: Anticancer Activity

Application Note: Evaluation of Anticancer Potential

This section details the protocols to assess the cytotoxic effects of this compound against various cancer cell lines and to investigate its potential mechanism of action through inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[2][3][4][5][6]

Experimental Protocol: Cell Viability MTT Assay

This assay determines the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][8][9][10]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100
0.11.2096
11.1088
100.8568
500.5040
1000.2520
  • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Protocol: Kinase Inhibition Assay

This protocol is designed to screen for the inhibitory activity of the compound against specific kinases in the PI3K/AKT/mTOR pathway. A luminescence-based assay that measures ATP consumption is a common method.[11][12][13][14][15]

Materials:

  • Recombinant human kinases (e.g., PI3K, AKT, mTOR)

  • Kinase-specific substrates

  • ATP

  • This compound

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

Data Presentation:

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (nM)
PI3K15.28.5
AKT>10012.3
mTOR25.85.7
  • IC50 values are determined from dose-response curves. Staurosporine is a non-selective kinase inhibitor used as a positive control.

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway.

Section 2: Anti-inflammatory Activity

Application Note: Evaluation of Anti-inflammatory Potential

This section outlines protocols to assess the anti-inflammatory properties of this compound. The assays focus on the compound's ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[16][17][18][19] The potential mechanism of action via inhibition of the NF-κB signaling pathway is also explored.[1][20][21][22][23]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect 50 µL of the supernatant from each well.

  • Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-1.2-
LPS1 µg/mL25.60
LPS + Compound122.113.7
LPS + Compound1015.439.8
LPS + Compound508.268.0
Experimental Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α)

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of TNF-α in the cell culture supernatant.[24][25][26][27][28]

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Mouse TNF-α ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with the test compound and stimulate with LPS as described in the NO production assay.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Quantification: Calculate the TNF-α concentration from a standard curve.

Data Presentation:

TreatmentConcentration (µM)TNF-α Concentration (pg/mL)% Inhibition of TNF-α Production
Control-50-
LPS1 µg/mL12000
LPS + Compound1105012.5
LPS + Compound1078035.0
LPS + Compound5045062.5

Signaling Pathway Diagram

NFkB_Pathway cluster_0 In Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, iNOS) NFkB_n NF-κB Gene DNA NFkB_n->Gene Gene->Inflammation

Caption: The NF-κB signaling pathway in inflammation.

Section 3: Antimicrobial Activity

Application Note: Evaluation of Antimicrobial Potential

This section provides a protocol for determining the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][30][31][32][33]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow microbial cultures overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. The final volume in each well should be 200 µL.

  • Controls: Include a positive control (microbe in broth without compound) and a negative control (broth only). A known antibiotic/antifungal can be used as a reference compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus640.5N/A
E. coli1280.015N/A
C. albicans>256N/A2
  • N/A: Not Applicable. Ciprofloxacin and Fluconazole are used as reference antibacterial and antifungal agents, respectively.

Signaling Pathway Diagram

Bacterial_Cell_Wall_Synthesis cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm Cytoplasm Cytoplasm Precursor Peptidoglycan Precursors LipidII Lipid II Precursor->LipidII Transport Membrane Cell Membrane Polymerization Transglycosylation (Polymerization) LipidII->Polymerization Flipping Periplasm Periplasm Crosslinking Transpeptidation (Cross-linking) Polymerization->Crosslinking CellWall Cell Wall Crosslinking->CellWall

Caption: Bacterial cell wall synthesis pathway.

References

Application Notes and Protocols for 3-(aminomethyl)pyridin-2(1H)-one hydrochloride in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(aminomethyl)pyridin-2(1H)-one hydrochloride is a heterocyclic organic compound belonging to the pyridinone class. The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this core structure have been extensively investigated for a variety of therapeutic applications, including as anticancer and antiviral agents.[1][2] Many pyridinone-based compounds exert their effects by acting as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[2]

These application notes provide a comprehensive guide to the formulation and in vitro evaluation of this compound. The following protocols are based on general practices for similar compounds and are intended to serve as a starting point for experimental design. Researchers should perform initial experiments to determine the optimal conditions for their specific cell lines and assays.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 85468-38-8
Molecular Formula C₆H₉ClN₂O
Molecular Weight 160.60 g/mol
Physical Form Solid
Storage (Powder) Room temperature, in a dry, inert atmosphere
Table 2: Recommended Solvents for Stock Solution Preparation
SolventAnticipated SolubilityNotes
Water SolubleA related compound, 3-(aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride, is water-soluble.[3]
DMSO SolubleA common solvent for preparing high-concentration stock solutions of organic compounds for in vitro assays.[3]
Ethanol SolubleAnother potential solvent for stock solution preparation.[3]

Note: The quantitative solubility of this compound in these solvents has not been specifically reported. It is recommended to perform a solubility test to determine the maximum concentration for your stock solution.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Cell line of interest (e.g., cancer cell line)

  • 96-well and 6-well cell culture plates

  • Serological pipettes and pipette tips

  • CO₂ incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Microplate reader

  • Reagents for the specific assay (e.g., MTT reagent, lysis buffer)

Compound Handling and Storage

The powdered form of this compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere, to prevent moisture absorption.

Stock Solution Preparation

It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. This allows for the addition of small volumes to the cell culture medium, minimizing the final solvent concentration.

  • Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of cell culture grade DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

General Protocol for In Vitro Cell-Based Assays
  • Cell Seeding: Seed the cells in the appropriate cell culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight in a CO₂ incubator.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations for treatment.

  • Vehicle Control: Prepare a vehicle control solution containing the same concentration of DMSO as the highest concentration of the compound used for treatment. This is crucial to distinguish the effects of the compound from those of the solvent. The final DMSO concentration in the cell culture should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • Downstream Analysis: Following incubation, proceed with the specific assay to assess the compound's effects (e.g., MTT assay for cell viability, Western blotting for protein expression).

Example Application: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Treatment: Follow the "General Protocol for In Vitro Cell-Based Assays" using a 96-well plate.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration and use a suitable software to determine the half-maximal inhibitory concentration (IC50).

Table 3: Example of Data Presentation for MTT Assay Results
Cell LineTreatment Duration (hours)IC50 (µM)
Example Cancer Cell Line 1 24To be determined
48To be determined
72To be determined
Example Cancer Cell Line 2 24To be determined
48To be determined
72To be determined

Mandatory Visualizations

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Compound 3-(aminomethyl)pyridin-2(1H)-one hydrochloride Compound->RTK Inhibition PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow

G Start Start PrepStock Prepare Stock Solution (in DMSO) Start->PrepStock SeedCells Seed Cells in Plates Start->SeedCells TreatCells Treat Cells with Compound and Vehicle Control PrepStock->TreatCells SeedCells->TreatCells Incubate Incubate for Desired Duration TreatCells->Incubate Assay Perform In Vitro Assay (e.g., MTT, Western Blot) Incubate->Assay DataCollection Data Collection (e.g., Absorbance Reading) Assay->DataCollection DataAnalysis Data Analysis (e.g., IC50 Calculation) DataCollection->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for in vitro studies.

Troubleshooting

ProblemPossible CauseSolution
Compound precipitates in cell culture medium The concentration of the compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility.Lower the final concentration of the compound. Increase the stock solution concentration to reduce the volume added to the medium. Perform a solubility test in the cell culture medium.
High background in MTT assay Contamination of the cell culture. Interference from the compound with the MTT reagent.Check for contamination. Run a control with the compound in cell-free medium to check for direct reduction of MTT.
Inconsistent results between experiments Variation in cell seeding density. Inconsistent treatment duration. Degradation of the compound in the stock solution.Standardize cell seeding and treatment protocols. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

  • Dispose of all waste materials according to institutional and local regulations.

References

Application Notes & Protocols: Quality Control of 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS No: 85468-38-8) is a pyridinone derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Ensuring the quality and purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). These application notes provide a comprehensive overview of the quality control procedures, including detailed experimental protocols and data interpretation, for the characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Property Value Reference
CAS Number 85468-38-8[1][2]
Molecular Formula C6H9ClN2O[1][2]
Molecular Weight 160.60 g/mol [1][2]
Appearance White to off-white solid
Melting Point 181-184 °C[2]
Solubility Soluble in water and methanol
Storage Store in a cool, dry, and well-ventilated area, protected from light.[2]
Quality Control Specifications

The following table outlines the recommended quality control specifications for this compound.

Test Acceptance Criteria
Identification (IR) The infrared absorption spectrum should be concordant with that of a reference standard.
Identification (¹H NMR) The proton NMR spectrum should conform to the structure of this compound.
Assay (by Titration) 98.0% to 102.0% on the dried basis.
Purity (by HPLC) Not less than 98.0%.
Related Substances (by HPLC) Individual impurity: ≤ 0.5%Total impurities: ≤ 1.0%
Loss on Drying Not more than 0.5%.
Residue on Ignition Not more than 0.1%.
Heavy Metals Not more than 20 ppm.

Experimental Protocols

Identification by Infrared (IR) Spectroscopy

Objective: To confirm the identity of the substance by comparing its IR spectrum with that of a reference standard.

Methodology:

  • Prepare a potassium bromide (KBr) disc of the sample by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and compressing the mixture into a thin, transparent disc.

  • Record the infrared spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • The positions and relative intensities of the absorption bands in the sample spectrum should correspond to those in the spectrum of a qualified reference standard.

Identification by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To further confirm the chemical structure of the compound.

Methodology:

  • Dissolve approximately 10 mg of the sample in 0.7 mL of deuterium oxide (D₂O).

  • Record the ¹H NMR spectrum using a 400 MHz or higher spectrometer.

  • The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.

Assay by Titration

Objective: To determine the potency of the substance.

Methodology:

  • Accurately weigh about 150 mg of the sample and dissolve it in 50 mL of glacial acetic acid.

  • Add 2 drops of crystal violet indicator.

  • Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.

  • Perform a blank titration and make any necessary corrections.

  • Each mL of 0.1 N perchloric acid is equivalent to 16.06 mg of C6H9ClN2O.

Purity and Related Substances by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the substance and to quantify any related impurities.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-20 min: 5-95% B20-25 min: 95% B25-26 min: 95-5% B26-30 min: 5% B
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Column Temperature 30 °C

Methodology:

  • Standard Preparation: Prepare a standard solution of the reference standard at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1.0 mg/mL in the mobile phase.

  • Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Calculate the percentage of impurities by the area normalization method.

Loss on Drying

Objective: To determine the percentage of volatile matter.

Methodology:

  • Accurately weigh about 1 g of the sample in a tared, shallow weighing bottle.

  • Dry the sample at 105 °C for 2 hours in a drying oven.

  • Cool in a desiccator and reweigh.

  • The loss in weight is expressed as a percentage of the initial weight of the sample.

Residue on Ignition

Objective: To measure the amount of residual substance not volatilized from a sample when the sample is ignited.

Methodology:

  • Weigh 1.0 g of the substance into a crucible that has been previously ignited, cooled, and tared.

  • Moisten the sample with a few drops of sulfuric acid.

  • Heat gently until the substance is thoroughly charred.

  • Ignite the residue at 800 ± 25 °C until all black particles have disappeared.

  • Cool, add a few more drops of sulfuric acid, heat, and ignite as before.

  • Cool in a desiccator and weigh.

Heavy Metals

Objective: To test for the presence of heavy metal impurities.

Methodology:

  • Prepare a test solution by dissolving 2.0 g of the substance in 25 mL of water.

  • Prepare a standard lead solution (10 ppm Pb).

  • The test is performed according to the general method described in the United States Pharmacopeia (USP) <231>.

Visualizations

Quality Control Workflow

The following diagram illustrates the overall workflow for the quality control of this compound.

QC_Workflow cluster_0 Receiving and Sampling cluster_1 Identification Tests cluster_2 Purity and Potency cluster_3 Specific Tests cluster_4 Final Disposition raw_material Raw Material Receipt sampling Representative Sampling raw_material->sampling ir_spec IR Spectroscopy sampling->ir_spec nmr_spec ¹H NMR Spectroscopy sampling->nmr_spec assay Assay (Titration) sampling->assay hplc_purity Purity & Related Substances (HPLC) sampling->hplc_purity lod Loss on Drying sampling->lod roi Residue on Ignition sampling->roi heavy_metals Heavy Metals sampling->heavy_metals decision Decision ir_spec->decision nmr_spec->decision assay->decision hplc_purity->decision lod->decision roi->decision heavy_metals->decision pass Pass fail Fail decision->pass Meets Specs decision->fail Out of Spec

Caption: Quality Control Workflow for this compound.

HPLC Purity Analysis Workflow

The diagram below details the workflow for determining the purity and related substances using HPLC.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Calculation cluster_result Result prep_std Prepare Reference Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_purity Calculate Purity (Area %) and Impurities integrate_peaks->calc_purity compare_specs Compare with Specifications calc_purity->compare_specs report Report Results compare_specs->report

References

Application Notes: 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride as a Key Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | Version 1.0

For Research Use Only.

Introduction

3-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS: 85468-38-8) is a heterocyclic building block belonging to the pyridinone class of compounds. Pyridinone scaffolds are of significant interest in medicinal chemistry due to their versatile chemical handles and ability to mimic biological structures, making them privileged motifs in drug design.[1][2] This intermediate, featuring a reactive primary amine, is particularly valuable for its role in the synthesis of advanced drug candidates, most notably in the development of novel oral anticoagulants. Its structure allows for the straightforward introduction of a key pharmacophore element through amide bond formation or other amine-related chemistries, facilitating the construction of complex molecules targeting specific biological pathways.

Core Application: Synthesis of Factor XIa Inhibitors

The primary application of this compound is as a key precursor in the synthesis of direct-acting oral anticoagulants, specifically Factor XIa (FXIa) inhibitors .[3][4] FXIa is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade.[5] Inhibiting FXIa is a modern therapeutic strategy aimed at preventing thrombosis with a potentially lower risk of bleeding complications compared to traditional anticoagulants that target Factor Xa or thrombin.[3][5]

Drugs in this class, such as the clinical-phase candidate Milvexian , often feature complex heterocyclic cores where the pyridinone moiety can serve as a central scaffold.[6][7] The aminomethyl group on the pyridinone ring acts as a crucial attachment point for side chains that are essential for binding to the active site of the FXIa enzyme.

Mechanism of Action & Signaling Pathway

The end-products synthesized from this intermediate function by inhibiting Factor XIa, thereby interrupting the propagation of the blood coagulation cascade. FXIa's main role is to activate Factor IX to Factor IXa. This amplification step is crucial for generating a robust burst of thrombin, which is necessary for the formation of a stable fibrin clot. By selectively blocking FXIa, the downstream activation of thrombin is attenuated, leading to a potent antithrombotic effect. The diagram below illustrates the position of FXIa within the coagulation pathway and the point of inhibition.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa TF_FVIIa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor FXIa Inhibitor (e.g., Milvexian) Inhibitor->FXIa

Caption: The blood coagulation cascade showing the point of action for Factor XIa inhibitors.

Physicochemical and Safety Data

A summary of key properties and handling information for the title compound is provided below.

PropertyValueReference
CAS Number 85468-38-8[8]
Molecular Formula C₆H₉ClN₂O[9]
Molecular Weight 160.6 g/mol [10]
Melting Point 181-184 °C[10]
Appearance Solid-
Storage Inert atmosphere, Room Temperature[9]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[10]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P317 (IF SWALLOWED: Get medical help)[10]

Experimental Protocols

The following section details a representative protocol for a key synthetic transformation involving this compound: amide bond formation. This reaction is fundamental to its application in synthesizing FXIa inhibitors.

General Workflow for Amide Coupling

The workflow outlines the standard procedure for coupling the primary amine of the intermediate with a carboxylic acid functionalized fragment, a common step in building the final drug molecule.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid (1.0 eq) in an aprotic solvent (e.g., DMF) add_coupling Add coupling reagents (e.g., HATU, 1.1 eq) start->add_coupling add_base Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) add_coupling->add_base stir1 Stir for 15 min at RT to form activated ester add_base->stir1 add_amine Add 3-(aminomethyl)pyridin-2(1H)-one HCl (1.2 eq) to the mixture stir1->add_amine react Stir reaction at RT for 4-12 hours add_amine->react monitor Monitor reaction progress by LC-MS react->monitor quench Quench with water and extract with an organic solvent (e.g., EtOAc) monitor->quench wash Wash organic layer with brine quench->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify crude product via column chromatography dry->purify final_product Final Product purify->final_product Yields final amide product

Caption: General experimental workflow for amide coupling.

Protocol: Synthesis of a Representative Pyridinone Amide

This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH).

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 mmol, 1.0 eq) and anhydrous DMF (10 mL).

  • Add HATU (1.1 mmol, 1.1 eq) to the solution, followed by DIPEA (2.5 mmol, 2.5 eq).

  • Stir the mixture at room temperature (20-25 °C) for 15 minutes to allow for the activation of the carboxylic acid.

  • Add this compound (1.2 mmol, 1.2 eq) to the reaction mixture in one portion.

  • Allow the reaction to stir at room temperature for 8 hours. Monitor the reaction's completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (3 x 20 mL) followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.

Representative Experimental Data

The following table summarizes typical results for the amide coupling protocol described above. Note that actual results will vary depending on the specific carboxylic acid substrate used.

Substrate (R-COOH)Reaction Time (h)Temp (°C)Yield (%)Purity (HPLC, %)
Benzoic Acid82585>98
4-Chlorophenylacetic acid62591>99
1-Naphthoic acid122578>97
Cyclohexanecarboxylic acid102588>98

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via a two-step process: the synthesis of the precursor 3-cyanopyridin-2(1H)-one, followed by its reduction to the desired product.

Issue 1: Low Yield in 3-Cyanopyridin-2(1H)-one Synthesis

The synthesis of the 3-cyanopyridin-2(1H)-one precursor is a critical step that significantly impacts the overall yield. Low yields in this stage are a common challenge.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Reaction Conditions Temperature: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Consider running the reaction at a lower temperature for a longer duration. Solvent: The polarity of the solvent can influence the reaction. Screen a range of solvents (e.g., ethanol, butanol, DMF, or a water/ethanol mixture) to find the optimal medium. Ensure the use of dry, high-purity solvents, particularly for moisture-sensitive reactions.
Inefficient Catalyst Catalyst Choice: If a catalyst is used (e.g., piperidine, p-toluenesulfonic acid), ensure it is active and appropriate for the specific condensation reaction. Catalyst Loading: Optimize the catalyst loading. In some cases, a slight increase in the amount of catalyst can drive the reaction to completion.
Incorrect Reagent Stoichiometry Re-evaluate the molar ratios of the reactants. A slight excess of one reactant may be beneficial in driving the reaction forward.
Formation of Side Products Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of side products early on. Adjusting reaction conditions or the order of reagent addition may minimize their formation.

logical_relationship_1 cluster_synthesis Synthesis of 3-Cyanopyridin-2(1H)-one Start Start ReactionSetup Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction in Progress Monitoring Monitor by TLC/LC-MS Workup Reaction Work-up Purification Purification (Recrystallization/Chromatography) Product 3-Cyanopyridin-2(1H)-one

Issue 2: Inefficient Reduction of 3-Cyanopyridin-2(1H)-one

The reduction of the nitrile group to a primary amine is a crucial transformation. Incomplete reduction or the formation of side products can significantly lower the yield of the final product.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Catalyst Inactivity or Poisoning Catalyst Choice: Common catalysts for nitrile reduction include Palladium on carbon (Pd/C), Platinum oxide (PtO2), and Raney Nickel (Ra-Ni). The choice of catalyst can significantly impact the reaction's efficiency. Catalyst Loading: Ensure an adequate amount of catalyst is used. Typically, 5-10 mol% is a good starting point. Catalyst Quality: Use a fresh, high-quality catalyst. Catalysts can deactivate over time or become poisoned by impurities in the starting material or solvent.
Suboptimal Reaction Conditions Hydrogen Pressure: The pressure of hydrogen gas can influence the rate of reduction. Optimize the pressure within the safe limits of your equipment. Temperature: While higher temperatures can accelerate the reaction, they may also lead to over-reduction or side reactions. A temperature range of 25-60°C is a common starting point. Solvent: The choice of solvent can affect the catalyst's activity and the solubility of the reactants. Methanol, ethanol, or acetic acid are commonly used.
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of the starting material. If the reaction stalls, consider adding more catalyst or increasing the hydrogen pressure or temperature.
Formation of the Hydrochloride Salt The final step involves the formation of the hydrochloride salt. Ensure the use of a suitable source of HCl, such as HCl gas or a solution of HCl in an appropriate solvent (e.g., isopropanol, ether). The stoichiometry of HCl is critical to ensure complete salt formation without introducing excess acid, which can complicate purification.

logical_relationship_2 cluster_reduction Reduction and Salt Formation Start 3-Cyanopyridin-2(1H)-one ReductionSetup Reduction Setup (Catalyst, Solvent, H2 Pressure) Reduction Catalytic Hydrogenation Monitoring Monitor by TLC/LC-MS Filtration Catalyst Filtration SaltFormation Addition of HCl Isolation Product Isolation (Precipitation/Filtration) Product 3-(Aminomethyl)pyridin-2(1H)-one HCl

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective route involves a two-step synthesis. The first step is the synthesis of 3-cyanopyridin-2(1H)-one from commercially available starting materials. The second step is the catalytic hydrogenation of the cyano group to the corresponding aminomethyl group, followed by the formation of the hydrochloride salt.

Q2: What are some of the key parameters to control for improving the yield of the 3-cyanopyridin-2(1H)-one synthesis?

Key parameters to optimize include the choice of base or acid catalyst, the reaction temperature, and the solvent. A systematic screening of these parameters is recommended to identify the optimal conditions for your specific setup.

Q3: Which catalysts are most effective for the reduction of the 3-cyano group?

Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of nitriles to primary amines. Other catalysts such as Raney Nickel (Ra-Ni) or Platinum oxide (PtO2) can also be effective and may offer advantages in terms of selectivity or reactivity depending on the specific reaction conditions.

Q4: How can I minimize the formation of impurities during the synthesis?

To minimize impurities, it is crucial to use high-purity starting materials and solvents. Monitoring the reaction progress closely allows for quenching the reaction at the optimal time, preventing the formation of over-reduction or degradation products. Careful control of reaction temperature and stoichiometry is also essential.

Q5: What are the recommended methods for purifying the final product?

The final product, being a salt, is often purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/ether. The choice of solvent will depend on the solubility of the product and impurities. Column chromatography is generally less common for the purification of highly polar salts but can be employed if necessary.

Experimental Protocols

The following are generalized experimental protocols. Note: These are representative procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 3-Cyanopyridin-2(1H)-one
  • To a solution of an appropriate starting material (e.g., an enamine or a suitable precursor) in a chosen solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • In a hydrogenation vessel, dissolve 3-cyanopyridin-2(1H)-one in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of Pd/C (5-10 mol%).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • To the filtrate, add a solution of HCl in a suitable solvent (e.g., 2M HCl in isopropanol) dropwise until the precipitation of the hydrochloride salt is complete.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent (e.g., ether), and dry under vacuum to obtain the final product.

logical_relationship_3 cluster_troubleshooting Troubleshooting Logic LowYield Low Yield? CheckStep1 Analyze Yield of 3-Cyanopyridin-2(1H)-one CheckStep2 Analyze Yield of Reduction Step OptimizeStep1 Optimize Step 1: - Temperature - Solvent - Catalyst OptimizeStep2 Optimize Step 2: - Catalyst - H2 Pressure - Temperature PurificationIssues Purification Issues? Recrystallization Optimize Recrystallization Solvent System Chromatography Consider Alternative Purification Method

Technical Support Center: Purification of Crude 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-(aminomethyl)pyridin-2(1H)-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for 3-(aminomethyl)pyridin-2(1H)-one, and what are the potential impurities?

A1: A plausible synthesis involves the reaction of an N-(3-oxoalkenyl)chloroacetamide with pyridine, followed by treatment with hydrazine hydrate.[1] Potential impurities stemming from this route could include:

  • Unreacted starting materials.

  • Chlorinated pyridinone intermediates.

  • Hydrazine-related byproducts.

  • Positional isomers formed during the synthesis.

Q2: My crude product is a dark, oily residue. How can I induce crystallization?

A2: Oily residues are common when impurities are present, which can depress the melting point and inhibit crystallization. Here are several techniques to address this:

  • Trituration: Stir the oil vigorously with a solvent in which the desired product is sparingly soluble but the impurities are soluble. Diethyl ether or cold 2-propanol can be effective for washing away non-polar impurities from a polar hydrochloride salt.[2]

  • Solvent Evaporation: Ensure all residual solvents from the reaction are thoroughly removed using a rotary evaporator. Co-evaporation with a solvent like toluene can sometimes help remove trace amounts of other solvents.

  • Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol or methanol) and then slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., diethyl ether or acetone) until the solution becomes cloudy and precipitation begins.[2]

Q3: What are the best solvent systems for the recrystallization of this compound?

A3: As a polar amine hydrochloride, mixed solvent systems are often effective. Good starting points include:

  • Ethanol/Water

  • Methanol/Ethanol

  • Isopropanol/Diethyl Ether[2]

The ideal solvent system is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For hydrochloride salts, alcohols like ethanol and isopropanol are often good choices for the primary solvent.[2]

Q4: I'm observing significant tailing during column chromatography on silica gel. What is the cause and how can I fix it?

A4: Tailing is a common issue when purifying basic compounds like aminopyridines on standard silica gel. This is due to the strong interaction between the basic amine functionality and the acidic silanol groups on the silica surface. To mitigate this, add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine or pyridine, to your mobile phase. This will neutralize the acidic sites on the silica gel, resulting in more symmetrical peaks and improved separation.

Q5: How can I remove non-basic impurities from my crude product?

A5: Acid-base extraction is an effective method for separating basic compounds like 3-(aminomethyl)pyridin-2(1H)-one from neutral or acidic impurities.[3] The general procedure involves:

  • Dissolving the crude product in an organic solvent (e.g., ethyl acetate).

  • Extracting the organic solution with an aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities in the organic layer.

  • The aqueous layer is then basified (e.g., with NaOH) and the free base of the product is extracted back into an organic solvent.

  • The hydrochloride salt can then be reformed by treating the organic solution of the free base with HCl.

Troubleshooting Guides

Crystallization & Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. The solution is too concentrated, or the cooling is too rapid.- Add more of the primary solvent to the hot solution. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask at the solvent surface with a glass rod to induce nucleation.
Low recovery of purified product. - Too much solvent was used. - The solution was not cooled sufficiently.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Crystals are colored. Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform an additional recrystallization.
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor separation of product and impurities. The mobile phase polarity is not optimized.- Use TLC to screen different solvent systems to find one that provides good separation (Rf of the product around 0.3-0.4). - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product is not eluting from the column. The product is strongly adsorbed to the silica gel.- Increase the polarity of the mobile phase. - Ensure a basic modifier (e.g., triethylamine) is included in the mobile phase.

Data Presentation

The following table presents hypothetical data for the purification of crude this compound to illustrate the effectiveness of different purification methods.

Purification Method Initial Purity (HPLC Area %) Final Purity (HPLC Area %) Recovery (%) Notes
Recrystallization (Ethanol/Water) 85%97%75%Effective at removing less polar impurities.
Recrystallization (Isopropanol/Ether) 85%95%80%Good for precipitating the hydrochloride salt.[2]
Column Chromatography (Silica Gel with 1% Triethylamine) 85%99%60%Provides high purity but may have lower recovery.
Acid-Base Extraction followed by Recrystallization 85%>99%65%Excellent for removing non-basic impurities.[3]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol) and add 0.5-1% v/v of triethylamine.

  • Column Packing: Pack a flash chromatography column with silica gel, equilibrating it with the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dry silica gel with the adsorbed product onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude Product recryst Recrystallization crude->recryst Dissolve & Crystallize chrom Column Chromatography crude->chrom Adsorb & Elute acid_base Acid-Base Extraction crude->acid_base Extract & Isolate analysis Purity Analysis (HPLC) recryst->analysis chrom->analysis acid_base->analysis pure_product Pure Product analysis->pure_product Purity > 98%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide start Crude Product Purification oily_product Is the product an oil? start->oily_product triturate Triturate with anti-solvent oily_product->triturate Yes recrystallize Recrystallize from mixed solvents oily_product->recrystallize No triturate->recrystallize chromatography_issue Tailing in chromatography? recrystallize->chromatography_issue add_base Add triethylamine to eluent chromatography_issue->add_base Yes pure_product Pure Crystalline Product chromatography_issue->pure_product No add_base->pure_product

Caption: Troubleshooting decision tree for common purification challenges.

References

optimizing reaction conditions for N-alkylation of pyridinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of pyridinones. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this crucial reaction. Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your synthetic strategies.

Troubleshooting and FAQs

This section addresses common challenges encountered during the N-alkylation of pyridinones, offering solutions in a direct question-and-answer format.

Question 1: Why is my N-alkylation reaction showing low to no yield?

Answer: Low yields can stem from several factors related to your reaction setup. Consider the following points:

  • Base Strength & Solubility: The base may be too weak to effectively deprotonate the pyridinone, or it may not be soluble in your chosen solvent. For instance, if potassium carbonate (K₂CO₃) in acetone is ineffective, switching to a stronger or more soluble base like cesium carbonate (Cs₂CO₃) in a solvent like DMF or acetonitrile could improve the outcome.[1] For very stubborn cases, a strong base like sodium hydride (NaH) can be used, but it necessitates strictly anhydrous conditions.[1]

  • Reaction Temperature: Many N-alkylation reactions require heat to proceed at a practical rate. If you are conducting the reaction at room temperature, consider increasing the temperature to 60-80 °C.[2] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[3]

  • Alkylating Agent Reactivity: The reactivity of your electrophile is critical. The general order of reactivity for alkyl halides is Iodide > Bromide > Chloride. If you are using an alkyl bromide with poor results, switching to the corresponding alkyl iodide can significantly enhance the reaction rate.[1] Alternatively, adding a catalytic amount of potassium iodide (KI) can convert the alkyl bromide or chloride to the more reactive iodide in situ (Finkelstein reaction).[1]

  • Solvent Choice: The solvent must solubilize the reactants effectively. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are standard choices.[1] If solubility remains an issue, a micellar system using Tween 20 in water has been shown to improve the solubility of starting materials and enhance reaction rates.[4][5]

Question 2: My reaction is producing a significant amount of the O-alkylated isomer. How can I improve N-selectivity?

Answer: Achieving high regioselectivity is the most common challenge in pyridinone alkylation.[6] The formation of the O-alkylated product is a competing pathway that can be minimized by carefully selecting your reaction conditions.

  • Base and Counter-ion: The nature of the base and its corresponding cation dramatically influences the N/O ratio. Softer cations tend to favor N-alkylation, while harder cations can lead to more O-alkylation. Alkali metal bases (containing Na⁺, K⁺, Cs⁺) generally favor the desired N-alkylation.[1] Cesium fluoride (CsF) has been reported to provide excellent selectivity for N-alkylation with benzyl and allyl chlorides.[1]

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO, acetonitrile) typically favor N-alkylation.

  • Alternative Strategies: If direct alkylation consistently gives poor selectivity, consider an alternative synthetic route. One approach involves the alkylation of 2-halopyridines followed by hydrolysis to yield the N-alkylated 2-pyridone, which completely avoids the issue of O-alkylation.[7][6]

Question 3: I'm struggling to purify my N-alkylated product from the O-alkylated side product.

Answer: Purification is challenging when N- and O-isomers have similar polarities. The most effective solution is to optimize the reaction to maximize N-selectivity, thereby minimizing the amount of the O-alkylated impurity that needs to be removed. If you are still left with a mixture, careful column chromatography on silica gel is the most common purification method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) to achieve the best separation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in N-alkylation of pyridinones.

G start Start: N-Alkylation Reaction check_conversion Low or No Conversion? start->check_conversion low_yield_solutions Troubleshoot Low Yield check_conversion->low_yield_solutions Yes check_selectivity Poor N/O Selectivity? check_conversion->check_selectivity No base_strength Increase Base Strength (e.g., K₂CO₃ → Cs₂CO₃, NaH) low_yield_solutions->base_strength increase_temp Increase Temperature (e.g., 60-80°C or Microwave) base_strength->increase_temp alkylating_agent Enhance Alkylating Agent (e.g., R-Br → R-I or add cat. KI) increase_temp->alkylating_agent change_solvent Change Solvent (e.g., DMF, DMSO, MeCN) or use Micellar System alkylating_agent->change_solvent change_solvent->check_selectivity selectivity_solutions Optimize N-Selectivity check_selectivity->selectivity_solutions Yes success Successful Reaction check_selectivity->success No base_cation Change Base/Cation (e.g., use Cs⁺ or K⁺ salts) selectivity_solutions->base_cation solvent_selectivity Use Polar Aprotic Solvent (e.g., DMF, DMSO) base_cation->solvent_selectivity alt_route Consider Alternative Route (e.g., 2-halopyridine strategy) solvent_selectivity->alt_route alt_route->success

Caption: A decision tree for troubleshooting N-alkylation reactions.

Data Presentation: Impact of Reaction Conditions

The selection of base and solvent significantly impacts reaction outcomes. The tables below summarize conditions reported for the N-alkylation of various pyridinones.

Table 1: Effect of Base on N-alkylation of 5-bromo-2-pyridone with Benzyl Bromide in Water/Tween 20

EntryBase (1.2 equiv)Conversion (%)N/O Ratio
1K₂CO₃76%10:1
2Cs₂CO₃69%8:1
3Et₃N57%5:1
4i-Pr₂NEt85%10:1

Data adapted from a study on micellar catalysis.[8] Reaction conditions: 5-bromo-2-pyridone (1 equiv), benzyl bromide (1.2 equiv), Base (1.2 equiv), Tween 20/water (2% w/w), room temperature, 3h.

Table 2: N-Alkylation with Various Alkyl Halides in a Micellar System

Pyridinone SubstrateAlkyl HalideYield (%)N/O Ratio
5-bromo-2-pyridoneBenzyl bromide94%12:1
5-bromo-2-pyridonen-Propyl iodide85%>19:1
5-bromo-2-pyridoneIsopropyl iodide40%2.4:1
3,5-dichloro-2-pyridoneBenzyl bromide88%>19:1

Data showcases the high yields and regioselectivity achievable in a Tween 20/water micellar system.[5][9] Reactions with primary halides were conducted at 70°C.

Experimental Protocols

This section provides detailed methodologies for common N-alkylation procedures.

Protocol 1: Conventional N-Alkylation in an Organic Solvent

This protocol describes a standard procedure using potassium carbonate as the base in DMF.

G start Setup reactants 1. Combine Pyridinone (1 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF. start->reactants stir 2. Stir suspension at RT for 30 min under N₂. reactants->stir add_halide 3. Add Alkyl Halide (1.2 eq) dropwise. stir->add_halide heat 4. Heat to 60-80 °C. Monitor by TLC. add_halide->heat workup Workup heat->workup quench 5. Cool to RT, pour into cold water. workup->quench extract 6. Extract with Ethyl Acetate. quench->extract purify 7. Dry, concentrate, and purify by column chromatography. extract->purify product Product purify->product

Caption: General workflow for conventional N-alkylation of pyridinones.[10]

Materials:

  • Pyridinone derivative (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen), add the pyridinone derivative and anhydrous potassium carbonate.

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the stirred suspension.[2]

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into cold water and extract the product with a suitable organic solvent like ethyl acetate.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-alkylated pyridinone.[2]

Protocol 2: N-Alkylation in a Micellar System

This green chemistry approach uses water as the bulk solvent, facilitated by a surfactant.[5]

Materials:

  • Pyridinone derivative (1.0 eq)

  • Alkyl halide (1.2 - 5.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.2 - 5.0 eq)

  • Tween 20

  • Deionized Water

Procedure:

  • In a flask, prepare a 2% (w/w) solution of Tween 20 in deionized water.

  • Add the pyridinone derivative, potassium carbonate, and the alkyl halide to the micellar solution.

  • Stir the mixture vigorously at the desired temperature (room temperature for activated halides like benzyl bromide; 70 °C for less reactive primary alkyl halides).[8]

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture directly with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

References

Technical Support Center: Synthesis of 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of 2-hydroxy-3-cyanopyridine.

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TroubleshootingGuide cluster_synthesis Synthesis of 3-(aminomethyl)pyridin-2(1H)-one HCl cluster_troubleshooting Troubleshooting Start Start Synthesis: Reduction of 2-hydroxy-3-cyanopyridine Reaction Catalytic Hydrogenation (e.g., Raney Ni, Rh/Al2O3) Start->Reaction Workup Reaction Workup & Product Isolation Reaction->Workup Analysis Analyze Crude Product (HPLC, NMR) Workup->Analysis End Pure Product Analysis->End Successful Issue Problem Identified Analysis->Issue Unsatisfactory Results LowYield Low Yield of Desired Product Issue->LowYield Impurity Presence of Major Impurities Issue->Impurity Solution1 Incomplete Reaction: - Increase reaction time - Increase H2 pressure - Check catalyst activity LowYield->Solution1 Solution2 Side Reactions: - Optimize temperature - Use a more selective catalyst - Add ammonia to suppress  secondary/tertiary amine formation Impurity->Solution2 Solution3 Purification Issues: - Recrystallization from  Ethanol/Water - Column chromatography Impurity->Solution3 Solution1->Reaction Optimize Solution2->Reaction Optimize Solution3->Workup Refine

Caption: Troubleshooting workflow for the synthesis of this compound.

Question 1: I am observing a low yield of the desired this compound. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors, primarily incomplete reaction or degradation of the product. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reduction of the nitrile group in 2-hydroxy-3-cyanopyridine can be sluggish.

    • Check Catalyst Activity: The catalyst (e.g., Raney® Nickel, Rh/Al2O3) may be deactivated. Ensure you are using a fresh or properly activated catalyst. For Raney® Nickel, it is crucial to wash it thoroughly to remove any residual alkali from its preparation.

    • Optimize Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Increase Hydrogen Pressure: For catalytic hydrogenations, increasing the hydrogen pressure can enhance the reaction rate.

    • Adjust Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A careful optimization of the reaction temperature is recommended.

  • Product Degradation: The product, an aminopyridine derivative, might be susceptible to degradation under harsh reaction or workup conditions.

    • Control Temperature: Avoid excessively high temperatures during the reaction and workup.

    • Inert Atmosphere: Although a hydrogenation reaction is under a hydrogen atmosphere, ensuring an inert atmosphere (e.g., Nitrogen or Argon) during setup and workup can prevent oxidative side reactions.

Question 2: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize them?

Answer:

The most common impurities in this synthesis arise from side reactions during the reduction of the nitrile group.

  • Common Side Products:

    • Secondary and Tertiary Amines: The primary amine product can react with the intermediate imine, leading to the formation of secondary and tertiary amine byproducts. This is particularly prevalent when using catalysts like Raney® Nickel.

    • Unreacted Starting Material: Incomplete reduction will leave 2-hydroxy-3-cyanopyridine in your final product.

    • Aldehyde Intermediate: Partial reduction and subsequent hydrolysis of the imine intermediate can lead to the formation of the corresponding aldehyde.

  • Strategies to Minimize Side Products:

    • Catalyst Selection: Rhodium on alumina (Rh/Al2O3) is often reported to be more selective for the formation of primary amines compared to Raney® Nickel.

    • Addition of Ammonia: Conducting the hydrogenation in the presence of ammonia can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from their formation.

    • Optimization of Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction.

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Side_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Start 2-Hydroxy-3-cyanopyridine Imine Intermediate Imine Start->Imine H2, Catalyst Product 3-(Aminomethyl)pyridin-2(1H)-one (Primary Amine) Imine->Product H2, Catalyst SecondaryImine Secondary Imine Imine->SecondaryImine + Primary Amine Product->SecondaryImine SecondaryAmine Secondary Amine Impurity SecondaryImine->SecondaryAmine H2, Catalyst TertiaryAmine Tertiary Amine Impurity SecondaryAmine->TertiaryAmine + Intermediate Imine, H2, Catalyst

Caption: Formation of secondary and tertiary amine side products.

Question 3: I am struggling with the purification of the final product. What are the recommended procedures?

Answer:

Purification of this compound can be challenging due to its polarity and potential for co-crystallization with impurities.

  • Recrystallization: This is the most common method for purifying the hydrochloride salt.

    • Solvent System: A mixture of ethanol and water is often effective. The crude product can be dissolved in a minimal amount of hot water, and then ethanol is added until the solution becomes turbid. Upon cooling, the purified product should crystallize. The ratio of ethanol to water will need to be optimized.

    • Charcoal Treatment: If the crude product is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. Be sure to filter the hot solution to remove the charcoal before crystallization.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed.

    • Eluent System: A polar eluent system will be required. A gradient of dichloromethane/methanol or ethyl acetate/methanol with a small percentage of a basic modifier like triethylamine (to prevent tailing of the amine on the acidic silica gel) can be effective. It is important to note that the free base is typically purified by chromatography, and then converted to the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this synthesis?

A1: The most common starting material is 2-hydroxy-3-cyanopyridine, also known as 2-hydroxynicotinonitrile.

Q2: Which catalyst is better for this reduction, Raney® Nickel or Rhodium on Alumina?

A2: Both catalysts can be effective. However, Rhodium on alumina (Rh/Al2O3) is generally considered more selective towards the formation of the desired primary amine and may produce fewer secondary and tertiary amine byproducts compared to Raney® Nickel.

Q3: What are the typical reaction conditions for the catalytic hydrogenation?

A3: Reaction conditions can vary, but typically involve:

  • Solvent: Methanol, ethanol, or aqueous ammonia.

  • Temperature: Room temperature to 60 °C.

  • Hydrogen Pressure: 50 to 500 psi.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Reduction of 2-Hydroxy-3-cyanopyridine

CatalystTypical SolventTemperature (°C)H₂ Pressure (psi)Typical Yield of Primary AmineCommon Side Products
Raney® NickelMethanol/Ammonia25 - 5050 - 20070 - 85%Secondary and Tertiary Amines
5% Rh/Al₂O₃Ethanol/Water25 - 60100 - 50085 - 95%Lower levels of amine byproducts

Note: Yields are approximate and can vary significantly based on specific reaction conditions and scale.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 2-Hydroxy-3-cyanopyridine

Objective: To synthesize this compound by the catalytic reduction of 2-hydroxy-3-cyanopyridine.

Materials:

  • 2-Hydroxy-3-cyanopyridine

  • Catalyst (e.g., 5% Rhodium on alumina or Raney® Nickel)

  • Solvent (e.g., Methanol, Ethanol, Aqueous Ammonia)

  • Hydrogen gas

  • Hydrochloric acid (HCl)

  • Filter aid (e.g., Celite®)

Procedure (General):

  • Reactor Setup: In a suitable high-pressure reactor, add 2-hydroxy-3-cyanopyridine and the chosen solvent.

  • Catalyst Addition: Carefully add the catalyst to the reactor under an inert atmosphere. If using Raney® Nickel, ensure it is thoroughly washed with water and the reaction solvent to remove any residual alkali.

  • Reaction: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure and begin stirring. Heat the reaction to the desired temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.

  • Workup:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially Raney® Nickel. Keep the filter cake wet with solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude free base.

  • Salt Formation and Purification:

    • Dissolve the crude free base in a suitable solvent like ethanol.

    • Add a solution of hydrochloric acid in ethanol or isopropanol dropwise until the solution is acidic.

    • The hydrochloride salt should precipitate. If not, the solution can be cooled or a co-solvent like diethyl ether can be added to induce precipitation.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

    • Recrystallize the crude salt from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

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Experimental_Workflow Start Charge Reactor: 2-hydroxy-3-cyanopyridine, Solvent, Catalyst Purge1 Purge with N2 Start->Purge1 Purge2 Purge with H2 Purge1->Purge2 Hydrogenation Pressurize with H2 Heat and Stir Purge2->Hydrogenation Monitoring Monitor H2 Uptake Hydrogenation->Monitoring Workup Cool, Vent, and Filter Monitoring->Workup Concentration Concentrate Filtrate Workup->Concentration SaltFormation Dissolve in Solvent Add HCl Concentration->SaltFormation Crystallization Induce Crystallization (Cooling/Co-solvent) SaltFormation->Crystallization Isolation Filter and Dry Crystallization->Isolation Purification Recrystallize Isolation->Purification End Pure 3-(aminomethyl)pyridin-2(1H)-one HCl Purification->End

Caption: General experimental workflow for the synthesis and purification.

Technical Support Center: Stability of 3-(aminomethyl)pyridin-2(1H)-one Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound solutions?

A1: For general use, it is recommended to store solutions of this compound in a dry, cool, and well-ventilated place.[1] For long-term stability studies, specific temperature and humidity conditions as outlined by ICH guidelines should be followed, such as 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[2]

Q2: What potential degradation pathways should I be aware of for this compound?

A2: While specific data for this compound is limited, based on its structure, potential degradation pathways include hydrolysis of the lactam ring under strong acidic or basic conditions, and oxidation of the aminomethyl group. Photodegradation should also be considered as pyridinone structures can be light-sensitive. Forced degradation studies are essential to identify the actual degradation products.[3][4]

Q3: Which analytical techniques are most suitable for stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[5] This method should be able to separate the parent compound from any potential degradation products. UV detection is typically suitable for pyridinone-containing compounds. The method must be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating.[6]

Q4: What are "forced degradation" studies and why are they necessary?

A4: Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, strong acid/base, oxidizing agents, and intense light.[3][4][7] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.[3][4]

  • Demonstrating the specificity of the analytical method (i.e., it is "stability-indicating").[7]

  • Understanding the intrinsic stability of the molecule.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks appearing in the chromatogram over time. Degradation of the compound.Perform a forced degradation study to identify if the new peaks correspond to known degradants. Re-evaluate the storage conditions (temperature, light exposure).
Decrease in the main peak area without the appearance of new peaks. The degradation product may not be UV active at the chosen wavelength, or it may be precipitating out of the solution.Adjust the detection wavelength or use a universal detector like a mass spectrometer (MS). Visually inspect the solution for any precipitation.
Poor peak shape or shifting retention times. Issues with the HPLC method, such as column degradation, mobile phase instability, or interactions between the analyte and the column.Ensure the mobile phase is freshly prepared and properly degassed. Check the column's performance and consider using a different column chemistry if necessary. 3-(Aminomethyl)pyridine, a related structure, can be analyzed by reverse-phase HPLC.[5]
Inconsistent results between different batches of the solution. Variability in the initial purity of the compound, differences in solution preparation, or contamination.Ensure consistent and well-documented procedures for solution preparation. Use a highly purified and well-characterized starting material.
Rapid degradation under specific stress conditions (e.g., in basic pH). The compound is inherently unstable under those conditions.This information is valuable for understanding the compound's liability. Focus on developing formulations with a pH that ensures stability.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on a solution of this compound.

1. Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C and sample at appropriate time points (e.g., 0, 2, 6, 12, and 24 hours).[3]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C and sample at appropriate time points.[3]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature and sample at appropriate time points.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) and sample at appropriate time points.[3]

  • Photolytic Degradation: Expose the stock solution to a light source that produces combined visible and UV outputs, as specified by ICH Q1B guidelines. A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation for the parent compound.

  • Determine the retention times and peak areas of any degradation products.

  • If possible, identify the structure of major degradation products using techniques like LC-MS.

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound

Stress Condition Time (hours) Assay of Active Substance (%) Major Degradation Product(s) (Peak Area %) Total Impurities (%)
0.1 M HCl, 60°C 0100.0--
695.2DP1 (3.1%)4.8
2488.7DP1 (8.5%)11.3
0.1 M NaOH, 60°C 0100.0--
692.1DP2 (5.8%)7.9
2481.5DP2 (14.3%)18.5
3% H₂O₂, RT 0100.0--
698.9DP3 (0.8%)1.1
2496.5DP3 (2.5%)3.5
Heat, 80°C 0100.0--
2499.1-0.9
7297.8-2.2
Photolytic 0100.0--
2494.3DP4 (4.1%)5.7

DP = Degradation Product; RT = Room Temperature. Data is hypothetical and for illustrative purposes.

Visualizations

Hypothetical Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound under hydrolytic conditions, which is a common degradation route for lactam-containing structures.

G cluster_main Hypothetical Hydrolytic Degradation parent 3-(aminomethyl)pyridin-2(1H)-one (Parent Compound) acid_hydrolysis Acidic Conditions (H⁺) parent->acid_hydrolysis base_hydrolysis Basic Conditions (OH⁻) parent->base_hydrolysis degradant Ring-Opened Product (Hypothetical Degradant) acid_hydrolysis->degradant Lactam Hydrolysis base_hydrolysis->degradant Lactam Hydrolysis

Caption: Hypothetical hydrolytic degradation pathway.

Experimental Workflow for Stability Testing

This diagram outlines the logical flow of a typical stability testing program.

G cluster_workflow Stability Testing Workflow start Prepare Solution of 3-(aminomethyl)pyridin-2(1H)-one HCl forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_dev method_val Validate Analytical Method (ICH Q2) method_dev->method_val long_term Long-Term & Accelerated Stability Studies (ICH Q1A) method_val->long_term analysis Analyze Samples at Specified Time Points long_term->analysis evaluation Evaluate Data & Determine Shelf-Life analysis->evaluation

Caption: General workflow for stability testing.

References

troubleshooting peak tailing in HPLC analysis of pyridinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of pyridinone and other basic compounds, with a focus on resolving peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem, particularly with basic compounds like pyridinones, and can be identified by an asymmetry factor greater than 1.2.[1] This guide provides a systematic approach to diagnosing and resolving this issue.

Is the peak tailing affecting all peaks or just some?

  • All Peaks Tailing: This often suggests a systemic issue.

    • Possible Cause: Column degradation or void formation. A void at the column inlet can cause band broadening and tailing.[2][3][4]

    • Solution:

      • Column Wash: Reverse flush the column (if the manufacturer permits) with a strong solvent to remove contaminants from the inlet frit.[1]

      • Column Replacement: If the problem persists, the column may be irreversibly damaged and should be replaced.[2] Using a guard column can help extend the life of the analytical column.[5]

    • Possible Cause: Extra-column volume. Excessive tubing length or diameter can lead to peak dispersion.[3][6]

    • Solution: Minimize tubing length and use a narrower internal diameter (e.g., 0.005").[6]

  • Specific Peaks Tailing (Especially Basic Compounds like Pyridinones): This typically points to a chemical interaction between the analyte and the stationary phase.

    • Primary Cause: Secondary interactions with residual silanol groups on the silica-based stationary phase.[1][7][8][9][10] Positively charged basic compounds can interact with negatively charged ionized silanols, leading to tailing.[8]

    • Solutions (in order of recommendation):

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) will protonate the silanol groups, minimizing their interaction with basic analytes.[1][3][7][9]

      • Use an End-Capped or Base-Deactivated Column: These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[1][4][6][7] Modern Type B silica columns are also recommended for their reduced silanol activity.[9]

      • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help mask the residual silanol groups.[3][7]

      • Use a Mobile Phase Additive: A small amount of a basic compound, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the silanol groups.[7][11]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is an asymmetrical distortion of a chromatographic peak where the latter half of the peak is broader than the first half.[2][9] It is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 is generally considered to be tailing.[1][2]

Q2: Why are pyridinone and other basic compounds prone to peak tailing?

A2: Basic compounds, which are often positively charged at typical HPLC mobile phase pH values, can undergo secondary ionic interactions with negatively charged, deprotonated silanol groups on the surface of silica-based stationary phases. This secondary retention mechanism leads to the observed peak tailing.[1][4][8]

Q3: How does lowering the mobile phase pH reduce peak tailing for basic compounds?

A3: By lowering the mobile phase pH to 3 or below, the residual silanol groups on the silica packing become protonated (neutral). This minimizes the unwanted ionic interactions with the positively charged basic analytes, resulting in more symmetrical peaks.[1][3][7][9]

Q4: Can sample preparation affect peak tailing?

A4: Yes. A sample solvent that is stronger than the mobile phase can cause peak distortion.[2][10] Additionally, complex sample matrices can introduce contaminants that may interact with the column and cause tailing. Proper sample clean-up, such as solid-phase extraction (SPE), is recommended.[1][6]

Q5: When should I consider replacing my HPLC column?

A5: You should consider replacing your column if you observe persistent peak tailing across all analytes that is not resolved by mobile phase adjustments or column flushing. Other indicators include a significant increase in backpressure, loss of resolution, or the appearance of split peaks.[2]

Quantitative Data Summary

The following table summarizes the effect of mobile phase pH on the peak asymmetry of a basic compound.

CompoundMobile Phase pHPeak Asymmetry Factor (As)
Methamphetamine7.02.35[1]
Methamphetamine3.01.33[1]

Experimental Protocols

Protocol 1: Adjusting Mobile Phase pH for Reduced Peak Tailing

This protocol describes the preparation of a mobile phase with a lowered pH to mitigate secondary silanol interactions.

  • Buffer Selection: Choose a buffer system with a pKa close to the desired pH (e.g., formate buffer for pH ~3).

  • Aqueous Component Preparation:

    • Prepare the aqueous portion of the mobile phase (e.g., 10 mM ammonium formate in water).

    • Adjust the pH to the target value (e.g., pH 3.0) using an appropriate acid (e.g., 0.1% formic acid).[3]

  • Mobile Phase Preparation:

    • Mix the pH-adjusted aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

    • Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC column with the new mobile phase for at least 10-15 column volumes before injecting the sample.

Protocol 2: Column Flushing to Address Contamination

This protocol is for washing a column suspected of being contaminated or having a blocked inlet frit.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the detector cell.

  • Reverse Flow Direction: Connect the column to the injector in the reverse flow direction (unless advised otherwise by the manufacturer).

  • Flushing Sequence: Wash the column with a series of solvents, starting with the mobile phase and progressing to stronger, miscible solvents. A typical sequence for a reversed-phase column is:

    • Mobile phase (without buffer salts)

    • Water

    • Isopropanol

    • Methylene chloride (if compatible with the stationary phase)

    • Isopropanol

    • Water

    • Mobile phase (without buffer salts)

  • Re-equilibration: Reconnect the column in the correct flow direction and equilibrate with the analytical mobile phase until a stable baseline is achieved.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed q1 All peaks tailing? start->q1 a1_yes Systemic Issue q1->a1_yes Yes a1_no Specific Peaks Tailing q1->a1_no No sol_systemic Check for column void or extra-column volume. Consider column wash/replacement. a1_yes->sol_systemic sol_specific Address chemical interactions. Adjust mobile phase pH, use end-capped column, or increase buffer strength. a1_no->sol_specific G cluster_interaction Secondary Silanol Interaction analyte Pyridinone (Basic Analyte) R-NH3+ silanol Ionized Silanol Group Si-O- analyte->silanol Ionic Interaction tailing Peak Tailing silanol->tailing Causes

References

Technical Support Center: Scaling Up 3-(aminomethyl)pyridin-2(1H)-one Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the production of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and scalable synthetic route involves a two-step process. The first step is the synthesis of the precursor, 3-cyanopyridin-2(1H)-one. The second step is the catalytic hydrogenation of the nitrile group to a primary amine, followed by salt formation with hydrochloric acid.

Q2: Which catalyst is recommended for the reduction of 3-cyanopyridin-2(1H)-one?

Raney® Nickel is a highly effective and widely used catalyst for the hydrogenation of nitriles to primary amines. It offers good activity and can be used under relatively mild conditions. Other catalysts, such as palladium on carbon (Pd/C), can also be used, but may require different reaction conditions.

Q3: What are the primary safety concerns when working with Raney® Nickel?

Raney® Nickel is pyrophoric, meaning it can spontaneously ignite in the air, especially when dry. It is typically supplied as a slurry in water. Care must be taken to keep the catalyst wet during handling and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can the formation of secondary and tertiary amine impurities be minimized?

The formation of secondary and tertiary amines is a common side reaction during nitrile reduction.[1] To suppress these impurities, the reaction can be carried out in the presence of ammonia (e.g., using ammonia-saturated solvent or by adding ammonium hydroxide).[1]

Q5: How can I monitor the progress of the hydrogenation reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the disappearance of the starting material (3-cyanopyridin-2(1H)-one) and the appearance of the product.

Experimental Protocols

Synthesis of 3-cyanopyridin-2(1H)-one (Precursor)

Various methods for the synthesis of 3-cyanopyridin-2(1H)-one have been reported in the literature. A common approach involves the reaction of ethyl cyanoacetate with an appropriate precursor under basic conditions.[2][3] For detailed procedures, it is recommended to consult relevant synthetic organic chemistry literature.

Catalytic Hydrogenation of 3-cyanopyridin-2(1H)-one

This protocol describes the reduction of the nitrile to the primary amine using Raney® Nickel and hydrogen gas.

Materials:

  • 3-cyanopyridin-2(1H)-one

  • Raney® Nickel (50% slurry in water)

  • Ethanol (or Methanol)

  • Ammonium hydroxide (optional)

  • Hydrogen gas

  • Pressurized hydrogenation reactor

  • Filtration apparatus with Celite®

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (typically 10-20% by weight of the starting material) with the reaction solvent (e.g., ethanol) to remove the water. This should be done under an inert atmosphere.

  • Reaction Setup: Charge the hydrogenation reactor with 3-cyanopyridin-2(1H)-one and the solvent. If using, add ammonium hydroxide to the solvent.

  • Catalyst Addition: Under a stream of inert gas, add the washed Raney® Nickel to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-60°C) until the reaction is complete (as determined by monitoring).

  • Work-up: After cooling and venting the reactor, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake should be kept wet to prevent ignition.

  • Isolation: The filtrate containing the product can then be concentrated under reduced pressure.

Formation of this compound

Materials:

  • Crude 3-(aminomethyl)pyridin-2(1H)-one

  • Ethanol or Isopropanol

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

Procedure:

  • Dissolution: Dissolve the crude 3-(aminomethyl)pyridin-2(1H)-one in a suitable solvent like ethanol or isopropanol.

  • Acidification: Slowly add a stoichiometric amount of concentrated HCl or bubble HCl gas through the solution while stirring.

  • Crystallization: The hydrochloride salt should precipitate out of the solution. Cooling the mixture can aid crystallization.

  • Isolation and Drying: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: General Parameters for Nitrile Reduction using Raney® Nickel

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Substrate Concentration 0.1 - 0.5 M0.5 - 1.0 M
Catalyst Loading (Raney® Ni) 10 - 20 wt%5 - 15 wt%
Hydrogen Pressure 50 - 100 psi100 - 200 psi
Temperature 40 - 60 °C50 - 80 °C
Reaction Time 4 - 12 hours8 - 24 hours
Typical Yield 70 - 90%80 - 95%

Note: These are general ranges and optimal conditions should be determined experimentally for the specific substrate.

Troubleshooting Guide

Issue 1: Low or Incomplete Conversion

  • Question: My reaction has stalled, and I still have a significant amount of starting material. What could be the cause?

  • Answer:

    • Inactive Catalyst: The Raney® Nickel may have lost its activity due to improper handling or storage. Ensure the catalyst is fresh and was not exposed to air.

    • Insufficient Hydrogen: Check for leaks in the hydrogenation apparatus. Ensure the hydrogen pressure is maintained throughout the reaction.

    • Low Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Incrementally increase the temperature while monitoring the reaction.

    • Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen. Ensure the stirring is vigorous enough to keep the catalyst suspended.

Issue 2: Formation of Impurities (Secondary/Tertiary Amines)

  • Question: My final product is contaminated with significant amounts of secondary and/or tertiary amines. How can I prevent this?

  • Answer:

    • Add Ammonia: The most effective way to suppress the formation of these byproducts is to add ammonia to the reaction mixture. This can be done by using a solvent saturated with ammonia or by adding a solution of ammonium hydroxide.[1] The ammonia competes with the primary amine product for reaction with the imine intermediate.

    • Control Reaction Temperature: Higher temperatures can sometimes favor the formation of secondary and tertiary amines. Running the reaction at a lower temperature for a longer time may improve selectivity.

Issue 3: Difficulty in Removing the Raney® Nickel Catalyst

  • Question: After filtration, my product solution is still black or grey, indicating the presence of fine catalyst particles. How can I improve the filtration?

  • Answer:

    • Use a Finer Filter Aid: Use a thicker pad of Celite® or a finer grade of filter aid.

    • Double Filtration: Filter the solution a second time through a fresh pad of Celite®.

    • Membrane Filtration: For very fine particles, a membrane filter with a small pore size (e.g., 0.45 µm) can be used after the initial Celite® filtration.

    • Caution: Always keep the filter cake wet with solvent to prevent the pyrophoric Raney® Nickel from igniting.

Issue 4: Poor Yield or Oily Product During Crystallization

  • Question: I am not getting a crystalline solid for the hydrochloride salt, or the yield is very low. What can I do?

  • Answer:

    • Solvent Choice: The choice of solvent for crystallization is crucial. Ethanol, isopropanol, or mixtures with other solvents like ethyl acetate can be tested to find the optimal conditions.

    • Purity of the Free Base: Ensure the crude 3-(aminomethyl)pyridin-2(1H)-one is reasonably pure before attempting salt formation. Impurities can inhibit crystallization.

    • Control of Acid Addition: Add the hydrochloric acid slowly and ensure stoichiometric amounts are used. Excess acid can sometimes affect crystallization.

    • Seeding: If you have a small amount of pure crystalline product, you can use it to seed the solution to induce crystallization.

    • Trituration: If an oil forms, try triturating it with a non-polar solvent (e.g., hexane or diethyl ether) to induce solidification.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction and Salt Formation Ethyl_Cyanoacetate Ethyl Cyanoacetate + Precursor Base_Cyclization Base-catalyzed Cyclization Ethyl_Cyanoacetate->Base_Cyclization Precursor 3-cyanopyridin-2(1H)-one Base_Cyclization->Precursor Reduction Catalytic Hydrogenation (Raney® Ni, H2) Precursor->Reduction Free_Base 3-(aminomethyl)pyridin-2(1H)-one Reduction->Free_Base Salt_Formation HCl Addition Free_Base->Salt_Formation Final_Product 3-(aminomethyl)pyridin-2(1H)-one hydrochloride Salt_Formation->Final_Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion High_Impurities High Impurities? Incomplete_Conversion->High_Impurities No Check_Catalyst Check Catalyst Activity & Hydrogen Supply Incomplete_Conversion->Check_Catalyst Yes Filtration_Issues Catalyst Filtration Issues? High_Impurities->Filtration_Issues No Add_Ammonia Add NH3/NH4OH to Reaction High_Impurities->Add_Ammonia Yes Crystallization_Problems Crystallization Problems? Filtration_Issues->Crystallization_Problems No Use_Finer_Filter Use Thicker/Finer Filter Aid Filtration_Issues->Use_Finer_Filter Yes Check_Solvent_Purity Check Crystallization Solvent & Purity Crystallization_Problems->Check_Solvent_Purity Yes Increase_Temp_Stirring Increase Temperature & Agitation Check_Catalyst->Increase_Temp_Stirring Optimize_Temp Optimize Reaction Temperature Add_Ammonia->Optimize_Temp Keep_Catalyst_Wet Ensure Catalyst Remains Wet Use_Finer_Filter->Keep_Catalyst_Wet Seed_Crystal Use Seed Crystal or Triturate Check_Solvent_Purity->Seed_Crystal

Caption: Troubleshooting workflow for common production issues.

References

Technical Support Center: Minimizing Impurity Formation in Pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during pyridinone synthesis. Our focus is to provide practical solutions for minimizing impurity formation and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in pyridinone synthesis?

A1: Low yields in pyridinone synthesis are frequently due to suboptimal reaction conditions, incomplete reactions, or side product formation. Key factors include:

  • Reaction Temperature: Many traditional pyridinone syntheses, such as the Bohlmann-Rahtz reaction, require high temperatures for the cyclodehydration step. Inadequate heating can lead to incomplete conversion[1]. Conversely, excessively high temperatures can cause decomposition of starting materials or products.

  • Reaction Time: Insufficient reaction time can result in incomplete conversion of starting materials. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the desired reaction pathway, leading to the formation of unwanted side products and a lower yield of the target pyridinone.

  • Catalyst Inefficiency: In catalytic reactions, the catalyst may be deactivated or not present in an optimal amount. The choice of catalyst is also critical and can significantly impact the yield.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products in my pyridinone synthesis?

A2: The formation of multiple byproducts is a common issue. The specific impurities depend on the synthetic route:

  • Guareschi-Thorpe Condensation:

    • Incomplete Cyclization: Linear intermediates can be formed if the final cyclization step is not complete.

    • Self-Condensation: Starting materials like cyanoacetic esters or 1,3-dicarbonyl compounds can undergo self-condensation[1].

    • Alcohol Byproduct: The alcohol corresponding to the ester used in the reaction can sometimes be detected as a byproduct[1].

  • Bohlmann-Rahtz Synthesis:

    • Incompletely Cyclized Intermediates: Aminodiene intermediates are common byproducts if the cyclodehydration is not efficient[1].

    • E/Z Isomers: Inefficient E/Z isomerization of the aminodiene intermediate can lead to a mixture of isomers that may not all cyclize to the desired pyridinone[1].

  • General Side Reactions:

    • Tautomerism: Tautomerism between the pyridone and hydroxypyridine forms can lead to different reaction pathways and a mixture of products[1].

    • Dimerization: Pyridinone molecules can form hydrogen-bonded dimers, which can sometimes complicate purification and analysis.

Q3: How can I minimize the self-condensation of starting materials?

A3: Self-condensation is an undesirable side reaction where a molecule reacts with itself. To minimize this:

  • Slow Addition: Add the reactive starting material slowly to the reaction mixture to maintain a low concentration of it at any given time.

  • Control of Stoichiometry: Use a slight excess of the other reactant to ensure the reactive species is consumed in the desired reaction pathway.

  • Lower Reaction Temperature: Lowering the reaction temperature can often reduce the rate of self-condensation more than the rate of the desired reaction.

Q4: My pyridinone product is difficult to purify by column chromatography. What can I do?

A4: Purification of polar compounds like pyridinones can be challenging. Here are some troubleshooting tips:

  • Streaking on Silica Gel: Pyridinone-containing compounds can interact strongly with the acidic silica gel, causing streaking. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

  • Recrystallization: If a suitable solvent is found, recrystallization is often a highly effective method for purifying solid pyridinones and can lead to high purity crystals.

Troubleshooting Guides

This section provides a structured approach to resolving common issues during pyridinone synthesis.

Issue 1: Low Product Yield
Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Systematically vary the temperature in small increments (e.g., 5-10 °C) to find the optimal condition. For reactions requiring high temperatures, ensure uniform and adequate heating. For thermally sensitive compounds, consider a lower temperature for a longer duration.
Incorrect Reaction Time Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent potential product degradation.
Imprecise Stoichiometry Carefully re-evaluate the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.
Catalyst Inefficiency or Deactivation Ensure the catalyst is active and used at the optimal loading. Consider screening different catalysts (e.g., Lewis acids, Brønsted acids) to find the most effective one for your specific reaction.
Poor Work-up Procedure Your product might have some solubility in the aqueous layer during extraction. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery.
Issue 2: High Impurity Levels
Possible Impurity Identification & Prevention
Incomplete Cyclization Products Identification: Use LC-MS to identify intermediates with molecular weights corresponding to the sum of the reactants before cyclization. Prevention: Optimize reaction time and temperature to drive the cyclization to completion. The use of a suitable catalyst can also promote the final ring-closing step.
Self-Condensation Byproducts Identification: These impurities will have a molecular weight that is a multiple of the starting material minus water or other small molecules. Prevention: Add the more reactive starting material dropwise to the reaction mixture. Ensure precise control over stoichiometry.
Over-alkylation/Over-arylation Identification: Mass spectrometry will show a molecular ion peak corresponding to the addition of more than one alkyl or aryl group. Prevention: Use a controlled amount of the alkylating or arylating agent. Add the electrophile slowly to the reaction mixture.
Tautomeric Isomers Identification: Can be challenging to separate and identify. NMR spectroscopy may show the presence of both tautomers. Prevention: The tautomeric equilibrium can be influenced by solvent and pH. Experiment with different solvent systems.

Data Presentation

Table 1: Effect of Catalyst on Bohlmann-Rahtz Pyridine Synthesis Yield
Catalyst (mol%)SolventTemperature (°C)Yield (%)Reference
NoneToluene11045[1]
Acetic Acid (20)Toluene8075[1]
Yb(OTf)₃ (10)Toluene8085[1]
ZnBr₂ (15)Toluene8082[2]
Table 2: Influence of Nitrogen Source and Solvent on Guareschi-Thorpe Synthesis Yield
Nitrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄OAcH₂O/HOAcReflux24Mixture of products[3]
(NH₄)₂CO₃H₂O80396[4]
(NH₄)₂CO₃EtOH80565[4]
NH₄ClH₂O80832[4]

Experimental Protocols

Protocol 1: High-Purity Guareschi-Thorpe Pyridinone Synthesis

This protocol is adapted for the synthesis of 2,6-dihydroxy-4-methyl-3-cyanopyridine.

Materials:

  • Ethyl cyanoacetate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol)[1].

  • Add 2 mL of water to the flask[1].

  • Heat the reaction mixture to 80°C with vigorous stirring[1].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours[1].

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution[1].

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the desired product[1].

Protocol 2: Lewis Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis

This protocol describes a one-pot synthesis of a substituted pyridine using a Lewis acid catalyst.

Materials:

  • Ethyl β-aminocrotonate (1 mmol)

  • 1-Phenyl-2-propyn-1-one (1 mmol)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.2 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl β-aminocrotonate (1 mmol), 1-phenyl-2-propyn-1-one (1 mmol), and Ytterbium(III) trifluoromethanesulfonate (0.2 mmol).

  • Add 5 mL of anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Verify Starting Material Purity and Catalyst Activity start->check_reagents analyze_impurities Analyze Byproducts (TLC, LC-MS) start->analyze_impurities optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time adjust_stoichiometry Adjust Reactant Ratios check_conditions->adjust_stoichiometry purify_reagents Purify Starting Materials check_reagents->purify_reagents screen_catalysts Screen Catalysts / Optimize Loading check_reagents->screen_catalysts modify_workup Optimize Work-up & Purification analyze_impurities->modify_workup end Improved Yield optimize_temp->end optimize_time->end adjust_stoichiometry->end purify_reagents->end screen_catalysts->end modify_workup->end

Caption: Troubleshooting workflow for low yield in pyridinone synthesis.

Guareschi_Thorpe_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cyanoacetate Ethyl Cyanoacetate mix Mix Reactants in Water cyanoacetate->mix acetoacetate Ethyl Acetoacetate acetoacetate->mix nh4co3 Ammonium Carbonate nh4co3->mix heat Heat to 80°C mix->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitate cool->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry product Pure Pyridinone Product dry->product

Caption: Experimental workflow for Guareschi-Thorpe pyridinone synthesis.

References

Technical Support Center: Quantitative Analysis of 3-(aminomethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the quantitative analysis of 3-(aminomethyl)pyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for the quantitative analysis of 3-(aminomethyl)pyridin-2(1H)-one?

A1: For sensitive and selective quantification, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[1][2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a viable alternative for simpler sample matrices, such as in-process reaction monitoring or purity assessments.[3][4]

Q2: How should I prepare samples for analysis?

A2: Sample preparation is critical and depends on the matrix.

  • For Reaction Mixtures/Pure Substances: A simple "Dilute and Shoot" approach is often sufficient. Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile) to a concentration within the calibration curve range.[1]

  • For Biological Matrices (Plasma, Urine): Protein precipitation is a common first step, followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interferences and concentrate the analyte.[5][6] Given the compound's polarity, HILIC or mixed-mode SPE cartridges may be effective.

Q3: What are the key stability concerns for 3-(aminomethyl)pyridin-2(1H)-one?

A3: Like many aminopyridines, this compound can be sensitive to light and oxidation.[7] It is recommended to store stock solutions and samples in amber vials at low temperatures (2-8°C for short-term, -20°C or lower for long-term).[7] The compound is generally stable at normal temperatures, but incompatible with strong oxidizing agents and strong acids.[8]

Q4: My compound is very polar. What type of HPLC column is most suitable?

A4: The hydrophilic nature of the aminomethyl and pyridinone groups can make retention on traditional C18 columns challenging.[4][9] Consider the following options:

  • Aqueous C18 Columns: Designed for use with highly aqueous mobile phases.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) Columns: An excellent alternative for retaining and separating polar compounds.

  • Mixed-Mode Columns: These columns offer multiple retention mechanisms (e.g., reverse-phase and ion-exchange) and can provide good peak shape and retention.[9]

Troubleshooting Guides

Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions between the basic amino group and residual acidic silanols on the column packing.- Add a mobile phase modifier like 0.1% formic acid or ammonium formate to improve peak shape.[3][5]- Use a column with low silanol activity or an end-capped column.[3]- For basic compounds, adding a small amount of triethylamine (e.g., 0.1%) to the mobile phase can also help.[7]
Poor Peak Shape (Fronting) Sample overload; column degradation.- Reduce the injection volume or dilute the sample.- Replace the column if it has reached the end of its lifespan.
Inconsistent Retention Times Inadequate column equilibration; mobile phase composition drift; temperature fluctuations.- Ensure the column is equilibrated for at least 10-15 column volumes before injection.- Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.
Low Signal Intensity (UV) Wavelength is not optimal; sample concentration is too low.- Determine the optimal detection wavelength by running a UV scan of the analyte. For pyridinone structures, this is often in the 250-320 nm range.- Concentrate the sample or increase the injection volume.
Low Signal Intensity (MS) Poor ionization; ion suppression from matrix components.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).[1]- Add a mobile phase modifier (e.g., 0.1% formic acid) to promote protonation for positive ion mode.[5]- Improve sample cleanup to remove interfering matrix components.[5][6]
High Background Noise (MS) Contaminated mobile phase, solvent lines, or MS source.- Use high-purity LC-MS grade solvents and additives.[1]- Purge the LC system thoroughly.- Clean the mass spectrometer's ion source.

Experimental Protocols

Protocol 1: Quantitative Analysis by RP-HPLC-UV

This protocol provides a starting point for method development.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of 3-(aminomethyl)pyridin-2(1H)-one in a 50:50 mixture of acetonitrile and water.

    • Perform serial dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation ("Dilute and Shoot"):

    • Accurately weigh and dissolve the sample in the diluent (50:50 acetonitrile/water) to achieve a theoretical concentration within the calibration range.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B over 1 min; hold for 3 min to re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 265 nm (Verify optimal wavelength)

Protocol 2: Quantitative Analysis by LC-MS/MS

This method is suitable for trace-level quantification in complex matrices.

  • Standard and Sample Preparation:

    • Follow the standard preparation steps in Protocol 1, using LC-MS grade solvents. Dilute further to achieve a calibration range suitable for MS detection (e.g., 0.1 ng/mL to 100 ng/mL).

    • For biological samples, perform protein precipitation: Add 3 parts cold acetonitrile with 0.1% formic acid to 1 part sample. Vortex, centrifuge at high speed for 10 minutes, and inject the supernatant.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system

    • Column: HILIC, 2.1 x 100 mm, 1.8 µm particle size

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 95% B, hold for 0.5 min; ramp to 40% B over 5 min; hold for 1 min; return to 95% B over 0.5 min; hold for 2 min to re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple Quadrupole

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

Data Presentation

Table 1: Suggested HPLC-UV Method Parameters
ParameterRecommended Setting
Column Type Aqueous C18 or HILIC
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Detection Wavelength ~265 nm (to be verified)
Quantitation Range 1 - 100 µg/mL
Table 2: Predicted LC-MS/MS Parameters for 3-(aminomethyl)pyridin-2(1H)-one

Note: These are theoretical values. The precursor and product ions, along with collision energy, must be optimized experimentally.

ParameterValue
Parent Compound Formula C₆H₈N₂O
Molecular Weight 136.16 g/mol
Precursor Ion (Q1) [M+H]⁺ m/z 137.1
Primary Product Ion (Q3) m/z 120.1 (Loss of NH₃)
Secondary Product Ion (Q3) m/z 108.1 (Loss of CH₂NH)
Ionization Mode ESI+

Visualizations

G General Workflow for Quantitative Analysis cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare Stock Solution Cal Create Calibration Curve Standards Stock->Cal Sample Prepare QC & Unknown Samples Cal->Sample LC LC Separation (HPLC / UPLC) Sample->LC Detect Detection (UV or MS/MS) LC->Detect Integrate Peak Integration Detect->Integrate Curve Generate Calibration Curve Integrate->Curve Quant Quantify Unknowns Curve->Quant Report Final Report Quant->Report G Troubleshooting: Poor Peak Shape Start Observe Peak Tailing Cause1 Overloaded Sample? Start->Cause1 Solution1 Dilute Sample & Re-inject Cause1->Solution1 Yes Cause2 Secondary Interactions with Column? Cause1->Cause2 No End Peak Shape Improved Solution1->End Solution2a Add 0.1% Formic Acid to Mobile Phase Cause2->Solution2a Solution2b Use End-Capped or Different Chemistry Column Cause2->Solution2b Solution2a->End Solution2b->End

References

Technical Support Center: Addressing Poor Cell Permeability of Pyridinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of pyridinone-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My pyridinone-based inhibitor is highly potent in biochemical assays but shows weak activity in cell-based assays. What is the likely cause?

A1: A significant drop in potency from a biochemical to a cellular context often points to poor cell permeability. For a pyridinone-based inhibitor to exert its effect, it must cross the cell membrane to reach its intracellular target. Several factors can hinder this process, including low passive diffusion, active efflux by transporters like P-glycoprotein (P-gp), poor aqueous solubility, and compound instability in the cell culture medium.

Q2: What are the key physicochemical properties of pyridinone inhibitors that influence their cell permeability?

A2: The cell permeability of pyridinone-based inhibitors is governed by a balance of several physicochemical properties. Key parameters include:

  • Lipophilicity (LogP/LogD): An optimal lipophilicity is crucial. While a certain degree of lipophilicity is required to partition into the lipid bilayer of the cell membrane, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Polar Surface Area (PSA): PSA is a good indicator of a molecule's hydrogen bonding potential. Generally, a lower PSA (< 140 Ų) is associated with better cell permeability.

  • Hydrogen Bonding: The pyridinone scaffold itself contains hydrogen bond donors and acceptors, which can interact with the polar head groups of phospholipids, potentially hindering membrane translocation.[1][2] Intramolecular hydrogen bonding can sometimes shield polar groups and improve permeability.[3]

  • Molecular Weight (MW): Smaller molecules (MW < 500 Da) generally exhibit better passive diffusion.

  • Aqueous Solubility: The compound must be sufficiently soluble in the aqueous environment of the cell culture medium to be available for uptake.

Q3: How can I experimentally determine if my pyridinone inhibitor has poor cell permeability?

A3: Several in vitro assays can be employed to assess cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.[4][5][6][7][8]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. It provides information on both passive diffusion and active transport.[9][10][11][12]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Similar to the Caco-2 assay, MDCK cells form a tight monolayer and are often transfected with specific transporters, such as P-gp (MDCK-MDR1), to study active efflux.[13][14][15][16]

A large discrepancy between the apparent permeability coefficient (Papp) in the apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions in Caco-2 or MDCK-MDR1 assays (efflux ratio > 2) is a strong indicator of active efflux.[14]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA
Possible Cause Troubleshooting Steps
Poor intrinsic passive permeability Structural Modification: Modify the pyridinone scaffold to optimize lipophilicity. This can involve adding or removing lipophilic or polar functional groups. Consider structure-activity relationship (SAR) data to guide modifications.[1]Reduce Hydrogen Bonding: Decrease the polar surface area (PSA) by masking hydrogen bond donors/acceptors through chemical modification.
Low aqueous solubility Optimize Formulation: Decrease the compound concentration in the donor well. Increase the percentage of a co-solvent like DMSO, ensuring it doesn't compromise the artificial membrane's integrity.Assess Compound Stability: Verify the stability of the inhibitor in the assay buffer at the experimental pH and temperature.
Issue 2: High Efflux Ratio (>2) in Caco-2 or MDCK-MDR1 Assays
Possible Cause Troubleshooting Steps
Inhibitor is a substrate for efflux transporters (e.g., P-gp) Co-administration with an Efflux Inhibitor: In your cell-based functional assays, co-administer your pyridinone inhibitor with a known P-gp inhibitor, such as verapamil. A significant increase in the efficacy of your inhibitor in the presence of the efflux pump inhibitor suggests it is an efflux substrate.Structural Modification: Modify the inhibitor's structure to reduce its affinity for efflux transporters. This can be a challenging process and often requires iterative medicinal chemistry efforts.
Metabolism by Caco-2 cells Analyze for Metabolites: Use LC-MS/MS to analyze samples from the Caco-2 assay to check for the presence of metabolites of your inhibitor. Significant metabolism can lead to a lower measured Papp value.
Issue 3: Inconsistent or Non-Reproducible Permeability Data
Possible Cause Troubleshooting Steps
Poor monolayer integrity in cell-based assays Monitor Transepithelial Electrical Resistance (TEER): Regularly measure the TEER of your Caco-2 or MDCK cell monolayers to ensure they have formed a tight barrier before starting the permeability experiment.[17][18][19][20][21]Use a Low-Permeability Marker: Include a low-permeability marker, such as Lucifer Yellow, in your assay to check for monolayer integrity during the experiment.
Compound precipitation in assay buffer Check Solubility: Determine the solubility of your compound in the assay buffer at the test concentration. If solubility is an issue, you may need to lower the concentration or use a different formulation.Pre-warm Solutions: Ensure all solutions are pre-warmed to 37°C before adding them to the cells to prevent precipitation due to temperature changes.

Data Presentation

Table 1: Representative Permeability Data for Pyridine Derivatives in Caco-2 Monolayers

CompoundSubstituentApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
Pyridine-H107[22]
3-Methylpyridine3-CH₃115[22]
3-Chloropyridine3-Cl40.1[22]
3-Hydroxypyridine3-OH30.5[22]
4-Aminopyridine4-NH₂7.9[22]
3-Carboxypyridine3-COO⁻6.0[22]

This table illustrates how different substituents on a pyridine ring can significantly impact passive permeability across Caco-2 cell monolayers. Generally, more polar and charged substituents lead to lower permeability.[22]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a pyridinone-based inhibitor.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate

  • Lecithin in dodecane (e.g., 10% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the filter is completely coated.

  • Prepare Donor Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Start Assay: Add 150 µL of the donor solution to each well of the filter plate.

  • Assemble Sandwich: Carefully place the filter plate on top of the acceptor plate to create a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the test compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Use the following equation to calculate the Papp value.

Equation: Papp = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / [(VD + VA) * Area * Time]

Where:

  • CA(t) = Compound concentration in the acceptor well at time t

  • Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)

  • CD(t) = Compound concentration in the donor well at time t

  • VD = Volume of the donor well

  • VA = Volume of the acceptor well

  • Area = Surface area of the membrane

  • Time = Incubation time

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability and efflux ratio of a pyridinone-based inhibitor.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Low-permeability marker (e.g., Lucifer Yellow)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 18-22 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer.[10]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

  • Assay Initiation:

    • Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.

    • Apical to Basolateral (A→B) Permeability: Add the test compound (e.g., 10 µM) and Lucifer Yellow to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Permeability: Add the test compound and Lucifer Yellow to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 120 minutes).

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS. Measure the fluorescence of Lucifer Yellow to confirm monolayer integrity throughout the experiment.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A→B and B→A directions using the equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[10]

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assessment cluster_analysis Data Analysis & Troubleshooting cluster_outcome Outcome start Start: Poor cellular activity of pyridinone inhibitor physchem Assess Physicochemical Properties (LogP, PSA, MW, Solubility) start->physchem pampa PAMPA (Passive Permeability) physchem->pampa caco2 Caco-2 / MDCK Assay (Passive + Active Transport) physchem->caco2 pampa_result Low Papp? pampa->pampa_result caco2_result High Efflux Ratio? caco2->caco2_result troubleshoot_passive Troubleshoot Passive Permeability (Modify structure, improve solubility) pampa_result->troubleshoot_passive Yes good_perm Acceptable Permeability pampa_result->good_perm No troubleshoot_efflux Troubleshoot Active Efflux (Co-dose with inhibitor, modify structure) caco2_result->troubleshoot_efflux Yes caco2_result->good_perm No optimize Iterative Chemical Optimization troubleshoot_passive->optimize troubleshoot_efflux->optimize advance Advance to further in vitro/in vivo studies good_perm->advance

Caption: Experimental workflow for troubleshooting poor cell permeability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol inhibitor_out Pyridinone Inhibitor (Extracellular) inhibitor_in Pyridinone Inhibitor (Intracellular) inhibitor_out->inhibitor_in Cell Permeation efflux P-glycoprotein (Efflux Pump) inhibitor_in->efflux Efflux kinase Target Kinase (e.g., MNK1/2, PIM-1) inhibitor_in->kinase Inhibition efflux->inhibitor_out substrate Substrate Protein kinase->substrate ATP -> ADP phospho_substrate Phosphorylated Substrate substrate->phospho_substrate Phosphorylation downstream Cellular Response (e.g., Proliferation, Survival) phospho_substrate->downstream Downstream Signaling

Caption: Cellular uptake and mechanism of action for a pyridinone kinase inhibitor.

References

Technical Support Center: Enhancing the Selectivity of 3-(Aminomethyl)pyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process of enhancing the selectivity of 3-(aminomethyl)pyridin-2(1H)-one derivatives, which are often investigated as kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My 3-(aminomethyl)pyridin-2(1H)-one derivative is a potent inhibitor of my target kinase, but it demonstrates poor selectivity across the kinome. What are the initial steps to address this?

A1: Poor selectivity is a frequent challenge in the development of kinase inhibitors. A systematic approach is recommended to tackle this issue:

  • Comprehensive Kinome Profiling: The first crucial step is to fully understand the off-target profile of your inhibitor. It is advisable to use a broad kinase panel (e.g., >400 kinases) to identify which kinase families are being inhibited. This data will be instrumental in guiding your subsequent medicinal chemistry efforts.[1]

  • Structural Biology: When feasible, obtaining a co-crystal structure of your inhibitor bound to its primary target and key off-targets can provide invaluable insights. These structures can reveal the binding modes and highlight opportunities for modifications that enhance selectivity.[1]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to understand which parts of the molecule are essential for on-target potency and which contribute to off-target activity. Pay close attention to solvent-exposed regions, as modifications in these areas are less likely to disrupt core binding interactions but can introduce steric hindrance for off-targets.[1]

Q2: What are some common off-targets for pyridinone-based kinase inhibitors?

A2: Due to the conserved nature of the ATP-binding site in kinases, off-target effects are often observed within the same kinase family or in kinases with similar active site topologies. For instance, inhibitors targeting a specific tyrosine kinase might also show activity against other tyrosine kinases like EGFR or VEGFR.[2] For some 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffolds, off-targets can include Monopolar Spindle 1 (MPS1) and Aurora kinases.[3][4]

Q3: How can I quantitatively measure the selectivity of my inhibitor?

A3: A standard method for assessing inhibitor selectivity is to perform a kinase panel screening, where the inhibitory activity of your compound is tested against a wide array of kinases. The results are typically reported as IC50 or Ki values. A higher IC50 or Ki value for off-target kinases compared to the primary target is indicative of better selectivity.[2]

Q4: What are some medicinal chemistry strategies to improve the selectivity of my 3-(aminomethyl)pyridin-2(1H)-one derivative?

A4: Several strategies can be effective in enhancing selectivity:

  • Exploiting the Gatekeeper Residue: You can modify the inhibitor to create a steric clash with a large gatekeeper residue in off-target kinases, while still being accommodated by a smaller gatekeeper in the intended target kinase.[2][5]

  • Targeting Inactive Kinase Conformations: Consider designing inhibitors that specifically bind to the inactive (e.g., DFG-out) conformation of the target kinase, which is often less conserved than the active conformation.[2]

  • Structure-Based Drug Design: Utilize X-ray crystallography or computational modeling to guide the design of modifications that enhance interactions with specific residues in the active site of the target kinase.[2]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for my inhibitor in biochemical assays.

Possible CauseSuggested Solution
Compound Precipitation Visually inspect assay plates for any signs of compound precipitation. Determine the aqueous solubility of your compound and ensure that the concentrations used in your dilution series remain below this limit. You might also consider using an alternative co-solvent if DMSO is suspected to be causing solubility issues.
Compound Instability Assess the stability of your compound in the assay buffer over the time course of the experiment using methods like HPLC-MS.
Reagent Variability Ensure that all reagents, especially ATP and enzymes, are stored correctly and are not subject to multiple freeze-thaw cycles. Prepare fresh reagents for each experiment to maintain consistency.
Pipetting Inaccuracies Regularly calibrate your pipettes. For low-volume additions, consider using automated liquid handling systems to minimize the potential for human error.[1]

Problem 2: My inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays.

Possible CauseSuggested Solution
Poor Cell Permeability Evaluate the physicochemical properties of your inhibitor, such as LogP and polar surface area. If low permeability is a concern, you could synthesize more lipophilic analogs or consider creating prodrugs.[1]
High Protein Binding Determine the fraction of your inhibitor that is bound to plasma proteins in the cell culture medium. High protein binding can reduce the effective concentration of the inhibitor available to interact with the target.
Rapid Metabolism Analyze the metabolic stability of your inhibitor in the presence of cellular extracts or in the culture medium to determine if it is being rapidly degraded.
Efflux by Transporters Investigate whether your compound is a substrate for cellular efflux pumps, such as P-glycoprotein, which can actively transport the inhibitor out of the cell.

Quantitative Data Summary

The following table provides a hypothetical example of selectivity data for a 3-(aminomethyl)pyridin-2(1H)-one derivative.

Kinase TargetDerivative A IC50 (nM)Staurosporine IC50 (nM)
Target Kinase X 15 5
Off-Target Kinase Y25010
Off-Target Kinase Z>10,00020

Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[6]

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity.[6]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • 3-(aminomethyl)pyridin-2(1H)-one derivative (or other inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.

    • Prepare a "no inhibitor" control containing only DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations for each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Kinase_Mix Kinase Reaction Mix (Kinase, Substrate, ATP) Add_Sub_ATP Initiate Reaction (Add Substrate/ATP) Kinase_Mix->Add_Sub_ATP Add_Kinase Add Kinase Add_Compound->Add_Kinase Pre_Incubate Pre-incubate (10 min) Add_Kinase->Pre_Incubate Pre_Incubate->Add_Sub_ATP Incubate_Reaction Incubate (60 min) Add_Sub_ATP->Incubate_Reaction Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min) Stop_Reaction->Incubate_Stop Add_Detection Add Detection Reagent Incubate_Stop->Add_Detection Incubate_Signal Incubate (30 min) Add_Detection->Incubate_Signal Read_Plate Measure Luminescence Incubate_Signal->Read_Plate Plot_Data Plot Data Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for an in vitro kinase activity assay.

References

Validation & Comparative

A Comparative Analysis of Pyridinone-Based HIV Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance of pyridinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs for the treatment of HIV-1 infection. The analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in understanding the nuances of these compounds.

Mechanism of Action of Pyridinone NNRTIs

Non-nucleoside reverse transcriptase inhibitors function through a non-competitive inhibition mechanism.[1] They bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, known as the NNRTI binding pocket, which is located approximately 10 Å from the catalytic site in the p66 subunit.[1][2] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the synthesis of viral DNA from the RNA template.[1][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain.[1]

NNRTI_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase (p66/p51) RT_Active_Site Polymerase Active Site Viral_DNA Viral DNA Synthesis RT_Active_Site->Viral_DNA Catalyzes RT_Active_Site->Viral_DNA Blocks Synthesis NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_Pocket->RT_Active_Site Induces Conformational Change Viral_RNA Viral RNA Template Viral_RNA->RT_Active_Site Binds dNTPs dNTPs (Building Blocks) dNTPs->RT_Active_Site Enters Pyridinone Pyridinone NNRTI Pyridinone->NNRTI_Pocket Binds to Inhibition Inhibition of Conformational Change

Figure 1: Mechanism of Pyridinone NNRTI Action.

Comparative Performance Data

The following table summarizes the key performance indicators for prominent pyridinone-based NNRTIs: Doravirine and Rilpivirine, with Etravirine included as a second-generation comparator. These compounds were designed to be effective against viral strains resistant to first-generation NNRTIs.[4][5]

ParameterDoravirine (DOR)Rilpivirine (RPV)Etravirine (ETR)
Antiviral Activity (EC50, nM)
Wild-Type HIV-1120.4 - 0.70.9 - 2.2
Cytotoxicity (CC50, µM) >100 (in CEM cells)>100>10
Selectivity Index (SI = CC50/EC50) >8300>142,000>4500
Resistance Profile (Key Mutations) V106A/M, Y188L, G190A/S, F227L/C[4][6]K101E, E138K, Y181C/I/V, M230I[4]V90I, L100I, K101E/P, V179D/F, Y181C/I/V[4]
Pharmacokinetics
Tmax (hours)1 - 4[7]~4~4
Half-life (t1/2, hours)~15[7]~50~41
MetabolismCYP3A4[8][9]CYP3A4CYP3A4, CYP2C9, CYP2C19[5]

Note: EC50 and CC50 values can vary depending on the cell line and assay conditions used.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

This biochemical assay quantifies a compound's ability to directly inhibit the RT enzyme.[10]

  • Objective: To determine the 50% inhibitory concentration (IC50) of a compound against purified HIV-1 RT.

  • Principle: The assay measures the synthesis of a DNA strand from an RNA template using purified RT. The newly synthesized DNA is quantified, often via a non-radioactive ELISA-based method that detects labeled nucleotides (e.g., digoxigenin- and biotin-labeled dUTP/dTTP) incorporated into the DNA.[10][11]

  • Methodology:

    • Plate Coating: A microplate is coated with streptavidin.[10]

    • Reagent Preparation: Prepare serial dilutions of the pyridinone test compound. Prepare a reaction mixture containing an RNA template (e.g., poly(A)), a primer (e.g., oligo(dT)15), reaction buffer, and a mix of dNTPs including biotin- and digoxigenin-labeled nucleotides.[11]

    • Enzyme Reaction: Add the purified HIV-1 RT enzyme to wells containing the test compound dilutions and the reaction mixture.[12] Controls include wells with no inhibitor (maximum activity) and no enzyme (background).

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for DNA synthesis.[12]

    • Detection: The biotin-labeled DNA product binds to the streptavidin-coated plate. An anti-digoxigenin antibody conjugated to peroxidase is added, which binds to the digoxigenin labels on the DNA.[11]

    • Signal Generation: A peroxidase substrate (e.g., ABTS) is added, and the resulting colorimetric signal is measured with a microplate reader.[10]

    • Calculation: The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[13]

This assay measures the effectiveness of a compound at inhibiting viral replication in a cellular context.[14][15]

  • Objective: To determine the 50% effective concentration (EC50) required to inhibit HIV-1 replication in a susceptible cell line.

  • Principle: A human T-cell line (e.g., MT-4, C8166) is infected with HIV-1 in the presence of varying concentrations of the test compound. After several days, the extent of viral replication is quantified by measuring the amount of viral p24 capsid protein in the cell culture supernatant via ELISA.[14][15]

  • Methodology:

    • Cell Plating: Seed MT-4 cells into a 96-well plate at a specified density (e.g., 5 x 10^4 cells/well).[14][15]

    • Compound Addition: Prepare serial dilutions of the test compound and add them to the appropriate wells. Include wells with no compound (virus control) and uninfected cells (mock control).[14]

    • Infection: Add a pre-titered stock of HIV-1 (e.g., strain IIIB) to achieve a desired multiplicity of infection (MOI).[14]

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days to allow for viral replication.[15]

    • p24 Quantification: After incubation, collect the cell culture supernatant. Quantify the p24 antigen concentration using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's protocol.[14]

    • Calculation: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. The EC50 value is determined from a dose-response curve.[15]

This assay assesses the toxicity of the compound to the host cells.[14][16]

  • Objective: To determine the 50% cytotoxic concentration (CC50) of a compound.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be solubilized and quantified.

  • Methodology:

    • Cell Plating: Seed cells (the same type as used in the antiviral assay) in a 96-well plate.[16]

    • Compound Addition: Add serial dilutions of the test compound. Include wells with cells and medium only as controls for 100% viability.[15]

    • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-7 days).[15]

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.[14]

    • Solubilization: Add a solubilization buffer (e.g., acidified isopropanol or SDS-DMF) to dissolve the formazan crystals.[16]

    • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[14]

    • Calculation: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined from a dose-response curve.[13]

Drug Discovery and Evaluation Workflow

The process of identifying and characterizing novel pyridinone NNRTIs follows a structured workflow, moving from initial screening to detailed cellular analysis.

NNRTI_Discovery_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Evaluation cluster_2 Phase 3: Advanced Characterization Biochemical_Assay Biochemical RT Assay (IC50 Determination) Hit_Identification Hit Identification (Potent Inhibitors) Biochemical_Assay->Hit_Identification Antiviral_Assay Cell-Based Antiviral Assay (EC50 Determination) Hit_Identification->Antiviral_Assay Advance Hits SI_Calculation Calculate Selectivity Index (SI = CC50 / EC50) Antiviral_Assay->SI_Calculation Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Cytotoxicity_Assay->SI_Calculation Resistance_Profiling Resistance Profiling (Against Mutant Strains) SI_Calculation->Resistance_Profiling High SI Candidates Pharmacokinetics Pharmacokinetic Studies (ADME/Tox) Resistance_Profiling->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization

Figure 2: Workflow for NNRTI Discovery and Evaluation.

References

Validating the Antiviral Potential of 3-(Aminomethyl)pyridin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains necessitates a continuous search for novel antiviral agents. The pyridinone scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities. This guide provides a comparative analysis of the antiviral activity of 3-(aminomethyl)pyridin-2(1H)-one derivatives and related pyridinone analogs, offering a valuable resource for researchers in the field. The data presented herein is compiled from various studies to facilitate an objective evaluation of their potential as antiviral drug candidates.

Performance Comparison of Pyridinone Derivatives

The antiviral activity of 3-amino-pyridin-2(1H)-one derivatives, close structural analogs of the 3-(aminomethyl) scaffold, has been most prominently demonstrated against Human Immunodeficiency Virus Type 1 (HIV-1). These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs. The following table summarizes the in vitro antiviral activity of representative pyridinone derivatives against HIV-1 and other viruses, compared with established antiviral agents.

Compound IDVirus TargetAssay TypeEC₅₀ / IC₅₀ (nM)CC₅₀ (nM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference CompoundReference EC₅₀ / IC₅₀ (nM)
L-697,639 HIV-1 IIIbMT-4 Cell Culture25-50>100,000>2000-4000Zidovudine (AZT)5
L-697,661 HIV-1 IIIbMT-4 Cell Culture25-50>100,000>2000-4000Zidovudine (AZT)5
Compound 25b HIV-1TZM-bl Cell Line56.3195,1003466.8Nevirapine41
Compound 9 HIV-1 IIIBJLTRG Cells540>100,000>185Not SpecifiedNot Specified
Pyridinone Derivative (General) Hepatitis B Virus (HBV)HepG2.2.15 Cells12056,040467Lamivudine100

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration.

The data clearly indicates that 3-amino-pyridin-2(1H)-one derivatives, such as L-697,639 and L-697,661, exhibit potent anti-HIV-1 activity at nanomolar concentrations with a high selectivity index, signifying a favorable safety profile in vitro.[1][2] Notably, compound 25b demonstrates superior potency against HIV-1 compared to the approved NNRTI, Nevirapine. While specific data for 3-(aminomethyl)pyridin-2(1H)-one derivatives against a wide range of viruses is still emerging, the broader class of pyridinone derivatives has shown promising activity against other viruses like Hepatitis B Virus (HBV), suggesting a wider therapeutic potential for this scaffold.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key antiviral assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.

  • Cell Seeding: Seed host cells (e.g., MT-4, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay for Antiviral Activity

This assay measures the ability of a compound to inhibit virus-induced cell death.

  • Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C until visible plaques are formed (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet. Plaques will appear as clear zones against a purple background of viable cells.

  • EC₅₀ Calculation: Count the number of plaques at each compound concentration. The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the anti-HIV activity of 3-amino-pyridin-2(1H)-one derivatives is the inhibition of the viral enzyme, reverse transcriptase (RT).[1] This enzyme is crucial for the conversion of the viral RNA genome into DNA, a necessary step for the integration of the viral genetic material into the host cell's genome. These pyridinone derivatives are non-competitive inhibitors, meaning they bind to a site on the enzyme distinct from the active site, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, rendering it inactive.

The following diagram illustrates the experimental workflow for validating the antiviral activity of the compounds.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Compound Synthesis (3-(aminomethyl)pyridin-2(1H)-one derivatives) B Cytotoxicity Assay (MTT) Determine CC50 A->B C Antiviral Assay (e.g., Plaque Reduction) Determine EC50 A->C D Calculate Selectivity Index (SI) SI = CC50 / EC50 B->D C->D E Enzyme Inhibition Assays (e.g., RT Assay) Determine IC50 D->E F Time-of-Addition Experiments D->F G Resistance Studies D->G

Experimental workflow for antiviral validation.

The diagram below depicts the HIV-1 life cycle and highlights the step inhibited by 3-amino-pyridin-2(1H)-one derivatives.

HIV_Lifecycle cluster_host Host Cell cluster_virus HIV Virion Binding 1. Binding & Fusion Uncoating 2. Uncoating Binding->Uncoating RT 3. Reverse Transcription Uncoating->RT Integration 4. Integration RT->Integration Transcription 5. Transcription Integration->Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding ViralRNA Viral RNA ReverseTranscriptase Reverse Transcriptase Inhibitor 3-Amino-pyridin-2(1H)-one Derivatives Inhibitor->RT

HIV-1 life cycle and inhibition point.

References

Comparative Analysis of 3-(Aminomethyl)pyridin-2(1H)-one Analogs: A Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 3-(aminomethyl)pyridin-2(1H)-one analogs, focusing on their selectivity against a panel of human protein kinases. The data presented here is crucial for assessing the specificity of these compounds and their potential as targeted therapeutic agents. Understanding the kinase selectivity of these analogs is a critical step in drug development, helping to predict potential off-target effects and to refine structure-activity relationships for lead optimization.

A recent study screened a fragment library based on the 3-aminopyridin-2-one scaffold against a panel of 26 kinases, representing a broad swath of the human kinome. This screening identified two lead fragments, 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, as potent and ligand-efficient inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are significant targets in cancer therapy.[1][2]

Quantitative Comparison of Kinase Inhibition

The following table summarizes the inhibitory activity of key 3-aminopyridin-2(1H)-one analogs against a selection of kinases. The data is presented as the percentage of inhibition at a given compound concentration, providing a clear comparison of the relative potency and selectivity of each analog.

Compound IDAnalog StructureTarget Kinase% Inhibition @ 100 µM
1 3-amino-5-bromopyridin-2(1H)-oneMPS125
Aurora A<10
Aurora B<10
2 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneMPS180
Aurora A55
Aurora B65
3 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS170
Aurora A60
Aurora B75
4 3-amino-5-(thiophen-3-yl)pyridin-2(1H)-oneMPS145
Aurora A30
Aurora B40

Data extracted from the study by Bavetsias et al. (2018).[1][2]

Experimental Protocols

The kinase inhibition data presented in this guide was obtained through a well-defined experimental protocol designed to assess the activity of the compounds against a panel of kinases.

Kinase Inhibition Assay Protocol:

The enzymatic activity of 26 different protein kinases was assessed in the presence of the 3-aminopyridin-2(1H)-one analogs. The standard experimental procedure involved the following steps:

  • Compound Preparation: The analog compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration, which was then diluted to the final screening concentration (typically 100 µM) in the assay buffer.

  • Kinase Reaction Mixture: For each kinase, a reaction mixture was prepared containing the specific kinase, its substrate (a peptide or protein), and ATP. The composition of the buffer was optimized for each individual kinase to ensure optimal activity.

  • Incubation: The kinase reaction was initiated by adding the ATP to the mixture of the kinase, substrate, and the test compound. The reaction was allowed to proceed for a pre-determined amount of time at a controlled temperature (e.g., 30°C).

  • Detection of Kinase Activity: The extent of the kinase reaction (i.e., the phosphorylation of the substrate) was quantified. A common method for this is the use of a phosphospecific antibody that recognizes the phosphorylated substrate. The amount of phosphorylated product can be measured using various detection systems, such as fluorescence, luminescence, or radioactivity.

  • Calculation of Inhibition: The percentage of inhibition for each compound was calculated by comparing the kinase activity in the presence of the compound to the activity in a control reaction without the compound. The formula used is typically: % Inhibition = 100 * (1 - (Activity with compound / Activity without compound))

This high-throughput screening method allows for the rapid assessment of the inhibitory potential of a large number of compounds against a panel of kinases, providing a comprehensive selectivity profile.

Visualizing Experimental Workflow and Logical Relationships

To further clarify the processes involved in assessing the cross-reactivity of these analogs, the following diagrams illustrate the experimental workflow and the logical framework for interpreting the results.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Dilution reaction_setup Reaction Incubation compound_prep->reaction_setup kinase_prep Kinase & Substrate Preparation kinase_prep->reaction_setup detection Signal Detection reaction_setup->detection calculation Calculate % Inhibition detection->calculation comparison Compare Analogs calculation->comparison

Kinase Inhibition Assay Workflow

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_interpretation Interpretation analog_library 3-Aminopyridin-2-one Analog Library screening High-Throughput Screening analog_library->screening kinase_panel Panel of 26 Kinases kinase_panel->screening inhibition_data Quantitative % Inhibition Data screening->inhibition_data selectivity_profile Kinase Selectivity Profile inhibition_data->selectivity_profile sar Structure-Activity Relationship (SAR) selectivity_profile->sar lead_optimization Lead Optimization Strategy sar->lead_optimization

Cross-Reactivity Assessment Logic

References

The Structure-Activity Relationship of 3-(Aminomethyl)pyridin-2(1H)-one Compounds: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(aminomethyl)pyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound class, focusing on key oncology targets: mTOR, Aurora kinases, and Monopolar Spindle 1 (MPS1) kinase. The information presented herein is supported by a compilation of experimental data from various studies, offering a valuable resource for the development of novel therapeutics.

Comparative Analysis of Biological Activity

The inhibitory activity of 3-(aminomethyl)pyridin-2(1H)-one derivatives is significantly influenced by the nature and position of substituents on the pyridinone core and the aminomethyl side chain. The following tables summarize the quantitative data for representative compounds against key kinase targets. It is important to note that while direct SAR studies on a single, homologous series of 3-(aminomethyl)pyridin-2(1H)-one compounds are limited in the public domain, the data presented here is compiled from studies on closely related pyridinone-based inhibitors and provides valuable insights into the SAR of this scaffold.

Table 1: Inhibitory Activity against mTOR Kinase
Compound IDR1 (at N1)R2 (at C5)R3 (at aminomethyl)mTOR IC50/EC50 (nM)PI3K IC50/EC50 (nM)Selectivity (PI3K/mTOR)
Torin2 Analogue 1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridinH6-aminopyridin-3-yl0.25200800
Analogue 11 FquinolineaminopyridinePotentHigher PI3K activity<800
Analogue 12 FquinolineaminopyrimidinePotentHigher PI3K activity<800
Analogue 14 Fquinoline7-azo-indolePotentLower PI3K activity>800

Data inferred from studies on related 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one structures.[3]

SAR Insights for mTOR Inhibition:

  • The nature of the substituent at the aminomethyl group (R3) is critical for both potency and selectivity. Aromatic and heteroaromatic groups are well-tolerated.

  • The 7-azo-indole moiety at the R3 position (Analogue 14) appears to confer higher selectivity for mTOR over PI3K compared to aminopyridine and aminopyrimidine.[3]

  • Modifications at the N1 and C5 positions of the pyridinone ring also significantly impact activity, suggesting these are key areas for further optimization.

Table 2: Inhibitory Activity against Aurora and MPS1 Kinases
Compound IDR (at C5)Aurora A (% Inhibition @ 1 µM)Aurora B (% Inhibition @ 1 µM)MPS1 (% Inhibition @ 1 µM)
Fragment 2 1-methyl-1H-pyrazol-4-yl--High
Fragment 3 pyridin-4-ylHighHighHigh

Data is from a fragment-based screening study and represents percent inhibition at a single concentration.[4]

SAR Insights for Aurora and MPS1 Inhibition:

  • The 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold (Fragment 3) demonstrates potent inhibition of both Aurora and MPS1 kinases.[4]

  • The presence of a heteroaromatic group at the C5 position is a key feature for activity against these mitotic kinases.[4]

  • The 3-amino group is proposed to act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following sections provide generalized protocols for the synthesis and biological evaluation of 3-(aminomethyl)pyridin-2(1H)-one compounds, based on established methods for similar kinase inhibitors.

Synthesis Protocol: General Scheme for 3-(Aminomethyl)pyridin-2(1H)-one Derivatives

A common synthetic route to access 3-(aminomethyl)pyridin-2(1H)-one derivatives involves a multi-step process starting from a suitably substituted pyridine precursor.

Step 1: Introduction of the Aminomethyl Moiety A typical approach involves the functionalization of a pyridine ring at the C3 position. This can be achieved through various methods, including the traceless C3-selective umpolung of 1-amidopyridin-1-ium salts followed by a Mannich-type reaction.[6]

Step 2: Formation of the Pyridinone Ring The pyridinone ring can be constructed through several cyclization strategies. One common method is the reaction of an enaminoketone with an active methylene compound in the presence of a base.[7]

Step 3: Derivatization Further diversification of the scaffold can be achieved through standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce various substituents at different positions of the pyridinone ring and the aminomethyl side chain.

A representative synthetic scheme is depicted below:

G cluster_synthesis General Synthetic Workflow start Substituted Pyridine step1 C3-Aminomethylation start->step1 Reagents for aminomethylation step2 Pyridinone Ring Formation step1->step2 Cyclization Precursors step3 Diversification (e.g., Suzuki Coupling) step2->step3 Coupling Partners & Catalysts end_product 3-(Aminomethyl)pyridin-2(1H)-one Derivatives step3->end_product

Caption: A generalized workflow for the synthesis of 3-(aminomethyl)pyridin-2(1H)-one derivatives.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the in vitro potency of a test compound against a target kinase.

Materials:

  • Test compound (e.g., 3-(aminomethyl)pyridin-2(1H)-one derivative)

  • Recombinant human kinase (e.g., mTOR, Aurora A, MPS1)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a solution of the kinase and its specific substrate in the kinase assay buffer.

    • Prepare an ATP solution in the kinase assay buffer. The final concentration should be at or near the Km value for the specific kinase.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[5][8][9]

G cluster_assay Kinase Inhibition Assay Workflow prep Compound Dilution plate Plate Compound prep->plate add_kinase Add Kinase/Substrate plate->add_kinase add_atp Initiate with ATP add_kinase->add_atp incubate Incubate (1 hr) add_atp->incubate stop Stop Reaction & Deplete ATP incubate->stop detect Generate Luminescence stop->detect read Read Plate detect->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.

Signaling Pathway Visualizations

Understanding the cellular pathways in which the target kinases operate is essential for rational drug design. The following diagrams, generated using the DOT language, illustrate the signaling pathways of mTOR, Aurora kinases, and MPS1 kinase, highlighting the points of inhibition by 3-(aminomethyl)pyridin-2(1H)-one compounds.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10][11]

mTOR_Pathway growth_factors Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factors->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt mTORC1 mTORC1 akt->mTORC1 s6k1 S6K1 mTORC1->s6k1 four_ebp1 4E-BP1 mTORC1->four_ebp1 protein_synthesis Protein Synthesis s6k1->protein_synthesis four_ebp1->protein_synthesis cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth inhibitor 3-(Aminomethyl)pyridin-2(1H)-one Inhibitor inhibitor->mTORC1

Caption: Inhibition of the mTOR signaling pathway by 3-(aminomethyl)pyridin-2(1H)-one compounds.

Aurora Kinase Signaling in Mitosis

Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[12][13]

Aurora_Pathway aurora_a Aurora A centrosome Centrosome Maturation aurora_a->centrosome spindle Spindle Assembly aurora_a->spindle mitotic_arrest Mitotic Arrest & Apoptosis aurora_b Aurora B chromosome Chromosome Segregation aurora_b->chromosome cytokinesis Cytokinesis aurora_b->cytokinesis inhibitor 3-(Aminomethyl)pyridin-2(1H)-one Inhibitor inhibitor->aurora_a inhibitor->aurora_b

Caption: Inhibition of Aurora kinases during mitosis by 3-(aminomethyl)pyridin-2(1H)-one compounds.

MPS1 Kinase and the Spindle Assembly Checkpoint

MPS1 is a critical component of the spindle assembly checkpoint (SAC), which ensures accurate chromosome segregation.[1][2]

MPS1_Pathway unattached_kt Unattached Kinetochores mps1 MPS1 Kinase unattached_kt->mps1 recruits & activates sac_proteins SAC Proteins (Mad2, BubR1) mps1->sac_proteins phosphorylates aneuploidy Aneuploidy & Cell Death mcc Mitotic Checkpoint Complex (MCC) sac_proteins->mcc forms apc_c APC/C mcc->apc_c inhibits anaphase Anaphase Progression apc_c->anaphase prevents inhibitor 3-(Aminomethyl)pyridin-2(1H)-one Inhibitor inhibitor->mps1

Caption: Inhibition of the MPS1-mediated spindle assembly checkpoint by 3-(aminomethyl)pyridin-2(1H)-one compounds.

Conclusion and Future Directions

The 3-(aminomethyl)pyridin-2(1H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data, though not from a single homologous series, strongly suggests that modifications at the N1, C5, and aminomethyl positions can significantly modulate potency and selectivity against key cancer targets like mTOR, Aurora, and MPS1 kinases. Future efforts should focus on systematic SAR studies of this specific scaffold to build a more comprehensive understanding of its potential. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to design and evaluate new, more effective, and selective 3-(aminomethyl)pyridin-2(1H)-one-based therapeutics.

References

comparing the efficacy of 3-(aminomethyl)pyridin-2(1H)-one and its methylated analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides a comparative overview of the efficacy of 3-(aminomethyl)pyridin-2(1H)-one and its substituted analogues, with a focus on available experimental data. While direct comparative studies on the parent compound and its simple methylated analogues are limited in the reviewed literature, this guide consolidates data on more complex analogues to elucidate the potential effects of substitution on biological activity.

Efficacy of Substituted 3-(Aminomethyl)pyridin-2(1H)-one Analogues

Research into the functionalization of the 3-(aminomethyl)pyridin-2(1H)-one core has revealed that substitutions at the amino group and on the pyridinone ring can significantly modulate biological activity. The following tables summarize the in vitro efficacy of various substituted analogues across different therapeutic areas.

Anticancer and Cytotoxic Activity

The pyridinone scaffold is a common feature in molecules designed as kinase inhibitors and cytotoxic agents.[1][3]

Compound/AnalogueTarget/Cell LineEfficacy (IC₅₀/EC₅₀)Reference
1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-oneA549 (Lung Carcinoma)0.13 mM[1]
Pyridinone-quinazoline derivativesMCF-7, HeLa, HepG2 (Cancer Cell Lines)9 - 15 µM[1]
9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][4]naphthyridin-2(1H)-one (Torin2)mTOR0.25 nM (Cellular EC₅₀)[5]
3-aminoimidazo[1,2-α]pyridine derivative (Compound 12)HT-29 (Colon Cancer)4.15 ± 2.93 µM[6]
3-aminoimidazo[1,2-α]pyridine derivative (Compound 14)B16F10 (Melanoma)21.75 ± 0.81 µM[6]
Antiviral Activity

Derivatives of 3-aminopyridin-2(1H)-one have been investigated as potential antiviral agents, particularly as HIV-1 reverse transcriptase inhibitors.[1]

Compound/AnalogueTarget/VirusEfficacy (IC₅₀/EC₅₀)Reference
Novel 2-pyridinone analogue (Compound 25b)HIV-1 Replication0.0563 µM (EC₅₀)[7]
2-pyridinone analoguesHIV-1 Reverse Transcriptase0.089 - 0.68 µM (IC₅₀)[7]
5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one derivative (Compound 68a)HBV DNA Replication0.12 µM (IC₅₀)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of pyridin-2(1H)-one derivatives and the evaluation of their cytotoxic activity.

General Synthesis of 3-Aminopyridin-2(1H)-ones

A common route for the synthesis of 3-aminopyridin-2(1H)-ones involves the reaction of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine, followed by reaction with hydrazine hydrate.[8]

G start 1,3-Diketones + Chloroacetamide step1 N-(3-oxoalkenyl)chloroacetamides start->step1 step2 Heating with excess Pyridine step1->step2 step3 3-Pyridinyl-pyridin-2(1H)-ones step2->step3 step4 Reaction with Hydrazine Hydrate step3->step4 end 3-Aminopyridin-2(1H)-ones step4->end

Caption: Workflow for a typical MTT cytotoxicity assay.

Signaling Pathways

The biological effects of pyridin-2(1H)-one derivatives are often attributed to their interaction with key signaling pathways involved in cell growth, proliferation, and survival. While the specific pathways for 3-(aminomethyl)pyridin-2(1H)-one are not extensively detailed, studies on its analogues suggest potential mechanisms of action.

Kinase Inhibition

A primary mechanism for the anticancer activity of many pyridinone derivatives is the inhibition of protein kinases. F[1][3]or instance, certain analogues have been shown to target the mTOR signaling pathway, a central regulator of cell metabolism and growth.

[5]***

DOT Script for mTOR Signaling Pathway

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Cellular Processes GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism mTORC2->Akt Survival Cell Survival mTORC2->Survival Pyridinone Pyridinone Analogue (e.g., Torin2) Pyridinone->mTORC1 Pyridinone->mTORC2

Caption: Inhibition of the mTOR signaling pathway.

References

The Pyridin-2(1H)-one Scaffold: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparison of several pyridin-2(1H)-one derivatives that have been evaluated for their efficacy in preclinical models. The selected compounds highlight the diverse biological activities associated with this scaffold, including applications in oncology and neurology. We will delve into their quantitative performance, the experimental protocols used to assess their efficacy, and the signaling pathways they modulate.

Comparative In Vitro Efficacy

The in vitro potency of various pyridin-2(1H)-one derivatives has been established across different assays, primarily targeting enzymes and cellular pathways implicated in disease. The following table summarizes the in vitro efficacy of selected compounds, showcasing their activity as inhibitors of mTOR, EGFR, and as antagonists of the AMPA receptor.

CompoundTargetAssay TypeKey Efficacy Metric (IC50/EC50)Cell Line/SystemReference
Torin2 (9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one)mTORCellular mTOR activity0.25 nM (EC50)-[3][4]
CHMFL-EGFR-202 ((R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one)EGFR (L858R/T790M)Kinase activity assay-H1975, PC9[5]
Perampanel (2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile)AMPA ReceptorAMPA-induced Ca2+ influx assay60 nM (IC50)-[6]

Comparative In Vivo Efficacy

The therapeutic potential of these pyridin-2(1H)-one derivatives has been further investigated in animal models, demonstrating their ability to modulate disease-relevant phenotypes. The table below outlines the in vivo efficacy of the selected compounds in models of cancer and epilepsy.

CompoundAnimal ModelDosing RegimenKey Efficacy OutcomeReference
Torin2 Mouse xenograft (various cancer cell lines)Oral administrationSignificant tumor growth inhibition[3][4]
CHMFL-EGFR-202 Mouse xenograft (H1975 and PC9 cells)Oral administrationDose-dependent tumor growth suppression[5]
Perampanel Mouse model of AMPA-induced seizures2 mg/kg (minimum effective dose), oral (p.o.)Protection against seizures[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of the experimental protocols employed for the key assays mentioned.

In Vitro mTOR Inhibition Assay (for Torin2)

This assay quantifies the ability of a compound to inhibit the activity of the mTOR kinase in a cellular context. A common method involves treating cells with the test compound and then measuring the phosphorylation of a downstream mTOR substrate, such as S6 Kinase (S6K) or 4E-BP1, using techniques like Western blotting or ELISA. The EC50 value is then determined by plotting the inhibition of substrate phosphorylation against a range of compound concentrations.

In Vivo Xenograft Model (for Torin2 and CHMFL-EGFR-202)

To assess anti-cancer efficacy in vivo, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly throughout the study. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

In Vivo AMPA-Induced Seizure Model (for Perampanel)

This model is used to evaluate the anticonvulsant activity of a compound. Mice are administered the test compound, and after a specific time, they are challenged with a seizure-inducing agent, in this case, AMPA. The ability of the compound to prevent or delay the onset of seizures is observed and quantified.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these pyridin-2(1H)-one derivatives are mediated through their interaction with specific signaling pathways.

mTOR Signaling Pathway

Torin2 is a potent inhibitor of the mTOR kinase, a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, Torin2 can block downstream signaling and induce apoptosis in cancer cells.

mTOR_Pathway cluster_input Upstream Signals cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Torin2 Torin2 Torin2->mTORC1

Caption: Simplified mTOR signaling pathway showing inhibition by Torin2.

AMPA Receptor Signaling in Neurons

Perampanel acts as a noncompetitive antagonist of the AMPA receptor, a key player in excitatory synaptic transmission in the central nervous system. By blocking the AMPA receptor, Perampanel can reduce excessive neuronal excitation, which is a hallmark of epilepsy.

AMPA_Receptor_Signaling Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Postsynaptic_Neuron Postsynaptic Neuron AMPA_Receptor->Postsynaptic_Neuron Activates Perampanel Perampanel Perampanel->AMPA_Receptor Blocks Neuronal_Excitation Neuronal Excitation Postsynaptic_Neuron->Neuronal_Excitation

Caption: Perampanel's mechanism of action on the AMPA receptor.

Conclusion

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with potent and diverse pharmacological activities. The examples of Torin2, CHMFL-EGFR-202, and Perampanel demonstrate the potential of this chemical class to yield highly effective modulators of key biological targets. While the specific efficacy of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride remains to be elucidated through dedicated studies, the broader landscape of pyridin-2(1H)-one derivatives suggests a promising foundation for the development of novel therapeutics. Further investigation into the structure-activity relationships of aminomethyl-substituted pyridinones could uncover new candidates with significant therapeutic potential.

References

A Comparative Guide to the Validation of Analytical Methods for 3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Potential Analytical Methods

High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two common and accessible techniques for the analysis of aromatic, nitrogen-containing compounds like 3-(aminomethyl)pyridin-2(1H)-one hydrochloride. The choice between these methods will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

Table 1: Comparison of Potential Analytical Methods

ParameterHPLC-UVLC-MS/MSUV-Visible Spectrophotometry
Principle Separation based on polarity, followed by UV detection.Separation by HPLC, with detection based on mass-to-charge ratio.Measurement of light absorbance by the analyte.
Specificity Good to Excellent (dependent on chromatographic resolution).Excellent (highly specific due to mass fragmentation).Low to Moderate (prone to interference from other absorbing compounds).
Sensitivity Moderate (typically µg/mL to ng/mL).High (typically ng/mL to pg/mL).[1]Low (typically µg/mL).[2]
Linearity Range Wide.Wide.Narrow.[2]
Precision High.High.Moderate.
Accuracy High.High.Moderate.
Typical Use Assay, purity, and impurity quantification.Impurity identification, quantification of trace levels, bioanalysis.[1]Simple, routine quantification in pure samples.
Instrumentation HPLC with UV detector.LC system coupled to a tandem mass spectrometer.UV-Visible Spectrophotometer.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the development and validation of analytical methods for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is anticipated to be suitable for the assay and impurity determination of this compound in bulk drug substance and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a common starting point for reverse-phase chromatography.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02M ammonium formate) and an organic modifier (e.g., acetonitrile).[1] The ratio can be optimized for best separation. For compounds like aminopyridines, a simple mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid can be effective.[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: To be determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C) for improved reproducibility.[1]

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase or a suitable solvent to achieve a concentration within the linear range of the method.

UV-Visible Spectrophotometric Method

This method can be a rapid and simple approach for the quantification of this compound in pure form or in simple formulations.

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Solvent: A solvent in which the analyte is soluble and stable, and that does not absorb in the same region as the analyte (e.g., distilled water, methanol, or a suitable buffer).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte over a range of wavelengths (e.g., 200-400 nm) to find the wavelength of highest absorbance.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations.

  • Sample Preparation: Dissolve the sample in the chosen solvent to obtain a concentration that falls within the range of the standard solutions.

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank. A calibration curve is constructed by plotting absorbance versus concentration of the standards. The concentration of the sample is then determined from the calibration curve.

Method Validation Workflow

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures.[4]

G start Start: Define Analytical Procedure & Purpose specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity range Range linearity->range accuracy Accuracy range->accuracy precision Precision (Repeatability, Intermediate, Reproducibility) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Complete Validation Report system_suitability->documentation

Caption: Workflow for the validation of an analytical method.

Selecting an Appropriate Analytical Method

The choice of an analytical method depends on several factors, including the nature of the sample, the required sensitivity, and the available instrumentation.

G start Start: Define Analytical Goal is_complex Complex Matrix (e.g., biological fluid)? start->is_complex trace_analysis Trace Analysis Required? is_complex->trace_analysis No lc_ms Use LC-MS/MS is_complex->lc_ms Yes purity_assay Purity/Assay of Bulk Drug? trace_analysis->purity_assay No trace_analysis->lc_ms Yes hplc_uv Use HPLC-UV purity_assay->hplc_uv Yes spectro Use UV-Vis Spectrophotometry purity_assay->spectro No (Simple Matrix)

Caption: Decision tree for selecting an analytical method.

References

A Head-to-Head Comparison of Pyridinone and Non-Pyridinone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical determinant of a drug candidate's ultimate success. Among the privileged structures frequently employed, the pyridinone scaffold has garnered significant attention for its versatile physicochemical properties and broad biological activity. This guide provides an objective, data-driven comparison of pyridinone scaffolds against prominent non-pyridinone alternatives, focusing on their performance as enzyme inhibitors in key therapeutic areas.

Physicochemical and Biological Properties: A Tale of Two Scaffolds

The pyridinone ring, a six-membered nitrogen-containing heterocycle, exists in two isomeric forms: 2-pyridone and 4-pyridone.[1] These structures are lauded for their unique ability to act as both hydrogen bond donors and acceptors, a feature that facilitates strong and specific interactions with biological targets.[2] Furthermore, pyridinones serve as effective bioisosteres for amides, phenyls, and other heterocyclic rings, allowing for the fine-tuning of a molecule's lipophilicity, aqueous solubility, and metabolic stability.[2][3] This versatility has led to the development of pyridinone-based compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1]

Non-pyridinone scaffolds, a broad and diverse category, are often employed in similar therapeutic contexts. For the purpose of a focused comparison, this guide will primarily consider quinolinones and pyrimidines, two classes of compounds that frequently appear as alternatives to pyridinones in the scientific literature. Quinolinones, which feature a fused benzene ring, and pyrimidines, another key nitrogen-containing heterocycle, are also considered privileged scaffolds in drug discovery and are integral to numerous FDA-approved drugs.[4]

Performance in Enzyme Inhibition: A Quantitative Comparison

The true measure of a scaffold's utility lies in its performance within a biological context. Here, we present a comparative analysis of pyridinone and non-pyridinone scaffolds as inhibitors of key enzymes implicated in various diseases.

Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase is a well-established target for antibacterial agents. Both pyridinone and quinolinone scaffolds have been successfully utilized to develop potent inhibitors of this enzyme.

Compound Scaffold Type Target Organism IC50 (µg/mL) Reference
Compound 1QuinoloneM. tuberculosis10.0[5]
CiprofloxacinQuinoloneM. tuberculosis-[5]
Compound 9QuinoloneM. tuberculosis27-28[5]
Compound 10QuinoloneM. tuberculosis27-28[5]
Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular signaling and are prominent targets in oncology. The following table compares the inhibitory activity of pyridinone and pyrimidine-based compounds against Pim-1 kinase, an enzyme implicated in cancer cell survival.

Compound Scaffold Type Target Kinase IC50 (µM) Reference
Compound 4bPyridinonePim-1equipotent to quercetagetin[6]
Compound 4cPyridinonePim-1equipotent to quercetagetin[6]
Compound 4dPyridinonePim-10.46 ± 0.02[6]
QuercetagetinFlavonol (Non-pyridinone)Pim-10.56 ± 0.03[6]
Targeting HIV-1 Reverse Transcriptase

HIV-1 reverse transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs. Here, we compare pyridinone-based NNRTIs with a quinazolinone-based inhibitor and the well-established NNRTI, Nevirapine.

Compound Scaffold Type Target IC50 / Ki (nM) Reference
L-697,639PyridinoneHIV-1 RT20-800[7]
L-697,661PyridinoneHIV-1 RT20-800[7]
L-738,372QuinazolinoneHIV-1 RT140 (Ki)
NevirapineBenzodiazepinoneHIV-1 RT-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these scaffolds operate is crucial for a comprehensive understanding of their function. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a typical experimental workflow for enzyme inhibition assays.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 4. Dimerization Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription 5. Nuclear Translocation & Transcription Activation

JAK-STAT Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_SOS Grb2_SOS Bcr_Abl->Grb2_SOS PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival STAT5->Proliferation_Survival

Bcr-Abl Signaling Pathway

G cluster_workflow Experimental Workflow: Enzyme Inhibition Assay Prep Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer Incubate Incubate Enzyme with Inhibitor Prep->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Measure Measure Enzyme Activity Initiate->Measure Analyze Data Analysis: Calculate IC50 Measure->Analyze

Enzyme Inhibition Assay Workflow

Experimental Protocols

A clear and reproducible experimental protocol is the cornerstone of reliable data. Below are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add the kinase and the test compound dilutions.

  • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To assess the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Purified DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Test compound (dissolved in DMSO)

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)

  • Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel (1%)

  • Electrophoresis buffer (e.g., TBE or TAE)

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Prepare serial dilutions of the test compound in the gyrase assay buffer.

  • In microcentrifuge tubes, combine the assay buffer, relaxed plasmid DNA, and the test compound dilutions.

  • Initiate the reaction by adding DNA gyrase to each tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Terminate the reactions by adding the stop buffer/loading dye.

  • Load the samples onto a 1% agarose gel. Include controls for relaxed and supercoiled DNA.

  • Perform electrophoresis to separate the different DNA topoisomers.

  • Stain the gel with a DNA staining agent and visualize the DNA bands using a gel documentation system.

  • Quantify the amount of supercoiled DNA in each lane.

  • Calculate the percent inhibition of supercoiling for each compound concentration and determine the IC50 value.

Conclusion

Both pyridinone and non-pyridinone scaffolds represent powerful tools in the medicinal chemist's arsenal. Pyridinones offer a unique combination of hydrogen bonding capabilities and bioisosteric potential, leading to their widespread use in various therapeutic areas. However, non-pyridinone scaffolds such as quinolinones and pyrimidines have also demonstrated exceptional performance, with numerous successful drugs on the market. The choice of scaffold is ultimately context-dependent, relying on the specific biological target, desired physicochemical properties, and the overall drug design strategy. This guide provides a foundational comparison to aid researchers in making informed decisions in the early stages of drug discovery.

References

A Researcher's Guide to Target Deconvolution and Binding Mode Confirmation: A Case Study with 3-(aminomethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals faced with a common challenge: a bioactive small molecule with an unconfirmed biological target. Using 3-(aminomethyl)pyridin-2(1H)-one as a representative case, we will navigate the multi-step journey from target hypothesis generation to high-resolution confirmation of its binding mode. While derivatives of the 3-aminopyridin-2-one scaffold have been identified as inhibitors of kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, the specific target of this parent compound remains to be elucidated[1]. This guide, therefore, presents a universal workflow applicable to any novel small molecule.

Part 1: The Hunt for the Target - A Comparative Guide to Target Identification

The first critical phase is to generate a high-confidence hypothesis of the molecular target. The choice of method depends on available resources, the nature of the small molecule, and the biological system it is active in. We will compare three major classes of techniques: computational, biochemical, and cell-based.

Computational (In Silico) Target Prediction

Computational methods offer a rapid and cost-effective first pass to generate a list of potential targets.[2][3] These approaches are broadly categorized as ligand-based or target-based.

  • Ligand-Based Similarity Searching: This technique operates on the principle that structurally similar molecules often bind to similar targets.[2] We can use the structure of 3-(aminomethyl)pyridin-2(1H)-one as a query to search databases like ChEMBL or PubChem for structurally related compounds with known biological targets.

  • Reverse Docking: If a large panel of protein structures is available, we can "reverse dock" our molecule against them. This involves computationally predicting the binding pose and affinity of 3-(aminomethyl)pyridin-2(1H)-one to the binding sites of numerous proteins.[2] Targets for which the molecule shows a high predicted binding affinity become our primary candidates.

cluster_0 Computational Target Identification Molecule 3-(aminomethyl)pyridin-2(1H)-one Structure SimSearch Ligand Similarity Search Molecule->SimSearch RevDock Reverse Docking Molecule->RevDock DB Chemical/Protein Databases (ChEMBL, PDB) DB->SimSearch DB->RevDock Hypothesis Ranked List of Putative Targets SimSearch->Hypothesis RevDock->Hypothesis

Caption: In silico workflow for generating target hypotheses.

Biochemical Approaches for Target Capture

Biochemical methods aim to physically isolate the target protein from a complex biological mixture using the small molecule as "bait."

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This is a powerful method for target isolation. The core principle involves immobilizing 3-(aminomethyl)pyridin-2(1H)-one (or a suitable derivative) onto a solid support (e.g., Sepharose beads) to create an affinity column. A cell lysate is then passed over this column. Proteins that bind to the molecule are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.

  • Immobilization: Synthesize a derivative of 3-(aminomethyl)pyridin-2(1H)-one with a linker arm suitable for conjugation to an activated resin (e.g., NHS-activated Sepharose). Incubate the derivative with the resin to achieve covalent immobilization. Prepare a control column with a deactivated resin or a structurally unrelated molecule.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue. Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Capture: Incubate the clarified lysate with the affinity and control resins for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the resins extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done using a competitive elution (by adding an excess of free 3-(aminomethyl)pyridin-2(1H)-one) or by denaturation (e.g., with SDS-PAGE loading buffer).

  • Identification: Resolve the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using tryptic digestion followed by LC-MS/MS analysis. Proteins significantly enriched in the affinity column compared to the control are considered putative targets.

Cell-Based Target Engagement

Cell-based assays confirm that the molecule engages its target in a physiological context.

  • Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Intact cells are treated with the compound, heated to various temperatures, and then lysed. The soluble fraction is analyzed by Western blot or mass spectrometry to determine the melting temperature of the target protein. An increase in the melting temperature in the presence of 3-(aminomethyl)pyridin-2(1H)-one indicates direct target engagement.

Comparative Analysis of Target Identification Methods
MethodPrincipleAdvantagesDisadvantages
In Silico Prediction Computational similarity/dockingFast, low-cost, no materials neededHigh false-positive rate, depends on database quality
Affinity Chromatography Physical isolation of binding partnersIdentifies direct binders, works in complex mixturesRequires chemical synthesis, potential for non-specific binding
CETSA Ligand-induced thermal stabilizationConfirms target engagement in live cells, no modification neededRequires a specific antibody for Western blot or advanced MS

Part 2: Validating the Interaction - A Guide to Biophysical Assays

Once a putative target is identified (e.g., "Target Protein X"), the next step is to rigorously confirm a direct, specific interaction and quantify its parameters. We will compare three industry-standard biophysical techniques.[4][5][6][7]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding thermodynamics.[5][7] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

  • Key Parameters Measured: Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), and Entropy (ΔS).

  • Causality: A measured heat change upon titration is direct evidence of a binding event. The shape of the resulting isotherm allows for the precise calculation of affinity and stoichiometry.

  • Sample Preparation: Prepare highly pure Target Protein X (e.g., >95%) and 3-(aminomethyl)pyridin-2(1H)-one. Dialyze the protein into the final ITC buffer, and dissolve the compound in the exact same buffer to minimize buffer mismatch artifacts.

  • Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on binding kinetics.[5]

  • Key Parameters Measured: Association rate constant (kon), Dissociation rate constant (koff), and Binding Affinity (KD = koff/kon).

  • Causality: The binding of the analyte (3-(aminomethyl)pyridin-2(1H)-one) to the immobilized ligand (Target Protein X) causes a change in the refractive index at the sensor surface, which is directly proportional to the mass change. This allows for real-time monitoring of the binding and dissociation phases.

Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid, fluorescence-based method to assess ligand binding by measuring changes in protein thermal stability.[4]

  • Key Parameter Measured: Change in Melting Temperature (ΔTm).

  • Causality: Most proteins expose hydrophobic residues upon unfolding, which can be detected by a fluorescent dye (e.g., SYPRO Orange). A ligand that binds and stabilizes the folded state will increase the energy required to unfold the protein, resulting in a higher melting temperature (a positive thermal shift).

Comparison of Biophysical Methods for Binding Validation
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Differential Scanning Fluorimetry (DSF)
Primary Output KD, n, ΔH, ΔSkon, koff, KDΔTm
Label-Free YesYesNo (requires dye)
Immobilization No (in-solution)Yes (one partner immobilized)No (in-solution)
Throughput LowMediumHigh
Sample Consumption HighLowVery Low
Key Insight Full thermodynamic profileBinding kinetics (on/off rates)Stability, screenability

Part 3: The Definitive Answer - High-Resolution Binding Mode Elucidation

The final phase is to visualize the interaction at the atomic level. This provides irrefutable evidence of the binding mode and informs future structure-based drug design efforts.

X-Ray Crystallography: The Gold Standard

X-ray crystallography is the most widely used method for obtaining high-resolution structural information of protein-ligand complexes.[8][9][10] Visualizing the electron density for the ligand in the protein's binding pocket provides unambiguous confirmation of its position, orientation, and key interactions.

cluster_1 Structural Biology & Validation Workflow Protein Purified Target Protein X CoCrystal Co-crystallization or Soaking Protein->CoCrystal Ligand 3-(aminomethyl)pyridin-2(1H)-one Ligand->CoCrystal Xray X-ray Diffraction CoCrystal->Xray Structure High-Resolution 3D Structure of Complex Xray->Structure Mutagenesis Site-Directed Mutagenesis Structure->Mutagenesis Hypothesize key interacting residues BindingAssay Biophysical Assay (e.g., ITC/SPR) Mutagenesis->BindingAssay Express mutant proteins Validation Validated Binding Mode BindingAssay->Validation Confirm loss of binding affinity

Caption: Integrated workflow for structural elucidation and validation.

  • Crystallization: The primary challenge is to obtain well-diffracting crystals of the Target Protein X in complex with 3-(aminomethyl)pyridin-2(1H)-one. This is typically achieved either by co-crystallizing the protein in the presence of the ligand or by soaking pre-formed protein crystals in a solution containing the ligand.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, which produces a diffraction pattern.

  • Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map. An atomic model of the protein-ligand complex is then built into this map and refined to yield a high-resolution structure.

  • Interaction Analysis: The final structure is analyzed to identify all the key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) between 3-(aminomethyl)pyridin-2(1H)-one and the amino acid residues of the binding pocket.

  • Mutagenesis Validation: To validate the functional importance of the observed interactions, key residues identified in the crystal structure are mutated (e.g., an interacting lysine mutated to an alanine). The mutant protein is then expressed, purified, and its binding affinity for the compound is re-measured using ITC or SPR. A significant loss of binding affinity for the mutant protein provides strong functional validation of the structural data.

Conclusion

Confirming the binding mode of a novel compound like 3-(aminomethyl)pyridin-2(1H)-one is a systematic, multi-disciplinary endeavor. It begins with a broad search for its biological target using a combination of computational, biochemical, and cellular methods. Putative targets must then be validated through rigorous biophysical characterization to confirm direct binding and quantify the interaction. Finally, high-resolution structural methods, corroborated by functional assays like site-directed mutagenesis, provide the definitive, atomic-level picture of the binding mode. By following this self-validating workflow, researchers can build a robust and compelling case for the mechanism of action of their small molecule, paving the way for confident progression in drug discovery and chemical biology.

References

assessing the off-target effects of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will compare the selectivity of different classes of pyridin-2(1H)-one-based inhibitors, focusing on those targeting p38α Mitogen-Activated Protein Kinase (MAPK), c-Src Kinase, and Tropomyosin Receptor Kinase (TRK). By examining their performance against panels of kinases and other off-target assays, we can better anticipate and mitigate potential off-target liabilities in drug development programs.

Comparative Analysis of Pyridin-2(1H)-one-Based Inhibitors

The promiscuity of the pyridin-2(1H)-one scaffold across the kinome is a critical consideration. The following tables summarize the on-target potency and off-target effects of representative compounds from different kinase inhibitor classes that share this core structure.

Table 1: On-Target and Off-Target Kinase Inhibition Profile of a Pyridinone-Based p38α MAPK Inhibitor
Target KinaseCompound (Example)On-Target IC50 (nM)Off-Target Kinase(s) with Significant InhibitionOff-Target IC50 (nM)Reference
p38α MAPKPH-79780426p38β, JNK2>4x selective vs p38β, no inhibition of JNK2[1]
p38α/β MAPKSB20219050 (p38α), 100 (p38β)RIP2Comparable to p38 inhibition[1][2]

Note: Data for specific off-target IC50 values for a broad panel were not available in the provided search results. The table reflects the reported selectivity.

Table 2: On-Target and Off-Target Kinase Inhibition Profile of a Pyridinone-Based c-Src Kinase Inhibitor
Target KinaseCompound (Example)On-Target IC50 (µM)Off-Target Kinase(s) with No Significant Inhibition (at 300 µM)Reference
c-Src KinaseCompound 3612.5EGFR, MAPK, PDK[3][4]
Table 3: On-Target and Off-Target Kinase Inhibition Profile of a Pyridinone-Based TRK Inhibitor
Target KinaseCompound (Example)On-Target IC50 (nM)Key Off-Target ConsiderationsReference
TRKA, TRKB, TRKCCompound 14q0.5 (TRKA), 0.8 (TRKB), 0.6 (TRKC)Good kinase selectivity reported[5][6][7]
TRK (general)Larotrectinib, EntrectinibPotent TRK inhibitionOn-target AEs: weight gain, dizziness, withdrawal pain. Off-target resistance mechanisms: MET amplification, BRAF/KRAS mutations.[8][9]

Experimental Protocols for Assessing Off-Target Effects

A variety of in vitro and cellular assays are employed to determine the selectivity of kinase inhibitors. Below are outlines of common experimental protocols.

Kinase Selectivity Profiling (Biochemical Assay)

Objective: To determine the inhibitory activity of a test compound against a broad panel of purified protein kinases.

Methodology:

  • Compound Preparation: The test compound, such as one containing the 3-(aminomethyl)pyridin-2(1H)-one hydrochloride scaffold, is serially diluted to create a range of concentrations.

  • Assay Plate Setup: In a multi-well plate (e.g., 384-well), the kinase, a suitable substrate, and ATP are combined in a reaction buffer.

  • Compound Addition: The diluted test compound is added to the wells.

  • Kinase Reaction: The plate is incubated at room temperature to allow the kinase to phosphorylate its substrate.

  • Detection: The amount of ADP produced, which is proportional to kinase activity, is measured. A common method is the ADP-Glo™ Kinase Assay, which uses a luciferase-based system to generate a luminescent signal.[10][11][12]

  • Data Analysis: The dose-response data is used to calculate the IC50 value for each kinase, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Cellular Thermal Shift Assay (CETSA)

Objective: To assess target engagement and identify off-target binding of a compound within a cellular context.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Cell Lysis: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein (and other proteins) remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: Ligand binding stabilizes a protein, resulting in a higher melting temperature. A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.

Visualizing Workflows and Pathways

Diagrams are crucial for understanding complex experimental processes and biological signaling.

experimental_workflow cluster_prep Compound Preparation cluster_assay Kinase Panel Screening cluster_analysis Data Analysis compound Test Compound (e.g., Pyridin-2(1H)-one derivative) dilution Serial Dilution compound->dilution plate 384-well plate (Kinase, Substrate, ATP) dilution->plate Add Compound incubation Incubation plate->incubation detection ADP-Glo™ Assay incubation->detection ic50 IC50 Calculation detection->ic50 Luminescence Data profile Selectivity Profile ic50->profile

Caption: Workflow for kinase inhibitor selectivity profiling.

p38_mapk_pathway stress Cellular Stress (e.g., UV, Cytokines) mapkkk MAPKKK (e.g., TAK1, MEKKs) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Pyridinone-based p38 Inhibitor inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

While this compound itself is not a characterized drug, the pyridin-2(1H)-one scaffold it contains is a common feature in a multitude of kinase inhibitors. The evidence from related compounds suggests that any derivative of this scaffold should be carefully evaluated for off-target kinase activity. The primary off-target concerns are likely to be other kinases, and the specific profile will depend on the detailed structure of the molecule. A comprehensive kinase selectivity panel is an essential first step in characterizing the off-target profile of any new compound based on this privileged scaffold. This proactive approach to off-target assessment is critical for the development of safe and effective therapeutics.

References

Benchmarking 3-(aminomethyl)pyridin-2(1H)-one hydrochloride Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride against known inhibitors of Cyclin G-associated kinase (GAK), a potential therapeutic target in oncology and virology. While direct experimental data for this compound is not publicly available, this document outlines the necessary experimental protocols and known inhibitor data to facilitate a comprehensive comparative analysis.

Introduction

This compound belongs to the pyridin-2(1H)-one class of compounds, a scaffold known to exhibit a wide range of biological activities, including the inhibition of various protein kinases.[1] Based on preliminary supplier categorization, a potential target for this compound is Cyclin G-associated kinase (GAK), a serine/threonine kinase involved in clathrin-mediated membrane trafficking and cell cycle regulation.[2] GAK has emerged as a target of interest for the development of novel therapeutics for cancer and viral infections.

This guide presents a selection of established GAK inhibitors to serve as benchmarks for evaluating the potency and selectivity of this compound. Detailed experimental protocols for key kinase inhibition assays are provided to enable researchers to generate the necessary comparative data.

Known GAK Inhibitors for Benchmarking

A critical step in characterizing a novel inhibitor is to compare its potency against well-established compounds targeting the same enzyme. The following table summarizes key data for known GAK inhibitors that can be used as benchmarks.

Compound NameTarget(s)IC50 / KdAssay TypeReference
SGC-GAK-1 GAKKd = 4.5 nMIsothermal Titration Calorimetry (ITC)[3]
GAK inhibitor 49 GAK, RIPK2Ki = 0.54 nM (GAK)Biochemical Kinase Assay[4]
Isothiazolo[5,4-b]pyridines GAKLow nanomolarBinding Affinity Assay[5]
Erlotinib EGFR, GAKNot specified for GAKKinase Inhibition Assay[6]

Table 1: Performance of Known GAK Inhibitors. This table provides a summary of the inhibitory activities of selected known GAK inhibitors, which can be used as a baseline for comparison with this compound.

Experimental Protocols

To determine the inhibitory potential of this compound against GAK and to compare it with the benchmarks, the following established kinase assay protocols are recommended.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[1][5][7]

Principle: This assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[5]

Detailed Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the GAK enzyme, the substrate (e.g., a generic kinase substrate like myelin basic protein or a specific GAK substrate), and the desired concentration of this compound or a benchmark inhibitor in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Initiate the reaction by adding ATP at a concentration near its Km for GAK.

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30-60 minutes.[8]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cellular Target Engagement Assay (NanoBRET®)

The NanoBRET® Target Engagement Intracellular Kinase Assay measures the binding of a test compound to its target kinase within living cells.[4][9][10]

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). An inhibitor competing with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the BRET signal.

Detailed Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding a NanoLuc®-GAK fusion protein.

    • Seed the transfected cells into an appropriate assay plate (e.g., white, non-binding surface).

  • Assay Execution:

    • Add the NanoBRET® tracer and varying concentrations of this compound or a benchmark inhibitor to the cells.

    • Incubate to allow for compound entry and target engagement.

    • Add the Nano-Glo® substrate to measure both the donor and acceptor emission.

  • Data Analysis:

    • Calculate the NanoBRET® ratio by dividing the acceptor emission by the donor emission.

    • Determine the cellular IC50 value by plotting the change in the NanoBRET® ratio against the logarithm of the inhibitor concentration.

Visualizations

GAK Signaling Pathway

Cyclin G-associated kinase (GAK) plays a crucial role in clathrin-mediated endocytosis and intracellular trafficking.[6] It is involved in the uncoating of clathrin-coated vesicles and has been implicated in the signaling pathways of receptors like the epidermal growth factor receptor (EGFR).[11]

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor (e.g., EGFR) AP2 AP2 Complex Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits CCV Clathrin-Coated Vesicle Clathrin->CCV forms GAK GAK GAK->CCV uncoats Inhibitor 3-(aminomethyl)pyridin-2(1H)-one hydrochloride Inhibitor->GAK Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle Downstream Downstream Signaling Uncoated_Vesicle->Downstream

Caption: GAK's role in clathrin-mediated endocytosis.

Experimental Workflow for Inhibitor Benchmarking

The following diagram illustrates a typical workflow for evaluating and comparing kinase inhibitors.

Inhibitor_Benchmarking_Workflow cluster_workflow Inhibitor Benchmarking Workflow Start Start: Select Target Compound (3-(aminomethyl)pyridin-2(1H)-one HCl) In_Vitro In Vitro Kinase Assay (e.g., ADP-Glo™) Start->In_Vitro Cellular Cellular Target Engagement (e.g., NanoBRET®) Start->Cellular Data_Analysis Data Analysis (IC50 Determination) In_Vitro->Data_Analysis Cellular->Data_Analysis Comparison Comparison with Known Inhibitors Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for inhibitor characterization.

Conclusion

This guide provides a comprehensive roadmap for researchers to benchmark this compound against known inhibitors of Cyclin G-associated kinase. By employing the detailed experimental protocols for in vitro and cellular kinase assays, researchers can generate robust and comparable data to elucidate the inhibitory potential of this compound. The provided information on known GAK inhibitors and the visualization of the relevant signaling pathway offer the necessary context for a thorough evaluation. This systematic approach will enable a clear understanding of the compound's potency and selectivity, which is essential for its further development as a potential therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. Due to its potential hazards, this compound requires careful handling and disposal through approved waste management channels.

Hazard Profile: Based on safety data for structurally similar compounds such as 3-(aminomethyl)pyridine, this compound is anticipated to be hazardous.[1][2][3] Similar pyridinone derivatives are known to cause severe skin burns and eye damage.[1][2][3] Therefore, all waste containing this compound must be treated as hazardous waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.

In the event of a spill, evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

Step-by-Step Disposal Protocol

The primary and mandatory disposal route for this compound is through a licensed professional hazardous waste disposal service.[1][5][6] Do not attempt to dispose of this chemical down the drain or in regular solid waste. [7]

Waste Identification and Segregation
  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[4][8]

  • Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[3][5]

Waste Container Selection and Labeling
  • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[9] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tightly-fitting lid.[9][10]

  • The original product container can be used for waste collection, but ensure it is in good condition.[10]

  • Affix a "HAZARDOUS WASTE" label to the container as soon as the first waste is added.[9][11]

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[10][11]

    • The approximate concentration of the waste.[10]

    • Associated hazards (e.g., Corrosive, Irritant).[4]

Storage of Waste
  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[4][9]

  • Keep the container tightly closed at all times, except when adding waste.[10][11][12] Funnels should not be left in the container opening.[10]

  • Ensure the exterior of the container remains clean and free of contamination.[12]

Arranging for Disposal
  • Once the waste container is full (no more than 90% capacity) or when it is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[12]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[9]

Disposal of Empty Containers
  • Empty containers that held this compound must be triple-rinsed with a suitable solvent before being discarded as non-hazardous waste.[10][13]

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[13]

  • After triple-rinsing, deface or remove the original label from the container before disposal.[13]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of Waste (this compound) classify Classify as Hazardous Waste start->classify empty_container_q Is Original Container Empty? start->empty_container_q container Select Compatible, Labeled Hazardous Waste Container classify->container collect Collect Waste in Container (Keep Closed) container->collect storage Store in Designated Satellite Accumulation Area collect->storage full Is Container Full (<=90%) or No Longer Needed? storage->full full->collect No contact_ehs Contact EHS for Pickup and Disposal full->contact_ehs Yes end End contact_ehs->end empty_container_q->classify No triple_rinse Triple Rinse Container with Suitable Solvent empty_container_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste collect_rinsate->dispose_container dispose_container->end

Caption: Waste Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-(aminomethyl)pyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(aminomethyl)pyridin-2(1H)-one hydrochloride (CAS No: 85468-38-8). The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is based on the safety protocols for structurally similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific handling and disposal regulations.

Immediate Safety and Handling Precautions

Before working with this compound, ensure you are familiar with the potential hazards and have the appropriate personal protective equipment (PPE) readily available. Based on data for similar pyridine derivatives, this compound should be handled with care to avoid contact with skin and eyes, and to prevent inhalation of any dust or aerosols.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Provides a barrier against splashes and airborne particles.[3][4]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact. Gloves should be inspected before use and removed properly to avoid contamination.[3]
Body Protection Laboratory coat.Protects against incidental splashes and spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of dust or vapors.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational protocol is critical for minimizing exposure and ensuring experimental integrity.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[1]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to contain any airborne particles.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • Dissolution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process generates heat or fumes, ensure it is performed within the fume hood.

  • Use in Experiments:

    • Handle all solutions containing this compound with the same level of precaution as the solid form.

    • Keep containers closed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[1][2]

    • Clean all contaminated surfaces and equipment according to your laboratory's standard operating procedures.

    • Contaminated clothing should be removed immediately and laundered before reuse.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification:

    • All waste materials, including unused compound, contaminated consumables (e.g., gloves, weighing paper), and empty containers, should be considered hazardous waste.

  • Waste Segregation and Collection:

    • Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[5]

    • Never dispose of this chemical down the drain or in the regular trash.[5]

Workflow for Safe Handling and Disposal

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation & PPE weigh Weighing (in Fume Hood) prep->weigh dissolve Dissolution weigh->dissolve experiment Experimental Use dissolve->experiment post_handle Post-Handling Cleanup experiment->post_handle identify Identify as Hazardous Waste post_handle->identify Generate Waste collect Collect in Labeled Container identify->collect store Store in Secondary Containment collect->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.